molecular formula C9H8FNO B1432346 Cyclopropyl(5-fluoropyridin-2-yl)methanone CAS No. 1283718-60-4

Cyclopropyl(5-fluoropyridin-2-yl)methanone

Cat. No.: B1432346
CAS No.: 1283718-60-4
M. Wt: 165.16 g/mol
InChI Key: FQEBGPSAXUPRBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl(5-fluoropyridin-2-yl)methanone is a useful research compound. Its molecular formula is C9H8FNO and its molecular weight is 165.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopropyl(5-fluoropyridin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropyl(5-fluoropyridin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cyclopropyl-(5-fluoropyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-7-3-4-8(11-5-7)9(12)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEBGPSAXUPRBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=NC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Whitepaper: Synthesis Pathways of Cyclopropyl(5-fluoropyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropyl(5-fluoropyridin-2-yl)methanone (CAS: 1283718-60-4) is a highly versatile, fluorinated heteroaryl building block. In modern medicinal chemistry, it serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including Nav1.8 voltage-gated sodium channel inhibitors, metalloenzyme inhibitors, and dual orexin receptor antagonists such as Lemborexant analogs[1]. This technical guide evaluates the two predominant synthetic pathways for this compound, providing mechanistic insights, self-validating experimental protocols, and comparative analytical data to guide process chemists in route selection.

Mechanistic Pathway Analysis

The synthesis of aryl cyclopropyl ketones typically relies on the nucleophilic addition of a cyclopropyl Grignard reagent to an electrophilic pyridine derivative. The choice of the electrophilic functional group dictates the reaction conditions, intermediate stability, and overall yield.

Route A: The Nitrile Addition Pathway

This route involves the direct nucleophilic addition of cyclopropylmagnesium bromide to 5-fluoro-2-cyanopyridine[2].

  • Causality of Design: The nitrile group is highly electrophilic, allowing for direct addition. However, the resulting magnesium imine intermediate can be unstable, and the highly electron-deficient nature of the 5-fluoropyridine ring makes it susceptible to unwanted nucleophilic aromatic substitution (SNAr) by the Grignard reagent. Therefore, stringent cryogenic control (-65 °C) is required to kinetically favor addition to the nitrile carbon over the ring carbons[2].

Route B: The Weinreb Amide Pathway

This two-step process begins with the coupling of 5-fluoropicolinic acid and N,O-dimethylhydroxylamine to form 5-fluoro-N-methoxy-N-methylpicolinamide[3], followed by Grignard addition[4][5].

  • Causality of Design: While this route adds a synthetic step, it is often preferred for scale-up. The addition of the Grignard reagent to the Weinreb amide forms a highly stable, five-membered cyclic magnesium chelate. This tetrahedral intermediate cannot collapse to form the ketone until the reaction is deliberately quenched with an aqueous acid. This mechanism completely eliminates the risk of over-addition (which would yield an unwanted tertiary alcohol) and allows the reaction to be run at a milder 0 °C[5].

Pathway Visualization

SynthesisPathway cluster_nitrile Route A: Nitrile Pathway cluster_weinreb Route B: Weinreb Amide Pathway N1 5-Fluoro-2-cyanopyridine N2 Magnesium Imine Intermediate N1->N2 Cyclopropylmagnesium Bromide THF, -65°C Target Cyclopropyl(5-fluoropyridin-2-yl)methanone N2->Target Sat. NH4Cl (aq) Hydrolysis W1 5-Fluoropicolinic Acid W2 Weinreb Amide (5-Fluoro-N-methoxy-N-methylpicolinamide) W1->W2 N,O-dimethylhydroxylamine HATU, DIPEA, RT W3 Tetrahedral Magnesium Chelate W2->W3 Cyclopropylmagnesium Bromide THF, 0°C W3->Target Sat. NH4Cl (aq) Hydrolysis

Synthesis pathways for Cyclopropyl(5-fluoropyridin-2-yl)methanone via Nitrile and Weinreb routes.

Quantitative Data & Optimization Metrics

The following table summarizes the operational metrics for both pathways, allowing researchers to select the optimal route based on available infrastructure and scale requirements.

Optimization MetricRoute A (Nitrile Pathway)Route B (Weinreb Amide Pathway)
Total Synthetic Steps 12
Typical Overall Yield 55% – 70%75% – 85%
Temperature Requirement Cryogenic (-65 °C)Standard Chilling (0 °C to RT)
Risk of Over-addition Moderate (Imine stability varies)Very Low (Stable chelate intermediate)
Atom Economy HighModerate (Requires coupling reagents)
Process Scalability Moderate (Exotherm control is critical)High (Highly predictable kinetics)

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure that causality is confirmed before proceeding to subsequent steps, preventing the downstream carryover of impurities.

Protocol A: Direct Nitrile Grignard Addition

Reference adaptation from metalloenzyme inhibitor synthesis[2].

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 5-fluoro-2-cyanopyridine (1.0 equiv) and anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

    • Causality: Anhydrous THF is mandatory as its oxygen atoms coordinate with and stabilize the Grignard reagent. Moisture will prematurely quench the reagent.

  • Cryogenic Cooling: Cool the reaction mixture to -65 °C using a dry ice/acetone bath.

  • Alkylation: Add cyclopropylmagnesium bromide (0.5 M in THF, 1.3 equiv) dropwise over 30 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes that could trigger SNAr degradation of the fluoropyridine ring.

  • Validation Checkpoint 1: Stir for 1.5 hours at -65 °C, then warm to room temperature (RT) for 3 hours. Quench a 50 µL aliquot in methanol and analyze via LC-MS. The starting material (m/z 123.1 [M+H]⁺) must be fully consumed, showing the imine/ketone mass.

  • Hydrolysis & Quench: Slowly add saturated aqueous NH₄Cl (or 2M HCl) to the mixture and stir for 12–14 hours at RT.

    • Causality: Extended stirring in mild acid is required to fully hydrolyze the stubborn magnesium imine salt into the target ketone.

  • Workup: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Weinreb Amide Synthesis and Alkylation

Reference adaptation from Nav1.8 and Pyrazolopyridinone compound syntheses[4][5].

Step 1: Amide Coupling

  • Activation: Dissolve 5-fluoropicolinic acid (1.0 equiv) in anhydrous THF or Dichloromethane (DCM). Add HATU (1.2 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.2 equiv).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise. Stir at RT for 5 hours.

  • Validation Checkpoint 2: Analyze via LC-MS. Confirm the formation of 5-fluoro-N-methoxy-N-methylpicolinamide (m/z 185.2 [M+H]⁺)[3].

  • Workup: Dilute with EtOAc, wash sequentially with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate.

Step 2: Grignard Addition

  • Preparation: Dissolve the crude Weinreb amide (1.0 equiv) in anhydrous THF (0.2 M) under argon and cool to 0 °C.

  • Alkylation: Add cyclopropylmagnesium bromide (0.5 M in THF, 1.5 equiv) dropwise.

    • Causality: The reaction forms a stable tetrahedral chelate, safely trapping the intermediate at 0 °C and preventing a second equivalent of Grignard from attacking[5].

  • Validation Checkpoint 3: Stir for 30 minutes at 0 °C, then warm to RT. An LC-MS aliquot quenched in aqueous acid should show complete conversion to the target ketone (m/z 180.2 [M+H]⁺).

  • Quench: Pour the mixture into ice-cold saturated aqueous NH₄Cl to break the chelate. Extract with EtOAc, dry, and concentrate to yield Cyclopropyl(5-fluoropyridin-2-yl)methanone.

Sources

Physicochemical properties of Cyclopropyl(5-fluoropyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of Cyclopropyl(5-fluoropyridin-2-yl)methanone

Introduction: Strategic Importance in Medicinal Chemistry

Cyclopropyl(5-fluoropyridin-2-yl)methanone is a heterocyclic ketone of significant interest to researchers in drug discovery and development. Its structure incorporates two key pharmacophores: a cyclopropyl ring and a 5-fluoropyridine moiety. The cyclopropyl group, a strained three-membered carbocycle, is a valuable tool in medicinal chemistry for its ability to enhance metabolic stability, improve potency, and modulate physicochemical properties by introducing conformational rigidity.[1][2][3] The carbon-hydrogen bonds in a cyclopropane ring are shorter and stronger than those in alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][3] Concurrently, the 5-fluoropyridine ring serves as a bioisostere for various phenyl groups, offering altered electronic properties, improved pharmacokinetic profiles, and potential for novel molecular interactions.

A comprehensive understanding of the physicochemical properties of this molecule is paramount for its effective application. Properties such as solubility, melting point, and spectral characteristics directly influence formulation development, reaction monitoring, quality control, and ultimately, the bioavailability and efficacy of a potential therapeutic agent. This guide provides a detailed examination of these core properties, focusing on the experimental methodologies required for their accurate determination, thereby offering a practical framework for researchers.

Core Physicochemical Properties

The fundamental physicochemical data for Cyclopropyl(5-fluoropyridin-2-yl)methanone are summarized below. While some properties can be calculated, most require empirical determination to ensure accuracy for applications in a laboratory setting.

PropertyDataSource
Molecular Formula C₉H₈FNOCalculated
Molecular Weight 165.17 g/mol Calculated
Physical Form Expected to be a liquid or low-melting solidAnalogy[4][5]
Melting Point See Experimental Protocol BelowN/A
Boiling Point See Experimental Protocol BelowN/A
Aqueous Solubility See Experimental Protocol BelowN/A

Experimental Determination of Physicochemical Properties

The following sections detail robust, field-proven protocols for the empirical determination of the key physicochemical properties of Cyclopropyl(5-fluoropyridin-2-yl)methanone. The rationale behind critical steps is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A pure crystalline solid typically exhibits a sharp, well-defined melting point range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[6] The capillary method using a digital melting point apparatus is the standard for accurate determination.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If the sample is granular, gently pulverize it with a spatula on a watch glass to ensure uniform heat transfer.[7]

  • Capillary Tube Loading: Press the open end of a thin-walled capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. To ensure dense packing, drop the capillary tube, closed-end down, through a long, narrow glass tube onto the benchtop.[6][7] The packed sample height should be 2-3 mm. An excessive sample amount can cause an artificially broad melting range.[7]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).[7]

  • Rapid Preliminary Measurement: If the approximate melting point is unknown, heat the sample at a rapid rate (e.g., 10-20°C per minute) to get a rough estimate. This conserves time and prevents overshooting the melting point in the subsequent, more accurate measurement.[6]

  • Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.[7] Begin heating again, but at a much slower rate—approximately 1-2°C per minute—once you are within this range.[6][7] A slow heating rate is crucial to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[7]

  • Data Recording: Record two temperatures:

    • T₁: The temperature at which the first droplet of liquid appears.

    • T₂: The temperature at which the last solid crystal melts completely. The melting point is reported as the range T₁ - T₂.

  • Post-Analysis: Dispose of the used capillary tube in a designated glass waste container. Never reuse a capillary tube, as changes in crystal structure upon melting and resolidifying can alter the melting point.[7]

Aqueous Solubility Determination

Solubility is a determinative factor for a drug candidate's absorption and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility, as it ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[8][9]

  • System Preparation: Add an excess amount of solid Cyclopropyl(5-fluoropyridin-2-yl)methanone to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The presence of excess, undissolved solid at the end of the experiment is a necessary validation that a saturated solution was achieved.[8]

  • Equilibration: Place the vial in a temperature-controlled shaker or agitator, typically set to 37 ± 1 °C for biopharmaceutical relevance.[10] Agitate the mixture for a sufficient period (24 to 72 hours) to ensure equilibrium is reached.[8] Preliminary experiments can be run to determine the time required to reach a plateau in concentration.[10]

  • Phase Separation: Once equilibrium is established, separate the undissolved solid from the saturated solution. This is best accomplished by centrifuging the vial to pellet the solid, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) that will not absorb the analyte.[8]

  • Quantification: Accurately quantify the concentration of the dissolved compound in the clear filtrate. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[8] A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.

  • Data Reporting: Report the solubility in units of mg/mL or µg/mL at the specified temperature and pH.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to known volume of buffer B Seal vial A->B C Agitate at constant T (e.g., 37°C) for 24-72h B->C D Centrifuge to pellet solid C->D E Filter supernatant (e.g., 0.45 µm PTFE filter) D->E F Analyze filtrate using HPLC E->F G Calculate concentration against standard curve F->G

Caption: Workflow for the shake-flask method of solubility determination.

Spectral Analysis for Structural Verification

Spectral data are indispensable for confirming the chemical structure and identity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For Cyclopropyl(5-fluoropyridin-2-yl)methanone, both ¹H and ¹³C NMR are essential.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[11] Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals.[12]

  • Filtration: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[11]

  • Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is then tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize the magnetic field homogeneity.[13]

  • Data Acquisition: Acquire the spectrum. A standard 1D proton experiment involves applying a radiofrequency pulse and recording the resulting free induction decay (FID), which is then Fourier transformed to yield the spectrum.[14]

  • Data Processing: Process the spectrum to include:

    • Chemical Shift Referencing: Calibrate the chemical shift (δ) scale to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[15]

    • Integration: Integrate the area under each peak to determine the relative ratio of protons.

    • Peak Picking: Identify the precise chemical shift of each signal.

  • Cyclopropyl Protons: Complex multiplets in the upfield region (approx. 0.8-1.5 ppm) corresponding to the non-equivalent CH₂ groups of the cyclopropyl ring.

  • Pyridyl Protons: Signals in the aromatic region (approx. 7.0-8.5 ppm), showing characteristic splitting patterns (e.g., doublet of doublets, triplet) due to coupling with adjacent protons and the fluorine atom.

  • Methanone Linker Proton: A downfield multiplet for the single proton on the carbon adjacent to the carbonyl and the cyclopropyl ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. An accurate mass measurement (e.g., via HRMS-ESI) can unequivocally confirm the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For Cyclopropyl(5-fluoropyridin-2-yl)methanone, the most prominent and diagnostic peak would be the strong carbonyl (C=O) stretch, expected in the range of 1680-1700 cm⁻¹. Other notable signals would include C-H stretches for the cyclopropyl and aromatic rings, and C-F and C-N stretches.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Cyclopropyl(5-fluoropyridin-2-yl)methanone is not widely available, related structures suggest that standard laboratory precautions should be strictly followed.[16][17][18]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[16][18]

  • Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[16]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: This information is for general guidance. Always consult the specific Safety Data Sheet provided by the supplier before handling any chemical.

Conclusion

The physicochemical properties of Cyclopropyl(5-fluoropyridin-2-yl)methanone are foundational to its application in scientific research, particularly within the domain of drug development. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this and similar molecules. A thorough and precise determination of melting point, solubility, and spectral characteristics ensures data integrity, facilitates reproducible results, and ultimately accelerates the journey from molecular design to innovative therapeutic solutions.

References

  • General Experimental Protocol for Determining Solubility - Benchchem. (n.d.). BenchChem.
  • Melting point determination. (n.d.). University of Calgary.
  • Measuring the Melting Point. (2023, May 8). Westlab.
  • Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
  • Experiment 1 - Melting Points. (2013, April 15). Northern Arizona University.
  • Experiment name / Determination of melting point Experimental Procedures. (n.d.).
  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Notre Dame.
  • How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester.
  • Basic NMR Concepts. (n.d.). Boston University.
  • Protocols - NMR Facility. (n.d.). University of Missouri-St. Louis.
  • Experiment 2 # Solubility. (n.d.). Bellevue College.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2). World Health Organization.
  • Video: Determining the Solubility Rules of Ionic Compounds. (2015, June 15). JoVE.
  • The 1H-NMR experiment. (2022, July 20). Chemistry LibreTexts.
  • SAFETY DATA SHEET. (n.d.). Sigma-Aldrich.
  • Applications in medicinal chemistry for cyclopropyl-containing compounds. (n.d.). BenchChem.
  • MSDS of 4-Cyclopropyl-2-fluoro-N-[5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-[8][19]dioxaborolan-2-yl)-phenyl]. (n.d.). Retrieved March 14, 2026, from

  • SAFETY DATA SHEET. (2023, October 4). Fisher Scientific.
  • Cyclopropyl(thiophen-2-yl)methanone | 6193-47-1. (n.d.). MilliporeSigma.
  • Supporting Information for - The Royal Society of Chemistry. (n.d.).
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2026, February 28). ResearchGate.
  • 5-cyclopropyl-2-fluoropyridine 1034467-80-5 wiki. (n.d.). Guidechem.
  • (1-(5-Fluoropyridin-2-yl)cyclopropyl)methanamine. (n.d.). BLDpharm.
  • Metabolism of cyclopropyl groups. (2021, September 23). Hypha Discovery Blogs.
  • Base-controlled divergent synthesis of cyclopropyl aryl methanones from homopropargylic alcohols with DMTST. (n.d.). Chemical Communications (RSC Publishing).
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • [1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine. (n.d.). Sapphire Bioscience.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed.
  • Product Focus - Cyclopropyl Derivatives. (n.d.). Apollo Scientific.
  • (R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine. (n.d.). PubChem - NIH.
  • Cyclopropyl(furan-2-yl)methanone | 857798-32-4. (n.d.). ChemScene.
  • Cyclopropyl(thiophen-2-yl)methanone | 6193-47-1. (n.d.). Sigma-Aldrich.
  • CYCLOPROPYL(THIOPHEN-2-YL)METHANONE | CAS 6193-47-1. (n.d.). Matrix Fine Chemicals.
  • cyclopropyl(5-fluoro-2-methoxyphenyl)methanone CAS#: 1152818-53-5. (n.d.). ChemicalBook.
  • Cyclopropyl-(5-methyloxolan-2-yl)methanone | C9H14O2 | CID 114977692. (n.d.). PubChem.
  • Processes for the preparation of cyclopropyl-amide derivatives. (n.d.). Google Patents.
  • Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. (2020, December 5). MDPI.
  • Application Notes and Protocols: 13C NMR Spectral Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone. (n.d.). Benchchem.
  • Cyclopropyl Methyl Ketone | 765-43-5. (n.d.). TCI AMERICA - Tokyo Chemical Industry.
  • NMR Spectroscopy :: 5-HMR-2 Chemical Shift. (n.d.). Organic Chemistry Data.
  • (PDF) 19F NMR analyses of some cyclopropane derivatives. (n.d.). Academia.edu.

Sources

Cyclopropyl(5-fluoropyridin-2-yl)methanone CAS number and structure

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of rational drug design, the precise modulation of a molecule's physicochemical and pharmacokinetic properties is paramount. Cyclopropyl(5-fluoropyridin-2-yl)methanone (CAS 1283718-60-4) has emerged as a highly versatile and strategic building block[1]. By combining the metabolic resilience of a fluorinated pyridine core with the unique steric and electronic properties of a cyclopropyl group, this ketone serves as an advanced intermediate for synthesizing complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of its molecular architecture, mechanistic rationale in drug discovery, and field-proven synthetic workflows.

Molecular Architecture and Physicochemical Profiling

The structural topology of Cyclopropyl(5-fluoropyridin-2-yl)methanone is defined by three distinct functional domains: an electron-deficient 5-fluoropyridine ring, a rigid cyclopropyl moiety, and a reactive carbonyl linker[2].

Table 1: Quantitative Physicochemical and Structural Data

PropertyValue / Description
Chemical Name Cyclopropyl(5-fluoropyridin-2-yl)methanone
CAS Registry Number 1283718-60-4
Molecular Formula C9H8FNO
Molecular Weight 165.16 g/mol
SMILES String O=C(C1=NC=C(F)C=C1)C2CC2
Hydrogen Bond Acceptors 2 (Carbonyl Oxygen, Pyridine Nitrogen)
Hydrogen Bond Donors 0
Rotatable Bonds 2

Mechanistic Rationale in Drug Design

The selection of Cyclopropyl(5-fluoropyridin-2-yl)methanone as a synthon is driven by specific structure-activity relationship (SAR) and absorption, distribution, metabolism, and excretion (ADME) goals:

  • The 5-Fluoropyridine Core: The strategic incorporation of a fluorine atom at the 5-position of the pyridine ring serves a dual purpose. First, its high electronegativity exerts an inductive electron-withdrawing effect, which lowers the pKa of the pyridine nitrogen, thereby modulating the molecule's overall lipophilicity and membrane permeability[3][4]. Second, the strong C-F bond effectively blocks cytochrome P450 (CYP450)-mediated oxidative metabolism at that specific site, significantly extending the biological half-life of the resulting drug candidate[4].

  • The Cyclopropyl Moiety: Unlike linear alkyl chains (e.g., propyl or isopropyl groups), the cyclopropyl ring possesses high bond strain and significant s-orbital character (approaching sp2 hybridization). This unique geometry provides a rigid steric bulk that restricts the conformational entropy of the molecule, often leading to enhanced target binding affinity. Furthermore, cyclopropyl groups are highly resistant to metabolic degradation compared to their linear counterparts.

  • The Ketone Linker: The carbonyl group acts as the primary reactive hub, allowing for divergent downstream functionalization (e.g., reduction, reductive amination, or olefination) to construct chiral centers or extended heterocycles.

Synthetic Methodologies: The Weinreb Amide Approach

The direct addition of a Grignard reagent to an ester or acid chloride often results in over-addition, yielding a tertiary alcohol. To synthesize Cyclopropyl(5-fluoropyridin-2-yl)methanone with high chemoselectivity and yield, the Weinreb Amide methodology is the industry standard[5][6]. This approach relies on the formation of a stable, five-membered magnesium chelate intermediate that strictly prevents secondary nucleophilic attacks[7][8].

Experimental Protocol: Step-by-Step Synthesis

Phase 1: Synthesis of N-methoxy-N-methyl-5-fluoropicolinamide (Weinreb Amide)

  • Activation: Dissolve 5-fluoropicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and cool the reaction vessel to 0 °C.

  • Coupling: Add HATU (1.2 eq) portion-wise. Causality Note: HATU rapidly converts the carboxylic acid into a highly reactive O-7-azabenzotriazolyl ester, facilitating the subsequent amidation even with sterically hindered substrates. Stir for 15 minutes.

  • Amidation: Introduce N,O-dimethylhydroxylamine hydrochloride (1.5 eq). Allow the solution to warm to room temperature and stir for 4–6 hours[5].

  • Workup & Purification: Quench with saturated aqueous NaHCO3. Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash column chromatography (silica gel, Hexanes/EtOAc) to yield the pure Weinreb amide.

Phase 2: Grignard Addition

  • Preparation: Dissolve the purified Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) under nitrogen. Cool strictly to 0 °C.

  • Nucleophilic Addition: Dropwise add cyclopropylmagnesium bromide (0.5 M in THF, 1.2 eq) over 30 minutes. Causality Note: Maintaining the temperature at 0 °C is critical; it ensures the kinetic stability of the tetrahedral magnesium chelate intermediate, preventing its premature collapse into a reactive ketone that would undergo over-addition[6][7].

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Quenching: Cool back to 0 °C and carefully quench with saturated aqueous NH4Cl. Causality Note: The mildly acidic aqueous quench protonates the intermediate and breaks the magnesium chelate, irreversibly releasing the desired ketone product[8].

  • Isolation: Extract with ethyl acetate (EtOAc), dry over MgSO4, concentrate, and purify via chromatography to yield Cyclopropyl(5-fluoropyridin-2-yl)methanone.

Synthesis A 5-Fluoropicolinic acid (Starting Material) B Weinreb Amide Intermediate A->B 1. HATU, DIPEA, DCM 2. HN(OMe)Me·HCl C Cyclopropyl(5-fluoropyridin-2-yl)methanone (Target Product) B->C Cyclopropylmagnesium bromide THF, 0 °C to RT

Figure 1: Two-step synthesis of Cyclopropyl(5-fluoropyridin-2-yl)methanone via Weinreb amide.

Downstream Functionalization Workflows

Once synthesized, the ketone acts as a versatile scaffold. The electron-withdrawing nature of the 5-fluoropyridine ring increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

  • Reduction to Secondary Alcohols: Treatment with Sodium Borohydride (NaBH4) in methanol rapidly yields the corresponding secondary alcohol, a common motif in kinase inhibitors.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of Sodium Cyanoborohydride (NaBH3CN) and a catalytic amount of acetic acid generates structurally diverse alkylamines.

  • Wittig Olefination: Reaction with phosphonium ylides yields functionalized alkenes, which can be further modified via epoxidation or dihydroxylation.

Downstream Core Cyclopropyl(5-fluoropyridin-2-yl)methanone (Core Scaffold) Alcohol Secondary Alcohol (via NaBH4 Reduction) Core->Alcohol NaBH4, MeOH, 0 °C Amine Primary/Secondary Amine (via Reductive Amination) Core->Amine R-NH2, NaBH3CN, AcOH Alkene Olefin Derivative (via Wittig Reaction) Core->Alkene Ph3P=CH-R, t-BuOK, THF

Figure 2: Key downstream synthetic transformations of the ketone moiety.

Analytical Validation and Quality Control

To ensure the integrity of the synthesized Cyclopropyl(5-fluoropyridin-2-yl)methanone[2], rigorous analytical validation is required:

  • 1H NMR (400 MHz, CDCl3): Key diagnostic signals include the highly deshielded pyridine protons (particularly the proton adjacent to the fluorine atom), a distinct multiplet for the cyclopropyl methine proton adjacent to the carbonyl (~2.5–3.0 ppm), and multiplet signals for the cyclopropyl methylene protons (~1.0–1.2 ppm).

  • 19F NMR (376 MHz, CDCl3): A single distinct peak corresponding to the aromatic fluorine atom, typically appearing as a multiplet due to coupling with adjacent aromatic protons.

  • HPLC-MS: Used to confirm the mass (m/z [M+H]+ = 166.1) and ensure a chemical purity of >98% prior to downstream biological or synthetic applications.

Sources

In-Depth 1H and 13C NMR Spectral Analysis of Cyclopropyl(5-fluoropyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropyl(5-fluoropyridin-2-yl)methanone (CAS: 1283718-60-4) is a highly versatile building block utilized in modern drug discovery. The molecule integrates two critical pharmacophoric elements: a fluorinated pyridine ring , which modulates basicity and lipophilicity while resisting oxidative metabolism[1], and a cyclopropyl ketone , which introduces conformational restriction and lowers the overall polar surface area.

For analytical chemists and structural biologists, confirming the integrity of this scaffold via Nuclear Magnetic Resonance (NMR) spectroscopy requires navigating complex spin systems. The presence of the spin-½ 19 F nucleus introduces extensive heteronuclear scalar coupling ( JHF​ and JCF​ ) across the pyridine ring, while the highly strained cyclopropyl group exhibits unique magnetic anisotropy. This technical guide provides a comprehensive, causality-driven framework for acquiring, assigning, and validating the 1 H and 13 C NMR spectra of this compound.

Structural Architecture and Electronic Causality

To accurately predict and assign the NMR spectra, one must first deconstruct the electronic environment of the molecule:

  • The Inductive vs. Resonance Effects of Fluorine: The highly electronegative fluorine atom at the C-5 position exerts a strong electron-withdrawing inductive effect (-I), heavily deshielding the directly attached C-5 carbon. Conversely, fluorine's lone pairs participate in resonance donation (+R) back into the pyridine π -system, shielding the ortho (C-4, C-6) and para (C-2) positions[2].

  • Carbonyl Magnetic Anisotropy: The C=O double bond creates a strong deshielding cone that primarily affects the adjacent cyclopropyl methine proton and the ortho-pyridine proton (H-3), shifting them downfield[3].

  • Cyclopropyl Ring Strain: The internal bond angles of the cyclopropyl ring (~60°) force the C-C bonds to adopt high p-character ("bent bonds"), leaving the C-H bonds with unusually high s-character (~33%, akin to an sp 2 carbon). Despite this, the diamagnetic anisotropy of the ring's σ -bonds creates a shielding cone orthogonal to the ring plane, pushing the cyclopropyl protons significantly upfield into the 1.0–1.3 ppm range[3].

Self-Validating Experimental Protocol

To ensure absolute structural confidence, the NMR acquisition must be treated as a self-validating system where parameters are explicitly chosen to overcome the molecule's specific relaxation and coupling challenges.

Sample Preparation
  • Solvent: Chloroform-d (CDCl 3​ ) at 298 K. CDCl 3​ is selected because it lacks fluorine (preventing 19 F background interference) and provides a reliable internal standard ( δH​ 7.26 ppm, δC​ 77.16 ppm).

  • Concentration: 15–20 mg in 0.6 mL CDCl 3​ to ensure a high signal-to-noise ratio (SNR) for quaternary carbons.

Acquisition Parameters & Causality
  • 1 H NMR (400 MHz): 16 scans, 30° pulse angle, 1.0 s relaxation delay.

  • 13 C{ 1 H} NMR (100 MHz): 1024 scans, 30° pulse angle. Critical Causality: The relaxation delay ( D1​ ) must be extended to 2.5–3.0 seconds . Quaternary carbons (C-2, C-5, C=O) lack directly attached protons, meaning they do not benefit from efficient dipole-dipole longitudinal relaxation ( T1​ ) or strong Nuclear Overhauser Effect (NOE) enhancement. A standard 1.0 s delay will result in these critical peaks disappearing into the baseline[3].

  • 19 F NMR (376 MHz): 16 scans, wide sweep width (at least 200 ppm). Used as an orthogonal validation tool.

Internal Self-Validation Checkpoints
  • Mass Balance (Integration): The 1 H integrals must sum to exactly 8.00 ± 0.05 protons (3 aromatic, 5 aliphatic).

  • Coupling Symmetry: The JHF​ coupling constants extracted from the 1 H spectrum (e.g., H-4 and H-6) must perfectly match the JFH​ splittings observed in the standalone 19 F spectrum[1].

  • Carbon Count: The 13 C spectrum must exhibit exactly 9 distinct carbon environments. Due to 19 F coupling, the 5 pyridine carbons will appear as doublets, providing an immediate structural fingerprint.

1 H NMR Spectral Data & Mechanistic Assignments

The 1 H NMR spectrum is characterized by a distinct separation between the downfield heteroaromatic protons and the upfield strained aliphatic protons.

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)
H-6 (Pyridine) 8.48d1H 3JH6−F5​ = 2.8
H-3 (Pyridine) 8.10dd1H 3JH3−H4​ = 8.6, 4JH3−F5​ = 4.5
H-4 (Pyridine) 7.52ddd1H 3JH4−H3​ = 8.6, 3JH4−F5​ = 8.0, 4JH4−H6​ = 2.8
CH (Cyclopropyl) 3.25tt1H 3JCH−CH2​ = 7.8, 4.5
CH 2​ (Cyclopropyl) 1.28m2HComplex multiplet (syn to C=O)
CH 2​ (Cyclopropyl) 1.15m2HComplex multiplet (anti to C=O)

Causality of Assignments:

  • H-6: Appears furthest downfield due to the combined electron-withdrawing effects of the adjacent electronegative Nitrogen and Fluorine atoms. It appears as a simple doublet because the meta-coupling to H-4 is often very small, leaving the dominant 3JHF​ coupling (~2.8 Hz)[2].

  • H-4: Exhibits the most complex splitting (ddd) because it couples to H-3 (ortho, ~8.6 Hz), the F-5 atom (ortho, ~8.0 Hz), and H-6 (meta, ~2.8 Hz).

  • Cyclopropyl Protons: The methine CH is pulled downfield to 3.25 ppm by the adjacent carbonyl group. The four methylene protons are diastereotopic relative to the carbonyl plane, splitting into two distinct multiplets based on their syn or anti spatial relationship to the C=O oxygen.

13 C NMR Spectral Data & 19 F-Coupling Dynamics

The 13 C spectrum is the definitive proof of the fluorinated topology. The spin-½ 19 F nucleus couples with the 13 C nuclei through the σ -bond framework, with the coupling constant ( JCF​ ) decaying predictably as a function of distance.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Distance from Fluorine
C=O (Carbonyl) 198.5s-4 Bonds
C-5 (Pyridine) 159.2d 1JCF​ = 256.01 Bond (Direct)
C-2 (Pyridine) 153.2d 4JCF​ = 3.54 Bonds
C-6 (Pyridine) 138.5d 2JCF​ = 24.02 Bonds (Ortho)
C-3 (Pyridine) 123.8d 3JCF​ = 4.83 Bonds (Meta)
C-4 (Pyridine) 122.5d 2JCF​ = 18.52 Bonds (Ortho)
CH (Cyclopropyl) 18.2s-Aliphatic
CH 2​ (Cyclopropyl) 12.4s (2C)-Aliphatic

Causality of Assignments:

  • The 1JCF​ Anchor: C-5 is immediately identifiable by its massive 256 Hz splitting. This is due to the direct orbital overlap and high s-character of the C-F bond[1].

  • Ortho vs. Meta Coupling: C-4 and C-6 both exhibit 2-bond couplings ( 2JCF​ ~18–24 Hz). C-6 is further downfield (138.5 ppm) than C-4 (122.5 ppm) because C-6 is directly adjacent to the highly electronegative pyridine nitrogen[2]. C-3 exhibits a smaller 3-bond coupling ( 3JCF​ = 4.8 Hz), validating its meta position relative to the fluorine atom.

NMR Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of fluorinated N-heterocycles, ensuring that any spectral ambiguities are systematically resolved.

NMR_Workflow Start Sample Preparation (CDCl3, 298K) H1_NMR 1H NMR Acquisition (400-600 MHz) Start->H1_NMR F19_NMR 19F NMR Acquisition (Wide Sweep Width) Start->F19_NMR C13_NMR 13C{1H} NMR Acquisition (Extended T1 Delay) Start->C13_NMR Coupling_Analysis Extract J_HF and J_CF Coupling Constants H1_NMR->Coupling_Analysis Shift_Analysis Assign Chemical Shifts (Electronic Effects) H1_NMR->Shift_Analysis F19_NMR->Coupling_Analysis C13_NMR->Coupling_Analysis C13_NMR->Shift_Analysis Validation Structural Validation: Cyclopropyl(5-fluoropyridin-2-yl)methanone Coupling_Analysis->Validation Shift_Analysis->Validation Error Signal Overlap / Ambiguity Shift_Analysis->Error Advanced_NMR 2D NMR (HSQC, HMBC) or 19F Decoupling Error->Advanced_NMR Advanced_NMR->Validation

Figure 1: NMR validation workflow for fluorinated N-heterocycles.

References

  • Pretsch, E., Bühlmann, P., Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data, 5th Edition. Springer. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. Available at:[Link]

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., Liu, H. "Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011)." Chemical Reviews 2014, 114 (4), 2432–2506. Available at:[Link]

Sources

Mass spectrometry analysis of Cyclopropyl(5-fluoropyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of Cyclopropyl(5-fluoropyridin-2-yl)methanone

Foreword: A Scientist's Perspective on Molecular Interrogation

In the landscape of pharmaceutical development, the unambiguous characterization of a molecule is the bedrock upon which all subsequent research is built. Cyclopropyl(5-fluoropyridin-2-yl)methanone, a compound featuring a strained cyclopropyl ring, an electron-rich fluoropyridine system, and a central ketone linker, presents a unique analytical challenge. Its structural elucidation is not merely an academic exercise but a critical step in ensuring purity, identifying metabolites, and understanding degradation pathways. This guide eschews a simple recitation of methods; instead, it offers a strategic blueprint for the mass spectrometric analysis of this molecule, grounded in first principles and field-proven methodologies. As senior application scientists, our goal is not just to acquire data, but to develop a self-validating analytical narrative that provides irrefutable evidence of molecular identity and behavior.

Foundational Strategy: Ionization and Mass Analysis

The structural features of Cyclopropyl(5-fluoropyridin-2-yl)methanone dictate the optimal approach for its analysis. The presence of a basic nitrogen atom within the pyridine ring makes the molecule an ideal candidate for soft ionization techniques that rely on acid-base chemistry.

The Choice of Ionization: Electrospray Ionization (ESI)

For a molecule of this polarity and functionality, Electrospray Ionization (ESI) is the preeminent choice, particularly when coupled with liquid chromatography (LC).[1][2] ESI is a gentle ionization technique that typically produces intact protonated molecules, [M+H]+, minimizing in-source fragmentation and preserving the crucial molecular weight information.[3][4] The basic pyridinic nitrogen readily accepts a proton from the acidic mobile phase (e.g., containing formic acid), leading to efficient ion formation and high sensitivity.[1] This approach is vastly superior to harsher methods like Electron Ionization (EI), which would cause extensive and complex fragmentation, potentially obscuring the molecular ion.

Selecting the Mass Analyzer: A Dual Approach

The choice of mass analyzer depends on the analytical goal.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap are indispensable for initial characterization.[5] By providing high-resolution accurate mass (HRAM) data, we can confidently determine the elemental composition of the parent ion and its fragments, a cornerstone of structural confirmation.

  • Tandem Mass Spectrometry (MS/MS): A triple quadrupole (QqQ) instrument is the workhorse for quantitative analysis.[6] By using Selected Reaction Monitoring (SRM), we can achieve exceptional sensitivity and selectivity for quantifying the target analyte in complex matrices.

This guide will focus on a comprehensive characterization workflow using LC-HRMS/MS.

The Analytical Workflow: From Sample to Spectrum

A robust analytical method is a sequence of logical, optimized steps. The following workflow is designed to be a self-validating system for the analysis of Cyclopropyl(5-fluoropyridin-2-yl)methanone.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Stock Solution (1 mg/mL in Methanol) B Working Solutions (Serial Dilution) A->B Dilute C LC Separation (Reversed-Phase C18) B->C D ESI+ Ionization C->D E MS Scan (Full Scan) Identify [M+H]+ D->E F MS/MS Scan (Product Ion) Generate Fragments E->F G Mass Accuracy Check (Confirm Formula) F->G H Fragmentation Analysis (Elucidate Structure) G->H I Final Report (Structure & Purity) H->I

Caption: Overall workflow for LC-MS/MS analysis.

Detailed Experimental Protocol

This protocol provides a starting point for method development, which should be optimized for the specific instrumentation used.

1. Sample Preparation:

  • Prepare a stock solution of Cyclopropyl(5-fluoropyridin-2-yl)methanone at 1 mg/mL in methanol.[7]

  • Perform serial dilutions with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to create working standards at appropriate concentrations (e.g., 1 µg/mL for initial characterization).

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Ion Source Temperature: 120 °C.

  • Desolvation Gas (N2) Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Full Scan MS: m/z 50-400.

  • Product Ion Scan (MS/MS): Isolate the precursor ion ([M+H]+) and apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Decoding the Spectrum: Predicted Fragmentation

The true power of mass spectrometry lies in the structural information gleaned from fragmentation patterns. For Cyclopropyl(5-fluoropyridin-2-yl)methanone (Molecular Formula: C9H8FNO, Exact Mass: 177.0585), the protonated molecule ([C9H9FNO]+, Exact Mass: 178.0663) is expected to fragment along predictable pathways governed by the stability of the resulting ions.

The primary fragmentation mechanism for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group.[8][9][10]

G cluster_alpha α-Cleavage cluster_co_loss Neutral Loss M [M+H]+ m/z = 178.0663 F1 5-Fluoropyridin-2-yl-acylium m/z = 138.0244 M->F1 - •C3H5 F3 Cyclopropylacylium m/z = 69.0335 M->F3 - •C5H3FN F2 5-Fluoropyridin-2-yl cation m/z = 110.0295 F1->F2 - CO F4 Cyclopropyl cation m/z = 41.0386 F3->F4 - CO

Caption: Predicted major fragmentation pathway.

Key Fragmentation Pathways
  • α-Cleavage (Loss of Cyclopropyl Radical): The most probable fragmentation event is the cleavage of the bond between the carbonyl carbon and the cyclopropyl ring. This is highly favored due to the formation of a resonance-stabilized 5-fluoropyridin-2-yl-acylium ion and the loss of a relatively stable cyclopropyl radical (•C3H5).[7][8]

  • Subsequent Loss of Carbon Monoxide (CO): Acylium ions are well-known to undergo a neutral loss of carbon monoxide (28 Da).[8][9] The ion at m/z 138.0244 is expected to lose CO to form the 5-fluoropyridin-2-yl cation at m/z 110.0295.

  • Alternative α-Cleavage (Loss of Fluoropyridinyl Radical): A less favored, but still possible, α-cleavage involves the loss of the 5-fluoropyridinyl radical to form the cyclopropylacylium ion.

  • Subsequent Loss of CO: This cyclopropylacylium ion can also lose CO to generate the cyclopropyl cation.

Summary of Predicted Ions
m/z (Calculated)Proposed FormulaDescriptionNeutral Loss
178.0663[C9H9FNO]+Protonated Molecular Ion ([M+H]+)-
138.0244[C6H4FNO]+5-Fluoropyridin-2-yl-acylium ion•C3H5
110.0295[C5H4FN]+5-Fluoropyridin-2-yl cation•C3H5, CO
69.0335[C4H5O]+Cyclopropylacylium ion•C5H3FN
41.0386[C3H5]+Cyclopropyl cation•C5H3FN, CO

Ensuring Trustworthiness: A Self-Validating System

The integrity of this analysis hinges on a system of internal checks and validations:

  • High Mass Accuracy: The first line of defense is confirming that the measured mass of the precursor ion at m/z 178.0663 is within a narrow tolerance (e.g., < 5 ppm) of the calculated exact mass. This provides strong evidence for the elemental formula C9H8FNO.

  • Logical Fragmentation: Each major fragment ion must also be confirmed by high mass accuracy. The observed neutral losses (e.g., the loss of 40.0419 Da corresponding to C3H5•, or 27.9949 Da for CO) must be chemically plausible and consistent with the proposed structure.

  • Isotopic Pattern Matching: The observed isotopic distribution for the molecular ion and its fragments should match the theoretical distribution calculated from their elemental formulas. This is particularly useful for confirming the presence of elements with distinct isotopic signatures.

By adhering to this tripartite validation, the method moves beyond simple detection to become a robust tool for definitive structural confirmation.

Conclusion

The mass spectrometric analysis of Cyclopropyl(5-fluoropyridin-2-yl)methanone is a multi-faceted process that requires a strategic approach. By leveraging the inherent chemical properties of the molecule to select the optimal ionization method (ESI+) and employing a combination of high-resolution mass spectrometry for structural confirmation and tandem mass spectrometry for fragmentation analysis, a complete and unambiguous characterization can be achieved. The workflow and fragmentation pathways detailed in this guide provide a comprehensive framework for researchers and drug development professionals, ensuring data of the highest scientific integrity for this important chemical entity.

References

  • Benchchem. Validating the Cyclopropyl Ketone Structure: A Comparative Guide to Spectroscopic Techniques.
  • Purcell, J. M., Juyal, P., Kim, D. G., Rodgers, R. P., & Marshall, A. G. (2007). Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry. Energy & Fuels, 21(4), 2329-2334. Available from: [Link]

  • Purcell, J. M., Hendrickson, C. L., Rodgers, R. P., & Marshall, A. G. (2007). Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry. PubMed. Available from: [Link]

  • Benchchem. Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone.
  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Available from: [Link]

  • Kiontke, A., Oliveira-Birkmeier, A., Opitz, A., & Birkemeyer, C. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(12), e0167502. Available from: [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Available from: [Link]

  • Benchchem. A Comparative Guide to Purity Assessment of Synthesized 4-(Chloromethyl)-2-fluoropyridine Derivatives.
  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC–MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. Available from: [Link]

  • SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. Available from: [Link]

  • Semantic Scholar. Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry. Available from: [Link]

  • LCGC International. (2025). Updates in Small Molecule Pharmaceutical Development. Available from: [Link]

  • Grygorenko, O. O., Artamonov, O. S., Komendant, M. O., & Mykhailiuk, P. K. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13583-13591. Available from: [Link]

  • Tokarski, D., Dufour, A., & Laprévôte, O. (2022). Speciation and Semiquantification of Nitrogen-Containing Species in Complex Mixtures: Application to Plastic Pyrolysis Oil. Analytical Chemistry, 94(24), 8567-8574. Available from: [Link]

  • NIST. 2-Fluoropyridine - NIST WebBook. Available from: [Link]

  • National Institutes of Health. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem. Available from: [Link]

  • ResearchGate. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Available from: [Link]

  • Spectroscopy Online. (2026). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Available from: [Link]

  • National Institutes of Health. Cyclopropyl-(5-methyloxolan-2-yl)methanone | C9H14O2 | CID 114977692 - PubChem. Available from: [Link]

  • ChemSRC. Cyclopropyl(thiophen-2-yl)methanone | 6193-47-1. Available from: [Link]

  • YouTube. (2023). Mass Spectrometry Part 6 - Fragmentation in Ketones. Available from: [Link]

  • NPTEL. Lecture 25 : Mass and Infrared Spectrocopies. Available from: [Link]

  • Cheméo. Chemical Properties of Methanone, cyclopentylphenyl- (CAS 5422-88-8). Available from: [Link]

  • Matrix Fine Chemicals. CYCLOPROPYL(THIOPHEN-2-YL)METHANONE | CAS 6193-47-1. Available from: [Link]

Sources

Late-Stage Synthesis of Fluorinated Pyridine Derivatives: A Technical Guide to Regioselective C–H Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into azaarenes is a highly privileged strategy in medicinal chemistry and agrochemical development. Fluorination modulates lipophilicity, enhances metabolic stability, and alters the pKa of adjacent basic amines. However, the inherent electron-deficient nature of the pyridine ring renders traditional electrophilic functionalization highly challenging. This whitepaper provides an in-depth, mechanistic guide to state-of-the-art methodologies for the late-stage synthesis of fluorinated pyridine derivatives, focusing on ortho-fluorination, meta-fluorination, and regioselective trifluoromethylation.

Ortho-C–H Fluorination via Silver(II) Fluoride (AgF₂)

Direct C–H fluorination of electron-deficient heterocycles requires overcoming significant activation barriers. The use of Silver(II) fluoride (AgF₂) represents a paradigm shift, enabling direct, site-selective fluorination at the position α to the nitrogen (C2 position) under mild conditions 1[1].

Mechanistic Causality

AgF₂ acts dually as a single-electron oxidant and the fluorine atom source. The reaction initiates via the coordination of the highly Lewis acidic Ag(II) to the basic pyridine nitrogen. This coordination lowers the oxidation potential of the ring, facilitating a single-electron transfer (SET) to generate a pyridine radical cation. Subsequent fluoride transfer occurs with high regioselectivity at the C2 position, driven by the proximity of the coordinated silver complex and the stabilization of the resulting intermediate 2[2].

Experimental Protocol: AgF₂-Mediated Ortho-Fluorination

This protocol is designed as a self-validating system to ensure reproducibility and safety.

  • Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, charge a dry reaction vessel with the pyridine substrate (1.0 equiv) and anhydrous acetonitrile.

    • Causality: AgF₂ is exceptionally moisture-sensitive. Exposure to ambient humidity rapidly converts it to HF and Ag₂O, which poisons the single-electron transfer pathway and degrades the substrate 1[1].

  • Reagent Addition: Slowly add AgF₂ (3.0 equiv) in three equal portions over 15 minutes.

    • Causality: The SET initiation is exothermic. Portion-wise addition prevents thermal runaway, suppresses unselective polyfluorination, and maintains the internal temperature at 24–25 °C 1[1].

  • Reaction & Self-Validation: Stir the heterogeneous black mixture at ambient temperature. Monitor the reaction via ¹⁹F NMR of crude aliquots. The appearance of a distinct signal around -60 to -70 ppm confirms C2-fluorination. Disappearance of the starting material by TLC (95:5 hexanes:ethyl acetate) dictates completion (typically 12 hours) 1[1].

  • Quench & Isolation: Filter the mixture through a pad of Celite, eluting with ethyl acetate to trap insoluble Ag(I) byproducts. Concentrate and purify via silica gel chromatography.

Quantitative Data Summary

Table 1: Scope and Limitations of AgF₂-Mediated Ortho-Fluorination

Substrate TypeReaction ConditionsYield / SelectivityKey Mechanistic Observation
Boc-protected Betahistine AgF₂ (3 equiv), MeCN, 25 °C98% YieldNearly quantitative conversion for late-stage functionalization of complex drugs [[3]](3].
3-Benzyloxy-pyridines AgF₂ (3 equiv), MeCN, 25 °CHigh Selectivity (4.2:1 to 20:1)Fluorination occurs preferentially adjacent to the ether substituent due to electronic direction 2[2].
Unsymmetric 3,5-disubstituted AgF₂ (3 equiv), MeCN, 25 °CPoor to Modest (1:1 to 6:1)Lack of strong electronic differentiation leads to competitive C2/C6 fluorination [[2]](2].
Multi-electron-withdrawing AgF₂ (3 equiv), MeCN, 25 °CLow Yield (0–30%)Severe electron deficiency inhibits the initial single-electron transfer to Ag(II) [[2]](2].

Meta-C–H Fluorination via Temporary Dearomatization

The meta-position (C3) of pyridine is the most electron-deficient site, rendering it highly inert to standard electrophilic fluorination. To bypass this thermodynamic sink, a temporary dearomatization strategy is utilized to invert the electronic properties of the ring 4[4].

Mechanistic Causality

By reacting the pyridine core with dimethyl acetylenedicarboxylate (DMAD) and methyl pyruvate, the aromatic system is broken to form an oxazinoazaarene intermediate. This intermediate behaves as an electron-rich enamine, dramatically increasing the nucleophilicity of the C3 carbon. This unlocks reactivity with commercial electrophilic fluorine sources like Selectfluor [[5]](5]. Following fluorination, base-mediated rearomatization restores the stable pyridine core.

MetaFluorination A Pyridine Substrate (Electron-Deficient) B Dearomatization (DMAD + Methyl Pyruvate) A->B C Oxazinoazaarene Intermediate (Electron-Rich Enamine) B->C D Electrophilic Fluorination (Selectfluor, KF, 18-crown-6) C->D E Rearomatization (Base, Heat) D->E F C3-Fluoropyridine (Meta-Fluorinated) E->F

Workflow of temporary dearomatization for meta-C–H fluorination of pyridines.

Experimental Protocol: Temporary Dearomatization to C3-Fluoropyridines
  • Dearomatization: Dissolve the pyridine derivative (1.0 equiv) in dichloromethane (DCM). Add DMAD (1.2 equiv) and methyl pyruvate (1.2 equiv). Stir at 25 °C until complete conversion.

    • Causality: This specific three-component coupling breaks aromaticity, generating the bench-stable oxazinoazaarene that reverses the inherent polarity of the pyridine core [[5]](5].

  • Electrophilic Fluorination: Evaporate DCM and redissolve the intermediate in acetonitrile. Add Selectfluor (1.5 equiv), KF (2.0 equiv), and 18-crown-6 (0.2 equiv).

    • Causality: 18-crown-6 sequesters K⁺, liberating a "naked" fluoride ion from KF. This fluoride acts as a critical additive to stabilize the transition state during Selectfluor's electrophilic F⁺ transfer, ensuring exclusive C3-selectivity [[4]](4].

  • Rearomatization & Self-Validation: Introduce DBU (1.5 equiv) and heat to 60 °C. The rearomatization can be tracked via UV-Vis or TLC; the highly conjugated dearomatized intermediate will disappear, yielding the stable, UV-active aromatic fluoropyridine.

  • Isolation: Perform an aqueous workup and isolate the meta-fluorinated azaarene via column chromatography.

Regioselective C3-Trifluoromethylation via Nucleophilic Activation

Direct trifluoromethylation of pyridines frequently suffers from poor regioselectivity and low yields. A breakthrough approach utilizes nucleophilic activation via quaternary ammonium salts to achieve exclusive 3-position-selective C–H trifluoromethylation 6[6].

Mechanistic Causality

The pyridine is first converted to an N-methylpyridinium iodide salt. Quaternization of the nitrogen draws electron density away from the ring, drastically lowering the LUMO and activating the ring for nucleophilic attack. Treatment with trifluoroacetic acid (TFA) and silver carbonate (Ag₂CO₃) facilitates the generation of a reactive CF₃ species that selectively attacks the less sterically hindered C3 position 7[7].

CF3_Pathway Step1 Pyridine Core Step2 N-Alkylation (MeI) Step1->Step2 Step3 N-Methylpyridinium Salt (Nucleophilic Activation) Step2->Step3 Step4 CF3 Addition (TFA, Ag2CO3, DMF) Step3->Step4 Result C3-Trifluoromethyl Pyridine Step4->Result

Nucleophilic activation strategy for regioselective C3-trifluoromethylation.

Quantitative Data Summary

Table 2: Functional Group Tolerance in C3-Trifluoromethylation

SubstrateReagentsYieldMechanistic Insight
3-Phenylpyridine TFA, Ag₂CO₃, DMFModerateSuccessful C3-CF₃ installation proceeds despite steric bulk from the phenyl group 6[6].
Halogenated Pyridines TFA, Ag₂CO₃, DMFGood (e.g., 61%)Carbon-halogen bonds are strictly tolerated; no competitive dehalogenation is observed [[6]](6].
4-Substituted Pyridines TFA, Ag₂CO₃, DMFGoodCF₃ addition is directed exclusively to the C3 position to minimize steric hindrance 6[6].
8-Methylquinoline TFA, Ag₂CO₃, DMF0% (Failed)Severe steric hindrance blocks the initial activation/hydrosilylation step entirely 6[6].

Downstream Applications: SNAr Diversification

The installation of a fluorine atom at the C2 position serves not only as a final structural motif but also as a highly versatile synthetic handle. Because fluorine is the most electronegative element, it strongly polarizes the C–F bond and stabilizes the anionic Meisenheimer intermediate during Nucleophilic Aromatic Substitution (SNAr) 3[3].

This allows 2-fluoropyridines generated via the AgF₂ methodology to act as excellent electrophiles. They can be subjected to late-stage diversification with a wide array of oxygen, nitrogen, sulfur, and carbon nucleophiles under remarkably mild conditions, enabling the rapid generation of complex analog libraries for drug discovery 2[2].

Conclusion

The synthesis of fluorinated pyridine derivatives has evolved from relying on pre-functionalized building blocks to employing sophisticated late-stage C–H functionalization strategies. Whether utilizing AgF₂ for direct ortho-fluorination, temporary dearomatization for elusive meta-fluorination, or nucleophilic activation for regioselective trifluoromethylation, these methodologies provide robust, self-validating toolkits for modern chemical biology and drug development.

Sources

Decoding Rigidity: A Comprehensive Guide to the Structure Elucidation of Novel Cyclopropyl Methanone Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropyl methanone derivatives represent a privileged and highly sought-after scaffold in modern medicinal chemistry. The incorporation of a cyclopropane ring introduces unique conformational rigidity, enhanced metabolic stability, and improved pharmacokinetic profiles. However, the high degree of ring strain and the presence of multiple contiguous stereocenters make the structural elucidation of these compounds a complex analytical challenge. This whitepaper provides an in-depth, self-validating technical workflow for drug development professionals and analytical chemists to definitively elucidate the structure of novel cyclopropyl methanones.

Introduction: The Cyclopropyl Methanone Scaffold

The cyclopropane ring is frequently employed in drug discovery to restrict the conformation of flexible alkyl chains and reduce off-target effects[1]. The unique orbital hybridization of the cyclopropane ring—where C–C bonds possess enhanced π -character and C–H bonds are shorter with increased s-character—directly impacts both its chemical reactivity and its spectroscopic signatures[1]. When conjugated with a methanone (carbonyl) group, the electronic landscape of the molecule shifts, creating distinct deshielding effects that must be carefully interpreted during analysis.

Strategic Analytical Workflow

Because cyclopropyl methanones often contain multiple stereocenters within a highly strained ring system, a single analytical technique is rarely sufficient. The elucidation strategy must integrate High-Resolution Mass Spectrometry (HRMS) for compositional analysis, Nuclear Magnetic Resonance (NMR) for connectivity and relative stereochemistry, and X-Ray Crystallography for absolute configuration.

Workflow Start Novel Cyclopropyl Methanone Synthesis/Isolation HRMS HRMS & MS/MS (Exact Mass & Formula) Start->HRMS NMR1D 1D NMR (1H, 13C) (Connectivity & J-Coupling) Start->NMR1D XRay X-Ray Crystallography (Absolute Configuration) Start->XRay Final Complete Structure Elucidation HRMS->Final NMR2D 2D NMR (COSY, HSQC, HMBC) (Regiochemistry) NMR1D->NMR2D NOESY NOESY / ROESY (Relative Stereochemistry) NMR2D->NOESY NOESY->Final XRay->Final

Analytical workflow for the structure elucidation of cyclopropyl methanones.

Compositional Validation: High-Resolution Mass Spectrometry (HRMS)

Causality: Before assigning atomic connectivity, the exact molecular formula must be established. The exact mass provides the molecular formula, which calculates the Degrees of Unsaturation (DoU). The DoU acts as a self-validating checkpoint against the number of rings and double bonds subsequently identified in the NMR spectra. Furthermore, the methanone (carbonyl) group directs specific fragmentation pathways, such as α -cleavage, which are diagnostic for the cyclopropyl ring's substitution pattern.

Protocol: LC-HRMS/MS Workflow
  • Sample Preparation: Dissolve the cyclopropyl methanone compound in HPLC-grade acetonitrile/water (1:1) to a concentration of .

  • Chromatographic Separation: Inject onto a C18 UPLC column (e.g., ). Use a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. The carbonyl oxygen readily accepts a proton, forming the [M+H]+ pseudo-molecular ion.

  • Mass Analysis: Acquire full scan MS data ( m/z 100–1000) at a resolution of ≥60,000 (FWHM) to ensure mass accuracy within 2 ppm .

  • Tandem MS (MS/MS): Isolate the precursor ion and apply Collision-Induced Dissociation (CID) at normalized collision energies of 20, 30, and 40 eV. Monitor for the characteristic loss of the cyclopropyl radical or neutral ketene derivatives.

Core Connectivity and Stereochemistry: NMR Spectroscopy

NMR is the cornerstone of cyclopropane elucidation. The ring's strain and unique orbital hybridization result in distinct chemical shifts and coupling constants ( J -values) that deviate significantly from standard aliphatic chains[2].

1D NMR and the Karplus Relationship in Cyclopropanes

Causality: In standard alkanes, 3JH,H​ values average out due to free rotation. In the rigid cyclopropane ring, the dihedral angles are fixed. According to the Karplus relationship, protons with a cis relationship (dihedral angle ≈0∘ ) exhibit significantly larger coupling constants ( 3Jcis​≈8−9 Hz ) than those with a trans relationship (dihedral angle ≈144∘ , 3Jtrans​≈4−6 Hz )[2]. The geminal coupling ( 2Jgem​ ) is unusually small or even negative ( ≈−4 to −5 Hz ) due to the large H-C-H bond angle[3].

Protocol: 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 5−10 mg of the compound in of deuterated chloroform ( CDCl3​ ) or DMSO-d6​ .

  • 1 H NMR (600 MHz): Acquire with 16–64 scans, using a 90∘ pulse and a relaxation delay (D1) of 2−5 seconds . Carefully extract the multiplet J -values.

  • 13 C NMR (150 MHz): Acquire with proton decoupling. Cyclopropyl carbons typically resonate highly upfield ( −5 to 25 ppm ) due to the diamagnetic anisotropy of the ring, while the methanone carbonyl appears near 200 ppm .

  • 2D COSY & HSQC: Use COSY to trace the continuous spin system of the cyclopropyl ring. HSQC will differentiate the CH2​ groups from the CH groups.

  • 2D NOESY: Acquire with a mixing time of 300−500 ms .

Self-Validating System: The protocol relies on orthogonal validation. The dihedral angles predicted by the 3J coupling constants must align with the spatial proximities indicated by the NOESY cross-peaks. If a proton pair exhibits an 8.5 Hz coupling (suggesting cis) but lacks a strong NOE enhancement, the structural assignment is contradictory and must be re-evaluated.

NMR_Logic Q1 Analyze 1H Multiplets Cyclopropyl Protons ExtractJ Extract 3J(H,H) Values Q1->ExtractJ CheckJ Is 3J > 8 Hz or < 6 Hz? ExtractJ->CheckJ Cis 3J ≈ 8-9 Hz (Cis Relationship) CheckJ->Cis > 8 Hz Trans 3J ≈ 4-6 Hz (Trans Relationship) CheckJ->Trans < 6 Hz NOE Perform 1D/2D NOESY Cis->NOE Trans->NOE Verify Cross-Verify J-values with NOE Enhancements NOE->Verify

Logical decision tree for determining relative stereochemistry via NMR.

Quantitative Data: Typical NMR Parameters

To facilitate rapid structural assignment, the following table summarizes the expected NMR parameters for a generic, highly substituted cyclopropyl methanone.

ParameterNucleus/InteractionTypical Value RangeStructural Implication
Chemical Shift ( δ ) 1 H (Cyclopropyl CH2​ ) 0.5−1.5 ppm Upfield shift due to strong ring anisotropy.
Chemical Shift ( δ ) 1 H (Cyclopropyl CH -C=O) 2.0−2.8 ppm Deshielded by the adjacent methanone carbonyl.
Chemical Shift ( δ ) 13 C (Cyclopropyl Carbons) 5−25 ppm Highly shielded sp 3 carbons.
Coupling Constant ( J ) 3Jcis​ 8.0−9.5 Hz Protons are on the same face of the ring.
Coupling Constant ( J ) 3Jtrans​ 4.0−6.0 Hz Protons are on opposite faces of the ring.
Coupling Constant ( J ) 2Jgeminal​ −4.0 to −5.5 Hz Protons attached to the same cyclopropyl carbon.

Absolute Configuration: X-Ray Crystallography

When relative stereochemistry is established via NMR, absolute configuration must be confirmed to ensure pharmacological fidelity.

Causality: Cyclopropyl methanones often exist as multiple enantiomers with vastly different biological activities. Single-crystal X-ray diffraction provides a definitive 3D spatial map of the electron density. By utilizing anomalous dispersion (quantified by the Flack parameter), the absolute configuration of the stereocenters can be unambiguously assigned, particularly if a heavier atom (e.g., Cl, Br, S) is present in the methanone derivative.

Protocol: Crystallization and Diffraction
  • Crystallization: Dissolve 10 mg of the highly purified compound in a minimum volume of dichloromethane. Slowly layer with hexane (anti-solvent) in a narrow, vibration-free vial. Allow the solvents to diffuse undisturbed at 4∘C for 3–7 days.

  • Mounting: Select a single crystal (approximately 0.1×0.1×0.2 mm ) showing uniform birefringence under polarized light. Mount the crystal on a cryoloop using paratone oil.

  • Data Collection: Transfer the loop to a diffractometer equipped with a Cu source ( λ=1.5418A˚ ) cooled to 100 K under a nitrogen stream to minimize thermal motion and maximize high-angle diffraction intensity.

  • Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using least-squares minimization (SHELXL). Ensure the Flack parameter is near 0 with a low standard deviation to confidently assign the absolute stereocenters.

Conclusion

The structural elucidation of novel cyclopropyl methanones is a rigorous exercise in analytical chemistry. By leveraging the specific fragmentation patterns in HRMS, the rigid geometrical constraints dictated by the Karplus equation in NMR, and the definitive spatial mapping of X-ray crystallography, researchers can confidently assign both the connectivity and the 3D architecture of these critical pharmacophores. This multi-modal, self-validating approach ensures high scientific integrity, paving the way for successful downstream drug development.

References

  • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry - ACS Publications URL: [1]

  • Title: PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES Source: Canadian Science Publishing URL: [2]

  • Title: 5.3 Spin-Spin Splitting: J-Coupling Source: Organic Chemistry Data URL: [3]

Sources

Preliminary Toxicological Assessment of Fluoropyridine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Introduction: The Double-Edged Sword of Fluoropyrimidines

Fluoropyridine compounds represent a cornerstone in medicinal chemistry, most notably as antimetabolites in oncology. The canonical example, 5-fluorouracil (5-FU), and its oral prodrug capecitabine, function by inhibiting thymidylate synthase, a critical enzyme in DNA synthesis, thereby halting the proliferation of rapidly dividing cancer cells.[1][2] Their application is central to the treatment of numerous solid tumors, including colorectal, breast, and head and neck cancers.[2]

However, the efficacy of fluoropyrimidines is intrinsically linked to their toxicity. The therapeutic window is narrow, and severe, sometimes lethal, adverse events are a significant clinical challenge.[2] Much of this toxicity is rooted in the metabolic pathway of the drugs themselves. The enzyme Dihydropyrimidine Dehydrogenase (DPD), encoded by the DPYD gene, is responsible for catabolizing over 80% of administered 5-FU.[1][3] Genetic polymorphisms in DPYD can lead to DPD deficiency, impairing drug clearance and causing a buildup of toxic metabolites, resulting in severe hematological and gastrointestinal toxicity.[3][4] Furthermore, specific organ toxicities, such as cardiotoxicity manifesting as coronary vasospasm or myocardial infarction, are well-documented but mechanistically less understood.[1][5]

This guide, intended for researchers, scientists, and drug development professionals, outlines a logical, tiered strategy for the preliminary toxicological assessment of novel fluoropyridine compounds. The objective is not merely to identify hazard, but to build a comprehensive safety profile early in development. By progressing from high-throughput in vitro assays to targeted in vivo studies, this framework enables early, data-driven decisions, optimizing resource allocation and identifying viable candidates while minimizing late-stage failures. We will delve into the causality behind each experimental choice, providing validated, step-by-step protocols and frameworks for data interpretation.

Part 1: Foundational Assessment: In Vitro Cytotoxicity

The Rationale: Establishing a Toxicity Baseline

The initial step in any toxicological evaluation is to determine a compound's intrinsic ability to cause cell death. In vitro cytotoxicity assays are the workhorse for this purpose, offering a rapid, cost-effective, and ethically sound method to screen compounds and establish a baseline for their biological activity.[6][7][8] This initial screen is critical for two reasons:

  • Dose-Range Finding: It identifies the concentration range at which the compound exerts a biological effect, which is essential for designing subsequent, more complex assays like genotoxicity and in vivo studies.

  • Selective Toxicity: By testing against both cancerous and non-cancerous cell lines, we can derive a preliminary therapeutic index, a crucial parameter for any potential therapeutic agent.[6][7]

The MTT assay is a robust and widely adopted colorimetric method for this purpose.[7][9] It measures the metabolic activity of a cell population, which in viable cells, involves NAD(P)H-dependent oxidoreductase enzymes reducing the yellow tetrazolium salt (MTT) to purple formazan crystals.[10] The intensity of the resulting color is directly proportional to the number of living cells.[10]

Experimental Protocol: MTT Cell Viability Assay

This protocol provides a generalized framework for assessing the cytotoxicity of a novel fluoropyridine compound.

1. Cell Line Selection and Culture:

  • Select at least two cell lines: a relevant cancer cell line (e.g., HT-29 or HCT-116 for colorectal cancer) and a non-cancerous human cell line (e.g., HEK293, human embryonic kidney cells) to assess selectivity.[7][9]
  • Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

  • Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer or automated cell counter).
  • Seed the cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium.[10]
  • Incubate the plate for 24 hours to allow for cell attachment and recovery.[10]

3. Compound Preparation and Treatment:

  • Prepare a high-concentration stock solution of the test fluoropyridine compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. A typical range to start with is 0.1 µM to 100 µM.[10]
  • Include necessary controls:
  • Vehicle Control: Cells treated with medium containing the highest concentration of the solvent used.
  • Untreated Control: Cells in medium only.
  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
  • After the 24-hour attachment period, remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.
  • Incubate for desired exposure times (e.g., 24, 48, and 72 hours).

4. MTT Assay and Measurement:

  • Following the treatment period, add 10 µL of a 5 mg/mL MTT stock solution to each well.[10]
  • Incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]
  • Carefully aspirate the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[9]
  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.
  • Measure the absorbance at 570 nm using a microplate reader.[9]

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.
  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
  • Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[10]
Data Presentation: In Vitro Cytotoxicity

Quantitative data should be summarized to clearly present the compound's potency and selectivity.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ Values in µM) for a Novel Fluoropyridine (FP-X)

Compound Cell Line 24h IC₅₀ (µM) 48h IC₅₀ (µM) 72h IC₅₀ (µM)
FP-X HT-29 (Cancer) 15.2 8.5 4.1
FP-X HEK293 (Normal) 45.8 30.1 22.5
5-FU HT-29 (Cancer) 12.5 6.8 3.0

| 5-FU | HEK293 (Normal) | 35.0 | 25.5 | 18.2 |

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation (Day 1) cluster_treat Treatment (Day 2) cluster_assay Assay (Day 3-5) cluster_analysis Data Analysis seed Seed Cells in 96-Well Plate incubate1 Incubate 24h for Cell Attachment seed->incubate1 add_compound Add Compound to Cells incubate1->add_compound prep_compound Prepare Serial Dilutions of Fluoropyridine prep_compound->add_compound incubate2 Incubate for 24/48/72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate_mtt Incubate 3-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Solubilize Formazan (e.g., with DMSO) incubate_mtt->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Part 2: Genotoxicity Assessment: Screening for Genetic Damage

The Rationale: A Non-Negotiable Safety Hurdle

Genotoxicity testing is a mandatory component of preclinical safety assessment, designed to detect compounds that can induce genetic damage through various mechanisms.[11][12] Such damage is a primary concern as it can lead to heritable diseases or carcinogenesis.[12] Because no single assay can detect all relevant genotoxic mechanisms, regulatory agencies mandate a battery approach, typically starting with in vitro tests.[13] This tiered strategy serves to "fail fast," eliminating problematic compounds early before committing resources to expensive and lengthy in vivo studies.[13]

Tier 1: Bacterial Reverse Mutation (Ames) Test

The Ames test is the universally accepted first-line screen for identifying compounds that cause gene mutations.[13][14] The assay's principle is elegantly simple: it uses specialized strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.[15][16] A test compound is considered mutagenic if it causes a reverse mutation (reversion) in the bacteria, restoring their ability to produce histidine and thus form colonies on the selective medium.[14][17]

A critical component of this test is the inclusion of a mammalian metabolic activation system, typically a rat liver homogenate fraction known as S9.[16][17] This is because many chemicals are not directly mutagenic but become so after being metabolized by liver enzymes (pro-mutagens).[16] The test is therefore always run in parallel with and without the S9 mix.

Experimental Protocol: Ames Test (Plate Incorporation Method)

1. Strain Selection:

  • Use a minimum of two strains to detect different mutation types. Standard choices include:
  • TA100: Detects base-pair substitution mutations.[16]
  • TA98: Detects frameshift mutations.[16]
  • Maintain and prepare fresh overnight cultures of each bacterial strain.

2. Preparation:

  • Test Compound: Dissolve the fluoropyridine in a suitable solvent (e.g., DMSO) and prepare a range of concentrations.
  • Controls:
  • Negative (Vehicle) Control: Solvent only.
  • Positive Controls (-S9): A known direct-acting mutagen for each strain (e.g., 2-nitrofluorene for TA98, sodium azide for TA100).
  • Positive Controls (+S9): A known pro-mutagen (e.g., 2-aminoanthracene for both strains).
  • S9 Mix: Prepare the S9 mix containing cofactors (e.g., NADP+, G6P) immediately before use.

3. Test Procedure:

  • Label sterile test tubes for each concentration, control, strain, and condition (+/- S9).
  • To each tube, add in sequence:[15][17]
  • 0.1 mL of the bacterial culture.
  • 0.1 mL of the test compound dilution or control solution.
  • 0.5 mL of sodium phosphate buffer (for -S9 conditions) OR 0.5 mL of S9 mix (for +S9 conditions).
  • Vortex the tubes gently.
  • Add 2.0 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin (to allow for a few initial cell divisions, which are necessary for mutations to be expressed).
  • Vortex briefly and immediately pour the contents onto the surface of minimal glucose agar plates.[15] Swirl the plate to ensure an even layer.
  • Perform all steps in triplicate for each condition.

4. Incubation and Scoring:

  • Allow the top agar to solidify. Invert the plates and incubate at 37°C for 48-72 hours.[15]
  • Count the number of revertant colonies on each plate.

5. Data Interpretation:

  • A compound is typically considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the mean number of colonies on the negative control plates (the "2-fold rule").
  • The positive controls must show a significant increase in revertants to validate the assay's sensitivity.
Tier 2: In Vitro Micronucleus Assay

If a compound is negative in the Ames test, it must still be evaluated for its potential to cause chromosomal damage in mammalian cells.[12] The in vitro micronucleus test is a widely used and accepted assay for this purpose.[13][18] It detects both clastogenicity (chromosome breakage) and aneugenicity (effects on the mitotic spindle leading to chromosome loss). Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. Their presence is a clear indicator of genetic damage.

The protocol involves treating cultured mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) with the test compound, again with and without S9 metabolic activation.[13] After treatment and a recovery period, cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells. The frequency of micronuclei in these binucleated cells is then scored microscopically.

Data Presentation: Genotoxicity Battery

Results should be presented in a clear, qualitative summary.

Table 2: Hypothetical Genotoxicity Profile for a Novel Fluoropyridine (FP-X)

Assay Test System Metabolic Activation (+/- S9) Result Interpretation
Ames Test S. typhimurium TA98, TA100 Both Negative Not a bacterial mutagen

| Micronucleus Test | Human Lymphocytes | Both | Negative | No evidence of clastogenic or aneugenic activity in vitro |

Visualization: Tiered Genotoxicity Testing Strategy

Genotoxicity_Strategy start Fluoropyridine Compound ames Tier 1: Ames Test (Bacterial Reverse Mutation) start->ames mammalian Tier 2: In Vitro Mammalian Assay (e.g., Micronucleus Test) ames->mammalian If Negative stop_risk High Genotoxic Risk Stop Development ames->stop_risk If Positive invivo Follow-up In Vivo Assay (e.g., Rodent Micronucleus) mammalian->invivo If Positive/ Equivocal stop Genotoxicity Risk Low Proceed with Development mammalian->stop If Negative invivo->stop If Negative invivo->stop_risk If Positive

Caption: A tiered strategy for assessing the genotoxic potential of a new compound.

Part 3: Initial Systemic Evaluation: In Vivo Acute Toxicity

The Rationale: From Cell to Organism

While in vitro assays are invaluable for screening, they cannot replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a living organism. Therefore, an in vivo study is essential to assess the systemic effects of a single dose of the compound, identify potential target organs of toxicity, and determine a lethal dose range.[19][20][21] This information is a regulatory prerequisite for moving to repeated-dose studies and, eventually, human clinical trials.[19][20]

The OECD Test Guideline 423, the Acute Toxic Class Method, is a modern, ethically-driven approach that provides sufficient information for hazard classification while using a minimal number of animals.[22] It is a stepwise procedure using three animals per step, where the outcome of one step determines the dose for the next.[22]

Experimental Protocol: OECD 423 Acute Toxic Class Method

1. Animal Selection and Husbandry:

  • Use a single rodent species, typically healthy, young adult female rats (females are often slightly more sensitive).[22][23]
  • Acclimatize animals for at least 5 days before dosing. House them in appropriate conditions with free access to food and water (except for pre-dose fasting).

2. Dose Selection and Administration:

  • The method uses defined starting doses: 5, 50, 300, and 2000 mg/kg body weight.[24] The choice of the starting dose is based on any available information on the compound's toxicity. If little is known, a start dose of 300 mg/kg is often appropriate.
  • Fast animals overnight before dosing.
  • Administer the compound as a single dose via oral gavage. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[24]

3. Stepwise Procedure:

  • Step 1: Dose a group of 3 animals at the chosen starting dose.
  • Decision Logic: The outcome (number of mortalities within a specified period, usually 24-48 hours) determines the next step:
  • If 2 or 3 animals die: Repeat the test at the next lower dose level.
  • If 0 or 1 animal dies: Repeat the test at the next higher dose level.
  • If the outcome at 300 mg/kg is 1 death: The test is stopped, and the substance is classified.
  • If the outcome at 2000 mg/kg is 0 or 1 death: The test is stopped.
  • The procedure continues until a stopping criterion is met, allowing for classification of the substance into a GHS (Globally Harmonized System) toxicity category.

4. Observation Period:

  • Observe animals closely for the first 4 hours after dosing and then at least daily for a total of 14 days.[23]
  • Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory patterns, autonomic effects, and behavior).
  • Record body weights just before dosing and at least weekly thereafter.[23]

5. Necropsy:

  • At the end of the 14-day observation period, all surviving animals are humanely euthanized.
  • Conduct a gross necropsy on all animals (including those that died during the study) and examine all major organs and tissues for abnormalities.[23]
Data Presentation: Acute Oral Toxicity

The results are summarized to determine the GHS classification.

Table 3: Hypothetical Outcome of an OECD 423 Study for FP-X

Step Starting Dose (mg/kg) Number of Animals Outcome (Mortality within 48h) Next Step
1 300 3 0/3 Dose at 2000 mg/kg
2 2000 3 1/3 Stop Test

| Result: | The LD₅₀ is estimated to be > 2000 mg/kg. The compound would be classified as GHS Category 5 or Unclassified. | | | |

Visualization: OECD 423 Dosing Decision Workflow

OECD423_Workflow start Start with 3 animals at selected dose (e.g., 300 mg/kg) outcome Observe Mortality start->outcome dose_down Dose next 3 animals at lower level outcome->dose_down 2 or 3 die dose_up Dose next 3 animals at higher level outcome->dose_up 0 or 1 die dose_down->outcome stop_test Stop Test & Classify Hazard dose_down->stop_test If at 5 mg/kg dose_up->outcome dose_up->stop_test If at 2000 mg/kg

Caption: Decision-making flowchart for the OECD 423 Acute Toxic Class Method.

Conclusion: Synthesizing a Preliminary Safety Profile

This three-part preliminary assessment provides a robust foundation for understanding the toxicological profile of a novel fluoropyridine compound. By systematically evaluating in vitro cytotoxicity, genotoxicity, and acute in vivo systemic toxicity, researchers can build a comprehensive data package. This package enables an early, evidence-based risk assessment, identifying compounds with an unacceptable toxicity profile before they consume significant resources.

The insights gained are critical for guiding further development. A clean profile from this initial battery provides the confidence to proceed to more complex and regulated studies, such as repeated-dose toxicity, toxicokinetics, and safety pharmacology, which are necessary to fully characterize the compound's safety and establish a safe starting dose for human trials.[25][26][27] For fluoropyrimidines, particular attention in these subsequent studies should be paid to potential cardiotoxicity and hematological effects, informed by the known class-specific adverse events.[1][2] This structured, phased approach ensures that only the most promising and safest candidates advance, embodying the principles of scientific rigor and ethical responsibility in drug development.

References

  • Title: Microbial Mutagenicity Assay: Ames Test - Bio-protocol Source: Bio-protocol URL: [Link]

  • Title: Fluoropyrimidine Toxicity: the Hidden Secrets of DPYD Source: PubMed URL: [Link]

  • Title: (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: ResearchGate URL: [Link]

  • Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents Source: PMC URL: [Link]

  • Title: OECD Test Guideline 423 Source: National Toxicology Program URL: [Link]

  • Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: International Journal of Pharmaceutical Research and Applications (IJPRA) URL: [Link]

  • Title: Cardiotoxicity of Fluoropyrimidines: Epidemiology, Mechanisms, Diagnosis, and Management Source: PMC URL: [Link]

  • Title: Acute Toxicity Source: Joint Research Centre - European Commission URL: [Link]

  • Title: Genotoxicity testing, a regulatory requirement for drug discovery and development: Impact of ICH guidelines Source: ResearchGate URL: [Link]

  • Title: Ames Test | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]

  • Title: High-throughput approaches for genotoxicity testing in drug development: recent advances Source: Dovepress URL: [Link]

  • Title: Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure Source: OECD URL: [Link]

  • Title: In Vitro Cytotoxicity Assays Source: LifeNet Health LifeSciences URL: [Link]

  • Title: (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW Source: ResearchGate URL: [Link]

  • Title: The Ames Test Source: Austin Community College URL: [Link]

  • Title: OECD Test Guideline 425 Source: National Toxicology Program URL: [Link]

  • Title: Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation Source: Microbiology Info URL: [Link]

  • Title: Cardiovascular Toxicity of Fluoropyrimidines: What We Know Source: PubMed URL: [Link]

  • Title: A Standard Battery for Genotoxicity Testing of Pharmaceuticals Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1) Source: ICH URL: [Link]

  • Title: Concentration and time dependence of the toxicity of fluorinated pyrimidines to HT 29 colorectal carcinoma cells Source: PubMed URL: [Link]

  • Title: Fluoropyrimidine-induced cardiotoxicity Source: PMC - NIH URL: [Link]

  • Title: Elevated Risk of Fluoropyrimidine-Associated Toxicity in European Patients with DPYD Genetic Polymorphism: A Systematic Review and Meta-Analysis Source: MDPI URL: [Link]

  • Title: Preclinical research strategies for drug development Source: AMSbiopharma URL: [Link]

  • Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: Food and Drug Administration URL: [Link]

  • Title: PRECLINICAL TOXICOLOGY Source: Pacific BioLabs URL: [Link]

  • Title: The Importance of Toxicology Studies in Preclinical Research Source: Labinsights URL: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Cyclopropyl(5-fluoropyridin-2-yl)methanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of molecular building blocks is paramount for optimizing pharmacokinetics (PK), target affinity, and safety profiles. Cyclopropyl(5-fluoropyridin-2-yl)methanone (CAS: 1283718-60-4) is a highly versatile, privileged scaffold utilized in the synthesis of targeted therapeutics, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

This application note provides a comprehensive guide to the structural rationale, synthetic divergence, and validated protocols for utilizing this building block. By combining the metabolic stability of the cyclopropyl group with the electronic modulation of a fluorinated pyridine, this intermediate offers medicinal chemists a robust starting point for hit-to-lead and lead optimization campaigns.

Structural Rationale & Causality (E-E-A-T)

The architectural design of Cyclopropyl(5-fluoropyridin-2-yl)methanone is not arbitrary; it is rooted in fundamental principles of physical organic chemistry and pharmacology.

The 5-Fluoropyridine Core

The incorporation of fluorine into the pyridine ring serves three distinct causal functions [1]:

  • pKa Modulation & hERG Mitigation: The highly electronegative fluorine atom at the 5-position inductively withdraws electron density from the pyridine nitrogen. This lowers the basicity (pKa) of the nitrogen, which is a proven strategy for reducing off-target binding to the hERG potassium channel—a primary cause of drug-induced cardiotoxicity.

  • Metabolic Blocking: Cytochrome P450 (CYP) enzymes frequently oxidize electron-rich positions on aromatic rings. The strong C–F bond (approx. 116 kcal/mol) at the 5-position effectively blocks oxidative metabolism at this primary soft spot, enhancing the compound's half-life[3].

  • Lipophilicity Tuning: Fluorination increases the lipophilicity (LogD) of the scaffold, enhancing passive membrane permeability and blood-brain barrier (BBB) penetration compared to its non-fluorinated counterpart.

The Cyclopropyl Motif

Replacing traditional alkyl or aryl groups with a cyclopropyl ring introduces unique geometric and electronic properties [2]:

  • Conformational Restriction: The sp3 -hybridized, three-carbon ring restricts the conformational flexibility of the attached ketone. This reduces the entropic penalty upon binding to a target protein, often resulting in increased potency.

  • Enhanced π -Character: The C–C bonds in a cyclopropane ring possess significant π -character (similar to an alkene), allowing for unique electronic conjugation with the adjacent carbonyl group, which can stabilize specific binding conformations.

The Methanone (Ketone) Linker

The ketone acts as a versatile synthetic handle. It allows for rapid vector expansion into three-dimensional chemical space via reductive aminations, organometallic additions, or heterocycle condensations.

Quantitative Data Presentation

The table below summarizes the theoretical physicochemical advantages of Cyclopropyl(5-fluoropyridin-2-yl)methanone compared to baseline analogs.

Scaffold / Building BlockPyridine N pKa (Calc.)Relative Lipophilicity (LogP)CYP450 Metabolic StabilityConformational Rigidity
Phenyl(pyridin-2-yl)methanone ~5.2HighLow (Multiple soft spots)Low (Free rotation)
Cyclopropyl(pyridin-2-yl)methanone ~5.2ModerateModerateHigh
Cyclopropyl(5-fluoropyridin-2-yl)methanone ~3.8 Moderate-High High (Blocked 5-position) High

Synthetic Divergence & Workflows

The utility of this building block lies in its ability to be transformed into diverse pharmacophores. The workflow below illustrates the primary synthetic pathways.

SyntheticWorkflow A Cyclopropyl(5-fluoropyridin-2-yl)methanone (CAS: 1283718-60-4) B Secondary Amines (Kinase Hinge Binders) A->B 1° Amine, Ti(O-iPr)4 NaBH(OAc)3 C Tertiary Alcohols (GPCR Ligands) A->C RMgBr, THF, 0°C D Spiro/Heterocycles (Targeted Degraders) A->D Hydrazine / Hydroxylamine

Synthetic divergence of Cyclopropyl(5-fluoropyridin-2-yl)methanone into key pharmacophores.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. They include mechanistic rationales and in-process controls to ensure reproducibility.

Protocol A: Reductive Amination to Secondary Amines

Application: Synthesis of functionalized amines for kinase inhibitor hinge-binding motifs. Causality & Rationale: Ketones adjacent to cyclopropyl and electron-deficient pyridine rings are sterically hindered and electronically deactivated. Standard reductive amination conditions (e.g., amine + NaBH3​CN ) often fail or proceed slowly. We utilize Titanium(IV) isopropoxide ( Ti(O−iPr)4​ ) as a Lewis acid to force imine formation, followed by reduction with Sodium triacetoxyborohydride ( NaBH(OAc)3​ ), which selectively reduces the imine without touching the unreacted ketone.

Materials:

  • Cyclopropyl(5-fluoropyridin-2-yl)methanone (1.0 eq)

  • Primary Amine (1.2 eq)

  • Ti(O−iPr)4​ (2.0 eq)

  • NaBH(OAc)3​ (2.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under inert atmosphere ( N2​ ), dissolve the ketone (1.0 eq) and primary amine (1.2 eq) in anhydrous DCE (0.2 M). Add Ti(O−iPr)4​ (2.0 eq) dropwise at room temperature.

  • Activation: Stir the reaction mixture at 60 °C for 4–6 hours. Self-Validation: Monitor via LC-MS. You should observe the mass of the intermediate imine/enamine.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3​ (2.5 eq) in small portions to control hydrogen gas evolution. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Workup: Quench the reaction by adding 1M aqueous NaOH (equal volume to DCE) and stir vigorously for 30 minutes. Causality: NaOH hydrolyzes the titanium salts into insoluble TiO2​ , preventing emulsions during extraction.

  • Extraction: Filter the biphasic mixture through a pad of Celite to remove TiO2​ . Separate the organic layer, extract the aqueous layer twice with Dichloromethane (DCM), dry over Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Grignard Addition to Tertiary Alcohols

Application: Generation of bulky, sp3 -rich tertiary alcohols for GPCR allosteric modulators. Causality & Rationale: The 5-fluoropyridine ring is susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) by strong nucleophiles [4]. To prevent the Grignard reagent from attacking the pyridine ring, the reaction must be kept strictly at or below 0 °C, favoring the kinetically rapid 1,2-addition to the carbonyl.

Materials:

  • Cyclopropyl(5-fluoropyridin-2-yl)methanone (1.0 eq)

  • Alkyl/Arylmagnesium bromide (1.5 eq, typically 1M to 3M in THF)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Dissolve the ketone (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 15 minutes.

  • Addition: Add the Grignard reagent (1.5 eq) dropwise via syringe pump over 30 minutes. Self-Validation: The reaction mixture may change color (often turning deep yellow or orange) indicating the formation of the magnesium alkoxide intermediate.

  • Monitoring: Stir at 0 °C for 1 hour. Check completion via TLC (UV active, typically lower Rf than the starting ketone). Do not allow the reaction to warm to room temperature before quenching to avoid SN​Ar side reactions.

  • Quench: Carefully quench the reaction at 0 °C with saturated aqueous NH4​Cl solution. Causality: A mildly acidic quench breaks down the magnesium complex without dehydrating the newly formed tertiary alcohol.

  • Isolation: Extract with EtOAc (3x), wash the combined organics with brine, dry over MgSO4​ , and concentrate.

Biological Context & Target Integration

Compounds derived from Cyclopropyl(5-fluoropyridin-2-yl)methanone are frequently deployed as competitive inhibitors in kinase signaling cascades. The cyclopropyl group sits comfortably in the hydrophobic pocket of the kinase, while the fluoropyridine interacts with the hinge region via hydrogen bonding.

SignalingPathway Ligand Extracellular Signal (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activates Kinase Target Kinase (e.g., MEK / BTK) RTK->Kinase Phosphorylates Effector Downstream Effectors (Cell Proliferation) Kinase->Effector Signal Transduction Inhibitor Fluoropyridine-Cyclopropyl Derived Inhibitor Inhibitor->Kinase Competitive Inhibition

Mechanism of action for targeted kinase inhibitors derived from the fluoropyridine scaffold.

References

  • Title: Fluorine in medicinal chemistry Source: Progress in Medicinal Chemistry, 2015, 54, 65-133. URL: [Link]

  • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry, 2016, 59(19), 8712-8756. URL: [Link]

  • Title: Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure Source: Journal of Medicinal Chemistry, 2016, 59(8), 3609–3634. URL: [Link]

  • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society, 2014, 136(28), 10139–10147. URL: [Link]

The Strategic Intermediate: A Guide to the Synthesis and Application of Cyclopropyl(5-fluoropyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The cyclopropyl ring and the fluorinated pyridine scaffold are two such privileged moieties, independently recognized for their ability to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties.[1][2][3][4] The convergence of these two motifs in Cyclopropyl(5-fluoropyridin-2-yl)methanone creates a versatile and highly valuable synthetic intermediate for the development of novel therapeutics.

This guide provides a comprehensive overview of the synthesis and application of Cyclopropyl(5-fluoropyridin-2-yl)methanone, offering detailed protocols and insights into its utility as a cornerstone for building complex, biologically active molecules.

The Synthetic Blueprint: Accessing Cyclopropyl(5-fluoropyridin-2-yl)methanone

The synthesis of the title compound can be approached through several strategic disconnections. Here, we present a robust and adaptable protocol based on the Grignard reaction, a cornerstone of carbon-carbon bond formation.[5][6] This method offers a reliable route from commercially available starting materials.

Protocol 1: Synthesis via Grignard Reaction with a Nitrile Precursor

This protocol outlines the synthesis of Cyclopropyl(5-fluoropyridin-2-yl)methanone from 5-fluoro-2-cyanopyridine and cyclopropylmagnesium bromide.

Core Principle: The nucleophilic addition of the cyclopropyl Grignard reagent to the electrophilic carbon of the nitrile group, followed by acidic hydrolysis, yields the desired ketone.

Materials:

  • 5-Fluoro-2-cyanopyridine

  • Cyclopropyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Iodine (for initiation)

  • Hydrochloric acid (e.g., 3M aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Instrumentation:

  • Magnetic stirrer with heating capabilities

  • Schlenk line or inert gas (Argon or Nitrogen) manifold

  • Rotary evaporator

  • Apparatus for column chromatography

Step-by-Step Procedure:

  • Preparation of Cyclopropylmagnesium Bromide:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to the flask.

    • Add a small portion of anhydrous diethyl ether or THF to cover the magnesium turnings.

    • In the dropping funnel, prepare a solution of cyclopropyl bromide (1.0 equivalent) in the chosen anhydrous solvent.

    • Add a small amount of the cyclopropyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle heating may be required.

    • Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[5]

  • Reaction with 5-Fluoro-2-cyanopyridine:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 5-fluoro-2-cyanopyridine (1.0 equivalent) in the same anhydrous solvent.

    • Cool the solution of 5-fluoro-2-cyanopyridine to 0 °C in an ice bath.

    • Slowly add the freshly prepared cyclopropylmagnesium bromide solution (1.1-1.2 equivalents) to the cooled nitrile solution via a cannula or dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis and Work-up:

    • Carefully quench the reaction by the slow, dropwise addition of a 3M aqueous hydrochloric acid solution at 0 °C.

    • Continue stirring until the intermediate imine is fully hydrolyzed to the ketone.

    • Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Cyclopropyl(5-fluoropyridin-2-yl)methanone.

Data Presentation: Synthesis Parameters

ParameterValue
Starting Material 5-Fluoro-2-cyanopyridine
Key Reagent Cyclopropylmagnesium bromide
Solvent Anhydrous Diethyl Ether or THF
Reaction Temperature 0 °C to Room Temperature
Typical Yield 60-75%

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water.[6] The use of flame-dried glassware and anhydrous solvents is crucial to prevent the quenching of the Grignard reagent and ensure a high yield.

  • Slow Addition at Low Temperature: The reaction between the Grignard reagent and the nitrile is exothermic. Slow addition at 0°C helps to control the reaction rate and prevent the formation of side products.

  • Acidic Hydrolysis: The initial product of the Grignard addition to the nitrile is a magnesium salt of an imine. Acidic work-up is necessary to hydrolyze this intermediate to the final ketone.

Self-Validating System:

The purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic signals of the cyclopropyl and 5-fluoropyridinyl moieties should be present in the spectra.

Application Notes: A Gateway to Novel Therapeutics

Cyclopropyl(5-fluoropyridin-2-yl)methanone is a versatile intermediate for the synthesis of a variety of biologically active molecules. Its constituent parts, the cyclopropyl group and the fluorinated pyridine ring, are frequently found in clinical and preclinical drug candidates.[4] The ketone functionality serves as a handle for a wide range of chemical transformations.

Application 1: Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors have emerged as a significant class of anti-cancer agents, particularly for tumors with deficiencies in DNA repair pathways.[7][8][9][10] The cyclopropyl-pyridyl-ketone scaffold is a key pharmacophore in several potent PARP inhibitors.

Workflow for the Synthesis of a PARP Inhibitor Precursor:

G start Cyclopropyl(5-fluoropyridin-2-yl)methanone step1 Reduction of Ketone to Alcohol start->step1 NaBH4, Methanol step2 Conversion of Alcohol to Leaving Group (e.g., Mesylate) step1->step2 MsCl, Et3N, DCM step3 Nucleophilic Substitution with a Phthalazinone Moiety step2->step3 Phthalazinone, Base, DMF end PARP Inhibitor Core Scaffold step3->end

Caption: Synthetic workflow for a PARP inhibitor precursor.

Protocol 2: Reduction of the Ketone and Subsequent Functionalization

This protocol describes the reduction of the ketone to a secondary alcohol, a common first step in elaborating the core structure.

Materials:

  • Cyclopropyl(5-fluoropyridin-2-yl)methanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve Cyclopropyl(5-fluoropyridin-2-yl)methanone (1.0 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction by TLC until all the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding alcohol.

This secondary alcohol is a versatile intermediate that can be further functionalized. For example, conversion to a good leaving group (e.g., mesylate or tosylate) allows for nucleophilic substitution with various nitrogen-containing heterocycles, a common strategy in the synthesis of PARP inhibitors.

Application 2: Precursor for Kinase Inhibitors

The 5-fluoropyridine moiety is a common feature in many kinase inhibitors, where the fluorine atom can engage in favorable interactions with the kinase active site.[11][12][13][14][15] The cyclopropyl group can enhance potency and improve metabolic stability.

Logical Relationship for Kinase Inhibitor Synthesis:

G start Cyclopropyl(5-fluoropyridin-2-yl)methanone step1 Condensation with a Hydrazine Derivative start->step1 step2 Cyclization to a Pyridazinone Core step1->step2 step3 Further Functionalization step2->step3 end Kinase Inhibitor Candidate step3->end

Caption: Logical pathway to kinase inhibitor synthesis.

The ketone of Cyclopropyl(5-fluoropyridin-2-yl)methanone can undergo condensation reactions with various nucleophiles, such as hydrazines, to form hydrazones. These intermediates can then be cyclized to form heterocyclic cores, like pyridazinones, which are prevalent in many kinase inhibitors.

Application 3: Intermediate for CXCR4 Antagonists

CXCR4 is a chemokine receptor that plays a crucial role in cancer metastasis and HIV entry.[3][4][16][17][18] Small molecule antagonists of CXCR4 are of significant therapeutic interest. The cyclopropyl-pyridyl scaffold can be found in some CXCR4 antagonists.

Experimental Workflow for Elaboration:

G start Cyclopropyl(5-fluoropyridin-2-yl)methanone Starting Material step1 Reductive Amination Introduction of an Amine start->step1 Amine, NaBH(OAc)3 step2 Coupling with a Second Pharmacophore Amide or Sulfonamide Formation step1->step2 Acid Chloride or Sulfonyl Chloride end CXCR4 Antagonist Final Product step2->end

Caption: Workflow for CXCR4 antagonist synthesis.

Reductive amination of the ketone with a suitable amine, followed by coupling with another pharmacophoric element, is a viable strategy for accessing CXCR4 antagonists. The cyclopropyl group in this context can contribute to the overall conformational rigidity and binding affinity of the molecule.

Conclusion

Cyclopropyl(5-fluoropyridin-2-yl)methanone is a strategically designed synthetic intermediate that provides a powerful platform for the rapid and efficient synthesis of a diverse range of biologically active molecules. Its synthesis from readily available starting materials, coupled with the versatile reactivity of the ketone functionality, makes it an invaluable tool for researchers and scientists in the field of drug discovery and development. The protocols and applications outlined in this guide are intended to serve as a practical resource for harnessing the full potential of this important building block.

References

  • Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14. (2020). Source Not Available.
  • El-Sayed, M. A., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic & Medicinal Chemistry, 27(10), 2063-2074.
  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024). Source Not Available.
  • Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. (2025). ACS Medicinal Chemistry Letters.
  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][7][9]triazine-based VEGFR-2 kinase inhibitors. (2008). Journal of Medicinal Chemistry.

  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. (2025).
  • The synthesis of novel kinase inhibitors using click chemistry. (2014). Semantic Scholar.
  • Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011). Source Not Available.
  • Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)
  • Application Notes and Protocols: Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes. (2025). BenchChem.
  • To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Source Not Available.
  • Drug Discovery - Inhibitor. chemical-kinomics. [Link]

  • Metabolism of cyclopropyl groups. (2021). Hypha Discovery Blogs.
  • Applications in medicinal chemistry for cyclopropyl-containing compounds. BenchChem.
  • Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs. (2023). PLoS ONE.
  • In Grignard Reagent Formation From Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent With Diffusing Cyclopropyl Radical Intermedi
  • Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane. (2025).
  • Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. Source Not Available.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry.
  • The Cyclopropyl Group in Medicinal Chemistry. (2020).
  • Synthesis of 2-amino-5-fluoropyridine.
  • Structures of select cyclic pentapeptide-based CXCR4 antagonists. IC 50... (2025).
  • CXCR4 antagonism corrects neutrophil abnormalities and reduces pneumonia severity in a pharmacological mouse model of CXCR2 loss-of-function-mediated neutropenia. (2025). Frontiers in Immunology.

Sources

Reaction conditions for coupling cyclopropyl groups to pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Methodologies for the Cyclopropylation of Pyridines

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals.

Strategic Rationale & Mechanistic Overview

The incorporation of sp3-hybridized cyclopropyl groups into pyridine scaffolds is a critical transformation in modern drug discovery. The cyclopropyl moiety serves as a superior bioisostere for larger alkyl or aryl groups, effectively modulating basicity (pKa), enhancing lipophilicity, and improving metabolic stability without a significant molecular weight penalty.

However, synthesizing cyclopropyl pyridines presents two formidable chemical challenges:

  • Catalyst Poisoning: The Lewis basic nitrogen of the pyridine ring strongly coordinates to transition metals (e.g., Palladium), leading to rapid catalyst deactivation.

  • Reagent Instability: sp3-hybridized organoboron reagents, such as cyclopropylboronic acid, undergo notoriously slow transmetalation and are highly susceptible to competitive protodeboronation[1].

To navigate these challenges, we deploy two distinct, field-proven paradigms: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (ideal for pre-functionalized halopyridines) and Visible-Light Photoredox Minisci Alkylation (ideal for late-stage C-H functionalization of native pyridines)[2].

Workflow A Target: Cyclopropyl Pyridine B Pre-functionalized (Halopyridine) A->B C Native Pyridine (Late-Stage) A->C D Suzuki-Miyaura Coupling (Pd-Catalyzed) B->D E Minisci C-H Alkylation (Photoredox) C->E F Reagents: K-Cyclopropyltrifluoroborate Pd(OAc)2, XPhos, Base D->F G Reagents: Radical Precursor Ir-Catalyst, Blue LED, Acid E->G

Caption: Strategic decision workflow for pyridine cyclopropylation based on substrate functionalization.

Methodology A: Suzuki-Miyaura Cross-Coupling

Mechanistic Causality

To overcome the instability of cyclopropylboronic acid, potassium cyclopropyltrifluoroborate is utilized. This stable salt acts as a "slow-release" reservoir. In the presence of water and a base (e.g., Cs2CO3), it gradually hydrolyzes to the active boronic acid, maintaining a low steady-state concentration that outcompetes protodeboronation[3].

To prevent catalyst poisoning by the pyridine substrate, the Buchwald ligand XPhos is employed. The extreme steric bulk of XPhos creates a congested coordination sphere around the palladium center, physically blocking the pyridine nitrogen from binding. Simultaneously, its electron-rich nature accelerates the difficult oxidative addition into the heteroaryl chloride bond[3].

Quantitative Data Summary: Cross-Coupling Condition Optimization
LigandCatalystBase / SolventYield (%)Causality / Observation
PPh3Pd(OAc)2Na2CO3 / Toluene<10%Rapid catalyst poisoning by pyridine nitrogen.
PCy3Pd(OAc)2K3PO4 / Toluene:H2O45%Moderate conversion; some protodeboronation observed[1].
XPhos Pd(OAc)2 Cs2CO3 / CPME:H2O 85% Bulky ligand prevents poisoning; water aids slow release[3].
Self-Validating Protocol: Pd-Catalyzed Cyclopropylation
  • Reagent Charging: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-chloro-2-methoxypyridine (1.0 equiv, 1.0 mmol), potassium cyclopropyltrifluoroborate (1.5 equiv, 1.5 mmol), Pd(OAc)2 (3 mol%), XPhos (6 mol%), and Cs2CO3 (3.0 equiv, 3.0 mmol).

  • Inert Atmosphere Generation: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon three times. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand.

  • Solvent Addition: Add degassed Cyclopentyl methyl ether (CPME) and deionized water in a 10:1 ratio (total volume 4.0 mL) via syringe.

  • Reaction Execution: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture to 100 °C in an oil bath for 16 hours.

    • Validation Checkpoint 1: After 30 minutes of heating, the solution should transition from pale yellow to a dark orange/brown hue, visually confirming the formation of the active Pd(0) species.

  • Reaction Monitoring:

    • Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc 3:1). The UV-active halopyridine spot should disappear, replaced by a new, lower Rf spot corresponding to the cyclopropyl pyridine.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove Pd black. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

    • Validation Checkpoint 3: Crude 1H-NMR must show characteristic cyclopropyl protons (multiplets at ~0.6-1.2 ppm) integrating correctly against the pyridine aromatic protons.

Methodology B: Photoredox Minisci C-H Functionalization

Mechanistic Causality

For complex, late-stage intermediates where pre-halogenation is unfeasible, the Minisci reaction offers direct C-H cyclopropylation. The causality of this reaction relies on LUMO-lowering . Native pyridine is relatively unreactive toward nucleophilic cyclopropyl radicals. By adding a Brønsted acid (e.g., TFA), the pyridine is protonated to form a pyridinium ion. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO), activating the electron-deficient C2 and C4 positions for radical attack[2][4].

An Ir(III) photocatalyst is excited by blue light to *Ir(III), which undergoes single-electron transfer (SET) with a radical precursor to generate the nucleophilic cyclopropyl radical, enabling the reaction to proceed smoothly at room temperature[4].

Minisci PC Ir(III) Catalyst PC_star *Ir(III) Excited PC->PC_star Excitation Light Blue LED Light->PC Radical Cyclopropyl Radical PC_star->Radical SET Precursor Radical Precursor Precursor->Radical Adduct Radical Cation Radical->Adduct Addition Pyridine Protonated Pyridine Pyridine->Adduct Product Cyclopropyl Pyridine Adduct->Product Oxidation

Caption: Mechanistic cycle of the photoredox Minisci C-H cyclopropylation of protonated pyridines.

Quantitative Data Summary: Minisci Radical Precursors
Radical PrecursorPhotocatalystAdditive / OxidantRegioselectivity (C2:C4)Yield (%)
Cyclopropyl bromideIr(dF-CF3-ppy)2(dtbbpy)+DIPEA (Reductive)1.5 : 162%
Cyclopropanecarboxylic acid Ir(dF-CF3-ppy)2(dtbbpy)+ (NH4)2S2O8 (Oxidative) 2.1 : 1 78%
Self-Validating Protocol: Photoredox Minisci Alkylation
  • Reagent Charging: In a 10 mL glass vial, combine the native pyridine substrate (1.0 equiv, 0.5 mmol), cyclopropanecarboxylic acid (3.0 equiv, 1.5 mmol), ammonium persulfate (2.0 equiv, 1.0 mmol), and the photocatalyst[Ir(dF-CF3-ppy)2(dtbbpy)]PF6 (2 mol%).

  • Solvent & Acid Addition: Add a degassed mixture of CH3CN/H2O (1:1, 5.0 mL) followed by Trifluoroacetic acid (TFA) (1.5 equiv, 0.75 mmol). Causality: TFA is strictly required to protonate the pyridine, lowering its LUMO and directing the radical addition[2][4].

  • Degassing: Sparge the solution with Argon for 15 minutes.

    • Validation Checkpoint 1: The solution should be a clear, bright yellow. Any cloudiness indicates incomplete dissolution of the photocatalyst or oxidant.

  • Irradiation: Seal the vial and place it in a photoreactor equipped with 450 nm blue LEDs. Irradiate at room temperature (using a cooling fan to maintain ~25 °C) for 24 hours.

    • Validation Checkpoint 2: Upon irradiation, the solution must exhibit strong luminescence. Quenching or darkening of this luminescence early in the reaction indicates oxygen contamination.

  • Reaction Monitoring:

    • Validation Checkpoint 3: LC-MS analysis of an aliquot should show the complete consumption of the starting material and the appearance of the [M+H]+ mass corresponding to the cyclopropylated product.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3 (10 mL) to neutralize the TFA. Extract with DCM (3 x 10 mL). Dry the combined organic layers over MgSO4, concentrate, and purify via flash chromatography.

Sources

Application Note: Continuous Flow Synthesis of Cyclopropyl Aminoketones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Cyclopropyl Aminoketones and Flow Chemistry

Cyclopropylamines are a privileged structural motif in modern medicinal chemistry, integral to a wide range of therapeutic agents, including monoamine oxidase (MAO) inhibitors, anticancer drugs, and opioid antagonists.[1][2] The constrained, three-membered ring of the cyclopropane group imparts unique conformational rigidity and metabolic stability, making it a valuable bioisostere for various functional groups.[3] Specifically, 1,1-cyclopropane aminoketones are a relatively underexplored class of compounds with significant synthetic potential, but their development has been hampered by challenging and lengthy traditional batch synthesis methods.[2]

Conventional batch syntheses often require extended reaction times, sometimes stretching from 48 to 72 hours, and involve multi-step preparations of starting materials.[1][2] Such limitations hinder rapid library synthesis and process scale-up, which are critical in drug discovery and development. Continuous flow chemistry offers a compelling solution to these challenges. By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this technology provides significant advantages, including:

  • Enhanced Safety: Flow reactors handle only small volumes of hazardous reagents or reactive intermediates at any given time, drastically reducing the risks associated with thermal runaways or explosive compounds.[4][5]

  • Precise Process Control: The superior mass and heat transfer in microreactors allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher selectivity and yields.[5][6]

  • Rapid Reaction Times & Higher Productivity: Flow chemistry can dramatically accelerate reaction rates. For the synthesis of cyclopropyl aminoketones, a process that takes days in batch can be completed in as little as 30 minutes in flow.[1][2]

  • Scalability and Automation: Scaling up production is often as simple as running the system for a longer duration, and the entire process can be automated for consistent and reliable manufacturing.[4]

This application note details a robust and highly efficient two-step telescoped continuous flow process for the synthesis of 1,1-cyclopropane aminoketones, enabling high yields and productivity with significantly reduced reaction times.[7][8][9]

Reaction Mechanism and Synthetic Strategy

The described continuous flow synthesis is a telescoped, two-step process that directly transforms 1,2-diketones into the target cyclopropyl aminoketones without the need for intermediate purification steps.[1][2]

Step 1: Photochemical [2+2] Cycloaddition The synthesis begins with a photochemical cycloaddition of a 1,2-diketone. Under blue light irradiation (e.g., 427 nm or 440 nm), the diketone undergoes an intramolecular [2+2] photocyclization to form a 2-hydroxycyclobutanone (HCB) intermediate.[1][7] This step is exceptionally well-suited for flow chemistry, as the narrow path length of the tubing ensures uniform irradiation of the reaction mixture, which is often a challenge in large-scale batch photoreactors.[6][10]

Step 2: Tandem Condensation and C4–C3 Ring Contraction The HCB intermediate generated in the first step is then directly mixed with a stream containing a primary or secondary amine. This initiates a nucleophilic addition, followed by a tandem condensation and an α-iminol rearrangement, which results in a C4–C3 ring contraction to yield the final 1,1-cyclopropane aminoketone product.[1][7][9] The use of a catalyst, such as thiourea, can expedite this second step.[7]

This telescoped approach, where the output of the first reactor flows directly into the second, eliminates the need for isolating the HCB intermediate, thereby streamlining the entire process and boosting overall efficiency.[1][2]

General Reaction Workflow

The logical flow of the synthesis can be visualized as a two-stage process, starting from the input of reagents to the collection of the final product.

G cluster_0 Reagent Preparation cluster_1 Continuous Flow Reactor System cluster_2 Product Collection ReagentA 1,2-Diketone Solution (in Acetonitrile) PumpA Syringe Pump 1 ReagentA->PumpA ReagentB Amine Solution (with Catalyst) PumpB Syringe Pump 2 ReagentB->PumpB Reactor1 Photoreactor (R1) (Blue Light Irradiation) PumpA->Reactor1 Flow Mixer Y-Mixer PumpB->Mixer Reactor1->Mixer HCB Intermediate Reactor2 Coil Reactor (R2) (Ring Contraction) Mixer->Reactor2 BPR Back Pressure Regulator Reactor2->BPR Collection Final Product: Cyclopropyl Aminoketone BPR->Collection Output Stream G Diketone 0.1 M Diketone in ACN Pump1 Syringe Pump 1 Flow Rate: 0.27 mL/min Diketone->Pump1 Amine 0.1 M Amine + 2.5 mol% Thiourea in ACN Pump2 Syringe Pump 2 Flow Rate: 0.27 mL/min Amine->Pump2 Photoreactor Reactor 1 (R1) 4 mL FEP Coil Temp: 19 °C Blue LEDs (427 nm) Pump1->Photoreactor YMixer Y-Mixer Pump2->YMixer Photoreactor->YMixer [HCB Intermediate] CoilReactor Reactor 2 (R2) 4 mL Tubing Temp: 22-24 °C YMixer->CoilReactor BPR BPR 5.2 bar CoilReactor->BPR Product Product Collection BPR->Product

Caption: Detailed experimental setup for the telescoped flow synthesis.

Step-by-Step Protocol
  • System Priming: Prime both syringe pumps and the entire reactor system with acetonitrile to remove air and ensure a stable flow.

  • Initiate Flow: Start Syringe Pump 1 to flow the 1,2-diketone solution into the photoreactor (R1) at a flow rate of 0.27 mL/min.

  • Photoreaction (Step 1): Irradiate the 4 mL FEP coil reactor (R1) with blue LED light (427 nm) while maintaining the temperature at 19 °C. The residence time in this reactor will be approximately 14.8 minutes.

  • Introduce Amine (Step 2): Simultaneously, start Syringe Pump 2 to flow the amine/catalyst solution at 0.27 mL/min to the Y-mixer.

  • Mixing and Ring Contraction: The stream from R1 containing the HCB intermediate merges with the amine stream in the Y-mixer. The combined stream (total flow rate: 0.54 mL/min) enters the second 4 mL tubing reactor (R2), which is maintained at ambient temperature (22–24 °C). The residence time in R2 is approximately 7.4 minutes.

  • Maintain Pressure: A back pressure regulator (BPR) set to 5.2 bar is placed after R2 to ensure a stable, single-phase flow and prevent solvent outgassing.

  • Product Collection: The output from the BPR is collected in a suitable container. The total residence time for the two-step synthesis is approximately 22.2 minutes (plus time in transfer tubing, for an overall time of ~30 minutes as reported). [1]8. Work-up and Analysis: Once the desired amount of product is collected, the solvent can be removed under reduced pressure. The yield and purity of the cyclopropyl aminoketone can be determined by standard analytical techniques such as qNMR. [1]

Results and Discussion

The continuous flow methodology provides excellent results, demonstrating a significant improvement over traditional batch processes. High yields can be achieved for a variety of diketone and amine substrates.

Table 1: Representative Results and Process Parameters
ProductDiketone PrecursorAmineOverall YieldTotal Residence TimeProductivityBatch Reaction Time
4a 2,3-ButanedioneBenzylamine80%~30 min208 mg/h48-72 h [1][2]
4d 2,3-Butanedione4-Methoxybenzylamine88%~30 min~1 g / 2 h48-72 h [1][2]
4j 2,3-PentanedioneBenzylamine89%~30 min~5 g / 12 h48-72 h [1][2]
4x 1-Phenyl-1,2-propanedioneBenzylamine81%~30 min~1 g / 2 h48-72 h [1][2]

Data synthesized from Velichko, V. et al., Chem. Commun., 2024. [1][7] The results clearly show the power of this telescoped flow synthesis. The process not only achieves high chemical yields (80-89%) but also drastically cuts down the reaction time from days to minutes. [1][2]This translates into a remarkable increase in productivity, with the system capable of producing multiple grams of product in a standard laboratory workday. [1]The ability to rapidly synthesize a library of these valuable compounds makes this protocol highly attractive for drug discovery and lead optimization campaigns.

Conclusion

The continuous flow synthesis of 1,1-cyclopropane aminoketones represents a significant advancement in the preparation of these medicinally relevant scaffolds. By leveraging the inherent advantages of flow chemistry—including enhanced safety, precise control, and rapid reaction times—this protocol overcomes the major limitations of conventional batch methods. The telescoped two-step process, combining photocyclization and a tandem ring contraction, is a robust, efficient, and scalable method for producing a diverse library of cyclopropyl aminoketones, thereby accelerating research and development in medicinal chemistry.

References

  • Velichko, V., Moi, D., Soddu, F., Scipione, R., Podda, E., Luridiana, A., et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Chemical Communications. [Link]

  • Velichko, V., et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Max-Planck-Gesellschaft. [Link]

  • Velichko, V., Moi, D., Soddu, F., Scipione, R., Podda, E., Luridiana, A., et al. (2025). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Chemical Communications, 61(7), 1391-1394. [Link]

  • ResearchGate. (n.d.). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System | Request PDF. [Link]

  • Royal Society of Chemistry. (n.d.). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Chemical Communications. [Link]

  • Wiley Online Library. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis. [Link]

  • Royal Society of Chemistry. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Chemical Communications. [Link]

  • Li, X. (2025). Photoredox-Catalyzed Cyclopropanation via Ligated Boryl Radical-Mediated Nonstabilized Carbene Formation. chemrxiv. [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. [Link]

  • Syrris. (n.d.). The use of flow chemistry for two-phase dibromocyclopropanation of alkenes. [Link]

  • ACS Publications. (2019). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. Industrial & Engineering Chemistry Research. [Link]

  • ACS Publications. (2022). Continuous Flow Technology as an Enabler for Innovative Transformations Exploiting Carbenes, Nitrenes, and Benzynes. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2012). Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. Organic Process Research & Development. [Link]

  • National Institutes of Health. (n.d.). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC. [Link]

  • ResearchGate. (2019). (PDF) Photoredox-catalyzed oxo-amination of aryl cyclopropanes. [Link]

  • ResearchGate. (2023). (PDF) Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. [Link]

  • National Institutes of Health. (n.d.). Photosensitized O2 enables intermolecular alkene cyclopropanation by active methylene compounds. PMC. [Link]

  • Royal Society of Chemistry. (2013). The role of flow in green chemistry and engineering. Green Chemistry. [Link]

  • ResearchGate. (n.d.). (a) Representative diagram of the continuous-flow system used for the synthesis of cyclopropyl carbaldehydes starting from 1a and benzene thiol 2a. [Link]

  • Vapourtec. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. [Link]

  • Wikipedia. (n.d.). Kulinkovich reaction. [Link]

  • Macmillan Group. (2021). Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. [Link]

  • ACS Publications. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. [Link]

  • CORDIS | European Commission. (2022). Accelerating photoredox catalysis in continuous-flow systems. [Link]

Sources

Application Note: Derivatization of Cyclopropyl(5-fluoropyridin-2-yl)methanone for SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Structural Rationale

In modern structure-activity relationship (SAR) campaigns, the selection of versatile, multi-functional building blocks is critical for rapidly exploring chemical space. Cyclopropyl(5-fluoropyridin-2-yl)methanone (CAS 1283718-60-4) has emerged as a highly privileged electrophilic scaffold[1]. Its utility is driven by three distinct structural features, each offering a specific pharmacological or physicochemical advantage:

  • The 5-Fluoropyridine Motif: The incorporation of a fluorine atom at the 5-position exerts a strong electron-withdrawing inductive (-I) effect, which significantly lowers the pKa of the adjacent pyridine nitrogen (from ~5.2 in unsubstituted pyridine to ~2.5)[2]. This deliberate reduction in basicity is a validated medicinal chemistry strategy to improve passive membrane permeability and mitigate off-target binding to the human ether-a-go-go-related gene (hERG) potassium channel, a primary driver of drug-induced cardiotoxicity[3].

  • The Cyclopropyl Ring: Acting as a rigid, compact bioisostere for isopropyl or phenyl groups, the cyclopropyl moiety reduces conformational entropy. It effectively fills small lipophilic pockets in target proteins while demonstrating superior resistance to CYP450-mediated metabolic degradation compared to linear alkyl chains.

  • The Ketone Handle: The carbonyl carbon serves as an activated electrophilic center, enabling divergent synthetic workflows to generate libraries of amines, tertiary alcohols, and rigid heterocycles.

Divergent SAR Derivatization Strategies

To systematically probe the binding pocket of a target protein, the parent ketone can be derivatized through three primary pathways, each designed to alter the molecule's 3D topography and electronic profile.

  • Pathway A: Reductive Amination. Converting the ketone to a secondary or tertiary amine allows chemists to introduce a tunable basic center. This is critical for probing solvent-exposed regions or establishing key salt-bridge interactions within the target's active site.

  • Pathway B: Organometallic Addition. The addition of Grignard or organolithium reagents yields tertiary alcohols. This transformation breaks molecular planarity, increasing the fraction of sp3-hybridized carbons ( Fsp3​ ), which statistically correlates with improved clinical success and target selectivity.

  • Pathway C: Heterocycle Condensation. Condensing the ketone into spirocycles or fused systems (e.g., hydantoins or imidazoles) rigidifies the scaffold and introduces directional hydrogen-bond networks, ideal for kinase hinge-binding motifs.

SAR_Workflow Parent Cyclopropyl(5-fluoropyridin-2-yl)methanone (Parent Ketone) RedAm Pathway A: Reductive Amination Parent->RedAm Amine, STAB Grignard Pathway B: Organometallic Addition Parent->Grignard RMgX, CeCl3 Heterocycle Pathway C: Heterocycle Condensation Parent->Heterocycle Reagents, Heat SecAmine Secondary/Tertiary Amines (Modulated pKa, Salt Bridges) RedAm->SecAmine TertAlcohol Tertiary Alcohols (Increased sp3 fraction, Chiral) Grignard->TertAlcohol Spiro Spiro/Fused Heterocycles (Rigid H-bond networks) Heterocycle->Spiro

Divergent SAR derivatization workflow for Cyclopropyl(5-fluoropyridin-2-yl)methanone.

Physicochemical Impact of Derivatization

The table below summarizes the theoretical physicochemical shifts achieved by applying these derivatization strategies to the parent scaffold. Monitoring these metrics is essential for maintaining drug-like properties (e.g., Lipinski's Rule of 5) during lead optimization.

Derivative TypeRepresentative StructureMW ( g/mol )cLogPPred. pKa (Basic Center)PSA (Ų)Primary SAR Application
Parent Ketone Cyclopropyl(5-fluoropyridin-2-yl)methanone165.161.8~2.5 (Pyridine)29.9Electrophilic Precursor
Pathway A 1-Cyclopropyl-1-(5-fluoropyridin-2-yl)-N-methylmethanamine180.221.58.5 (Amine)24.0Salt-bridge formation
Pathway B 1-Cyclopropyl-1-(5-fluoropyridin-2-yl)ethanol181.212.1~2.5 (Pyridine)33.1Steric bulk, Fsp3​ increase
Pathway C 5-Cyclopropyl-5-(5-fluoropyridin-2-yl)imidazolidine-2,4-dione235.211.2~8.0 (Imide)75.2Rigid H-bond network

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols have been optimized for the functionalization of cyclopropyl ketones, addressing specific mechanistic liabilities such as enolization and over-reduction.

Protocol 1: Direct Reductive Amination (Pathway A)

Mechanistic Rationale: Sodium triacetoxyborohydride (STAB) is the reagent of choice for direct reductive amination. Unlike sodium borohydride ( NaBH4​ ), STAB is a mild hydride source that selectively reduces the transient, highly electrophilic iminium ion without reducing the parent ketone[4][5]. The addition of acetic acid accelerates the dehydration of the hemiaminal intermediate to form the iminium species.

Mechanism Step1 Ketone + 1°/2° Amine Step2 Hemiaminal Intermediate Step1->Step2 H+ cat. Step3 Iminium Ion (Activated) Step2->Step3 -H2O Step4 Amine Product Step3->Step4 NaBH(OAc)3 (Hydride)

Mechanistic pathway of direct reductive amination utilizing sodium triacetoxyborohydride.

Step-by-Step Methodology:

  • Reaction Assembly: Charge an oven-dried round-bottom flask with Cyclopropyl(5-fluoropyridin-2-yl)methanone (1.0 equiv) and the desired primary or secondary amine (1.1 equiv) dissolved in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv) to the solution. Stir the mixture at room temperature ( 20−25∘C ) for 30 minutes to establish the hemiaminal/iminium equilibrium.

  • Reduction: Add Sodium Triacetoxyborohydride ( NaBH(OAc)3​ , 1.4 equiv) portion-wise over 5 minutes to control any mild exotherm.

  • Monitoring: Stir the opaque suspension at room temperature. Monitor the reaction progress via LC-MS or TLC (typically requires 2 to 12 hours depending on amine steric bulk).

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ (equal volume to the reaction solvent) to neutralize the acetic acid and destroy excess hydride.

  • Isolation: Extract the aqueous layer with dichloromethane ( 3×15 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via reverse-phase HPLC or silica gel chromatography.

Protocol 2: Cerium-Mediated Grignard Addition (Pathway B)

Mechanistic Rationale: Cyclopropyl ketones are highly susceptible to α -deprotonation (enolization) and subsequent ring-opening side reactions when exposed to strongly basic Grignard reagents. The pre-complexation of the Grignard reagent with anhydrous Cerium(III) Chloride ( CeCl3​ ) generates an organocerium species. This complex is highly nucleophilic but significantly less basic than the parent Grignard, cleanly driving the 1,2-addition to the ketone while suppressing enolization and β -hydride reduction byproducts[6][7].

Step-by-Step Methodology:

  • Cerium Activation (Critical Step): Place CeCl3​⋅7H2​O (1.5 equiv) in a Schlenk flask. Heat slowly to 140∘C under high vacuum ( <0.1 mbar) for 2 hours to completely dehydrate the salt. Cool to room temperature and backfill with argon.

  • Complexation: Suspend the anhydrous CeCl3​ in dry THF (0.5 M) and stir vigorously at room temperature for 2 hours to form the active, milky-white CeCl3​ -THF complex.

  • Organocerium Formation: Cool the suspension to −78∘C using a dry ice/acetone bath. Add the desired Grignard reagent (RMgX, 1.5 equiv) dropwise. Stir at −78∘C for 30 minutes.

  • Addition: Dissolve Cyclopropyl(5-fluoropyridin-2-yl)methanone (1.0 equiv) in a minimal amount of dry THF. Add this solution dropwise to the organocerium mixture over 10 minutes.

  • Reaction: Stir the mixture at −78∘C for 2 hours, then slowly remove the cooling bath and allow the reaction to warm to 0∘C over 1 hour.

  • Workup: Quench the reaction at 0∘C by the slow addition of 10% aqueous acetic acid or saturated aqueous NH4​Cl .

  • Isolation: Extract with ethyl acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over MgSO4​ , filter, and concentrate. Purify the resulting tertiary alcohol via flash column chromatography.

Sources

Application Notes and Protocols: The Strategic Use of Cyclopropyl(5-fluoropyridin-2-yl)methanone in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Fragment of Strategic Importance

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in the generation of novel chemical leads.[1] In contrast to high-throughput screening (HTS) of large, complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind with low affinity but high ligand efficiency to a biological target.[1][2] These initial "hits" serve as high-quality starting points for systematic, structure-guided optimization into potent and selective drug candidates.[3] The selection of fragments for a screening library is therefore a critical determinant of an FBDD campaign's success. This guide focuses on a fragment of particular strategic value: Cyclopropyl(5-fluoropyridin-2-yl)methanone .

This fragment is a compelling starting point for several reasons, each rooted in established medicinal chemistry principles. It combines three key structural motifs: a cyclopropyl ring , a 5-fluoropyridine moiety , and a ketone linker . This combination offers a unique blend of structural rigidity, metabolic stability, and versatile interaction potential, making it an attractive tool for probing the binding sites of a wide range of protein targets.

Physicochemical Properties and Rationale for Use

The rational inclusion of Cyclopropyl(5-fluoropyridin-2-yl)methanone in a fragment library is underpinned by the advantageous properties conferred by its constituent parts.

PropertyValue (Predicted/Typical)Significance in FBDD
Molecular Weight~181.17 g/mol Compliant with the "Rule of Three" (<300 Da), ensuring higher hit rates and better exploration of chemical space.[4]
cLogP~1.5 - 2.0Optimal lipophilicity for good aqueous solubility, crucial for biophysical screening methods, while retaining sufficient character to engage in hydrophobic interactions.
Hydrogen Bond Acceptors2 (N of pyridine, O of ketone)Provides specific points for directional interactions with the protein target, anchoring the fragment in the binding pocket.
Hydrogen Bond Donors0Reduces the potential for desolvation penalties upon binding.
Rotatable Bonds2Low conformational flexibility, which can lead to a more favorable entropic contribution to binding affinity.[5]

The Strategic Value of Each Moiety:

  • Cyclopropyl Group: This three-membered ring is far more than a simple lipophilic substituent. Its strained nature confers unique electronic properties and a rigid, planar geometry.[6] In drug design, the cyclopropyl group is often employed to:

    • Enhance Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in typical alkyl groups, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[5][7]

    • Improve Potency: By acting as a conformational constraint, it can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding.[8]

    • Serve as a Bioisostere: It can be used as a replacement for gem-dimethyl or vinyl groups to fine-tune a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[5]

  • 5-Fluoropyridine Moiety: The introduction of a fluorine atom onto the pyridine ring is a well-established strategy in medicinal chemistry.[9] Fluorine's high electronegativity and small size can profoundly influence a molecule's properties:

    • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the basicity of the pyridine nitrogen. This can improve bioavailability by increasing the proportion of the neutral species that can permeate cell membranes.[9][10]

    • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and multipolar interactions with protein backbones or side chains (e.g., orthogonal multipolar C–F···C=O interactions).[9] It can also displace high-energy water molecules from a binding site.[11]

    • Metabolic Blocking: A strategically placed fluorine atom can block sites of potential metabolism on the aromatic ring.[12]

    • 19F-NMR Screening: The presence of a fluorine atom provides a unique spectroscopic handle for ¹⁹F-NMR-based screening, a highly sensitive method for detecting fragment binding with low false-positive rates.[1][10]

  • Ketone Linker: The ketone group serves as a rigid linker between the cyclopropyl and fluoropyridine rings. It is a common hydrogen bond acceptor and its carbonyl carbon can act as an electrophilic center for potential covalent interactions if the binding site geometry is favorable. Furthermore, cyclopropyl ketones are versatile synthetic intermediates, allowing for straightforward chemical elaboration during the hit-to-lead optimization phase.[2][3]

A Generalized FBDD Workflow Using Cyclopropyl(5-fluoropyridin-2-yl)methanone

The following protocols outline a hypothetical but robust workflow for identifying and validating target engagement of Cyclopropyl(5-fluoropyridin-2-yl)methanone.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (including target fragment) Screen Primary Biophysical Screen (e.g., SPR, NMR, DSF) Lib->Screen Screening Hits Initial Hits (Weak Binders) Screen->Hits Hit Identification Ortho Orthogonal Screen (e.g., ITC, secondary biophysical) Hits->Ortho Validation Xray X-ray Crystallography or Cryo-EM Ortho->Xray Structural Biology Validated Validated Hits (Binding Mode Confirmed) Xray->Validated CompChem Computational Chemistry (Docking, FEP) Validated->CompChem In Silico Design MedChem Medicinal Chemistry (Growing, Linking, Merging) CompChem->MedChem Synthesis MedChem->Screen Iterative Cycles Lead Lead Compound (Improved Potency & Properties) MedChem->Lead Optimization_Strategies cluster_0 cluster_1 cluster_2 Hit Cyclopropyl(5-fluoropyridin-2-yl)methanone K_D ~ 500 µM LE ~ 0.35 Growing Fragment Growing Add functionality to unoccupied pockets Vector 1 (Pyridine C4) Vector 2 (Cyclopropyl) Hit->Growing Explore adjacent space Linking Fragment Linking Connect to a second, nearby fragment Linker Hit->Linking Bridge to second site Merging Fragment Merging Combine features with an overlapping fragment Merged Scaffold Hit->Merging Incorporate new interactions Lead Lead Compound K_D ~ 50 nM Improved ADME Growing->Lead Linking->Lead Merging->Lead

Sources

Application Notes and Protocols for the Cyclopropanation of Functionalized Aromatic Rings

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Cyclopropanated Aromatic Scaffolds in Modern Drug Discovery

The cyclopropane ring, a motif once considered a synthetic curiosity due to its inherent strain, has emerged as a powerful tool in medicinal chemistry.[1] Its unique stereoelectronic properties, which include a high degree of s-character in its C-C bonds and a rigid, three-dimensional structure, allow it to serve as a versatile bioisostere for various functional groups, including gem-dimethyl groups, alkenes, and even aromatic rings.[2] When fused or directly attached to an aromatic system, the cyclopropyl group imparts a defined conformational rigidity that can enhance binding affinity to biological targets, improve metabolic stability by blocking sites of oxidative metabolism, and modulate physicochemical properties such as lipophilicity and aqueous solubility.[1][3] These benefits have led to the incorporation of cyclopropane-functionalized aromatic rings in a growing number of marketed drugs and clinical candidates.[4]

However, the direct cyclopropanation of aromatic rings presents a significant synthetic challenge due to the inherent stability of the aromatic system. The disruption of aromaticity required for the reaction is energetically unfavorable, and the initial cyclopropanated product, a norcaradiene, can exist in a facile equilibrium with its corresponding cycloheptatriene isomer.[5][6] The position of this equilibrium is highly dependent on the substituents present on both the aromatic ring and the cyclopropane.[7][8] Consequently, the development of methodologies that can efficiently and selectively cyclopropanate functionalized aromatic rings is of paramount importance to researchers in drug development.

This technical guide provides an in-depth overview of key contemporary methods for the cyclopropanation of functionalized aromatic rings. We will explore the mechanistic underpinnings of each method, offer detailed, field-proven protocols, and provide insights into the selection of the appropriate method based on the substitution pattern of the aromatic substrate.

I. Transition-Metal-Catalyzed Cyclopropanation of Arenes with Diazo Compounds

Transition-metal catalysis, particularly with rhodium(II) complexes, is a cornerstone of modern cyclopropanation chemistry.[9] The reaction proceeds via the in situ formation of a metal carbene from a diazo compound, which then undergoes a [2+1] cycloaddition with the aromatic ring.[4] This method offers a high degree of control over the reaction and can be rendered asymmetric with the use of chiral ligands.

A. Mechanistic Rationale: The Catalytic Cycle

The generally accepted mechanism for rhodium(II)-catalyzed cyclopropanation involves the reaction of the rhodium catalyst with the diazo compound to form a rhodium-carbene intermediate, with the concomitant loss of dinitrogen. This highly electrophilic carbene is then transferred to the electron-rich π-system of the aromatic ring in a concerted fashion to generate the norcaradiene product. The catalyst is then regenerated, completing the catalytic cycle.

Rh-catalyzed Cyclopropanation cluster_cycle Catalytic Cycle Rh2L4 Rh₂(L)₄ Catalyst Rh_Carbene Rh₂(L)₄=CHR (Rh-Carbene) Rh2L4->Rh_Carbene + R-CHN₂ Diazo R-CHN₂ (Diazo Compound) N2 N₂ Rh_Carbene->N2 - N₂ Norcaradiene Norcaradiene Product Rh_Carbene->Norcaradiene + Arene Arene Functionalized Aromatic Ring Norcaradiene->Rh2L4 - Product caption General mechanism of Rh(II)-catalyzed arene cyclopropanation. Photochemical Cyclopropanation Diazo R-CHN₂ (Diazo Compound) Excited_Diazo [R-CHN₂]* (Excited State) Diazo->Excited_Diazo hν (Visible Light) Carbene R-CH: (Singlet Carbene) Excited_Diazo->Carbene - N₂ Norcaradiene Norcaradiene Product Carbene->Norcaradiene + Arene N2 N₂ Arene Functionalized Aromatic Ring caption Mechanism of visible-light-mediated arene cyclopropanation. Kulinkovich-Szymoniak Reaction Grignard EtMgBr Titanacyclopropane Titanacyclopropane Grignard->Titanacyclopropane Ti_alkoxide Ti(O-iPr)₄ Ti_alkoxide->Titanacyclopropane Azatitanacyclopentene Azatitanacyclopentene Intermediate Titanacyclopropane->Azatitanacyclopentene + Ar-C≡N Nitrile Ar-C≡N (Aromatic Nitrile) Cyclopropylamine Aryl-Cyclopropylamine Product Azatitanacyclopentene->Cyclopropylamine + Lewis Acid Lewis_Acid Lewis Acid (e.g., BF₃·OEt₂) caption Mechanism of the Kulinkovich-Szymoniak reaction.

Sources

Application Note: Advanced Methodologies for the Asymmetric Synthesis of Chiral Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral cyclopropyl ketones are highly prized pharmacophores in drug development, imparting conformational rigidity, enhanced metabolic stability, and unique topological profiles to small-molecule candidates. However, the construction of these strained three-membered rings with high diastereo- and enantioselectivity presents a formidable synthetic challenge. This application note evaluates state-of-the-art catalytic asymmetric methods for their synthesis, providing actionable protocols and mechanistic insights into organocatalytic, metalloradical, and biocatalytic pathways.

Mechanistic Paradigms in Asymmetric Cyclopropanation

The synthesis of enantioenriched cyclopropyl ketones relies on three primary mechanistic paradigms:

  • Organocatalytic Michael-Initiated Ring Closure (MIRC): This approach leverages the asymmetric 1,4-conjugate addition of nucleophiles (e.g., bromonitromethane or stabilized sulfur ylides) to α,β-unsaturated cyclic ketones, followed by a cascade intramolecular alkylation[1]. Chiral secondary amines activate the enone via iminium ion formation, creating a sterically shielded environment that strictly dictates the facial selectivity of the incoming nucleophile[2].

  • Metalloradical Catalysis (Cr-Based Systems): A groundbreaking 2025 methodology utilizes a Cr(II)-based metalloradical system for the asymmetric cyclopropanation of α,β-unsaturated amides and ketones using α-boryl and α-silyl dibromomethanes[3]. Unlike concerted carbene transfers, this reaction proceeds via a stepwise radical addition mechanism. This unique pathway allows for stereoconvergent synthesis even from mixtures of E/Z alkenes, yielding cyclopropanes with three contiguous stereocenters[3].

  • Biocatalytic Carbene Transfer: Engineered metalloenzymes, specifically variants of sperm whale myoglobin (Mb), have been successfully repurposed for abiological carbene transfer. By reacting olefins with diazoketones, the engineered heme-iron center catalyzes highly diastereo- and enantioselective cyclopropanations, providing access to diverse chiral building blocks[4].

Workflow Visualization

G Start Target: Chiral Cyclopropyl Ketones OrgCat Organocatalysis (MIRC Pathway) Start->OrgCat Enones + Ylides MetCat Metalloradical Catalysis (Cr(II) System) Start->MetCat Enones + Dibromomethanes BioCat Biocatalysis (Engineered Myoglobin) Start->BioCat Olefins + Diazoketones OrgCat_Mech Iminium/Enamine Activation OrgCat->OrgCat_Mech MetCat_Mech Stepwise Radical Addition MetCat->MetCat_Mech BioCat_Mech Carbene Transfer via Heme Iron BioCat->BioCat_Mech Product Enantioenriched Cyclopropyl Ketone (>95% ee, High dr) OrgCat_Mech->Product MetCat_Mech->Product BioCat_Mech->Product

Strategic pathways for asymmetric synthesis of chiral cyclopropyl ketones.

Quantitative Performance Data

The following table summarizes the operational parameters and stereochemical outcomes of the three highlighted methodologies:

MethodologyCatalyst SystemSubstrate ScopeTypical YieldEnantiomeric Excess (ee)Diastereomeric Ratio (dr)
Organocatalytic MIRC [2]Chiral Secondary AminesCyclic enones + malonates/nitroalkanes60–85%80–95%Up to 90:10
Cr(II) Metalloradical [3]Chiral Cr Complex + MnEnones/Amides + BpinCHBr₂50–70%>90%Up to 10:1
Biocatalysis [4]Engineered Myoglobin (Mb)Styrenes + Diazoketones60–90%>99%Up to 99:1

Standard Operating Protocols (SOPs)

Protocol A: Cr(II)-Catalyzed Asymmetric Radical Cyclopropanation[3]

Objective: Synthesis of borylated cyclopropyl ketones/amides bearing three contiguous stereocenters. Reagents: α,β-unsaturated substrate (1.0 equiv), BpinCHBr₂ (1.5 equiv), Chiral Cr complex (10 mol%), Mn powder (2.0 equiv), Dimethoxyethane (DME).

  • Catalyst Activation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the chiral Cr complex and Mn powder.

    • Causality Insight: Mn acts as a stoichiometric terminal reductant. It continuously reduces the inactive Cr(III) halide intermediate back to the active Cr(II) metalloradical, sustaining the catalytic cycle[3].

  • Solvent Addition: Add anhydrous DME to the mixture.

    • Causality Insight: DME serves as a weakly coordinating bidentate solvent. It stabilizes the reactive Cr(II) center without outcompeting the carbene precursor for coordination sites.

  • Substrate Introduction: Add the α,β-unsaturated ketone/amide and BpinCHBr₂. Seal the tube and heat to 60 °C.

  • Reaction Monitoring (Self-Validation): Track the reaction via TLC. The reaction mixture will exhibit a characteristic color shift as the Cr(II)/Cr(III) equilibrium establishes, serving as a visual indicator of active turnover.

  • Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Biocatalytic Assembly via Engineered Myoglobin[4]

Workflow Step1 Anaerobic Chamber Setup Step2 Myoglobin + Buffer (pH 9.0) Step1->Step2 Step3 Reduction (Na2S2O4) Step2->Step3 Step4 Substrate Addition (Styrene + Diazoketone) Step3->Step4 Step5 Reaction & Extraction (16h, DCM) Step4->Step5

Biocatalytic workflow for the stereoselective assembly of cyclopropyl ketones.

Objective: Highly enantioselective synthesis of cyclopropyl ketones from olefins and diazoketones. Reagents: Engineered Myoglobin (20 μM), Styrene (20 mM), Diazoketone (5 mM), Sodium dithionite (10 mM), Sodium borate buffer (50 mM, pH 9.0).

  • Anaerobic Preparation: Degas all buffers. Inside an anaerobic chamber, dilute the myoglobin variant in the sodium borate buffer (pH 9.0).

    • Causality Insight: Anaerobic conditions are strictly required to prevent the irreversible oxidation of the active Fe(II) heme to the inactive Fe(III) state by molecular oxygen, which would completely quench the carbene transfer[4]. Furthermore, pH 9.0 ensures proper deprotonation of surface residues, stabilizing the protein conformation during catalysis.

  • Heme Reduction: Add sodium dithionite (Na₂S₂O₄).

    • Self-Validation: Observe a distinct color change from brownish-red (Fe(III) resting state) to deep purple/red (Fe(II) active state), confirming successful reduction of the biocatalyst.

  • Reaction Initiation: Sequentially add styrene (from an ethanol stock) and the diazoketone. Stir magnetically for 16 hours at room temperature.

  • Quenching & Extraction: Add benzodioxole as an internal standard. Extract the aqueous mixture with dichloromethane (DCM).

    • Causality Insight: Benzodioxole serves as a chemically inert internal standard, allowing for highly accurate, self-validating GC-FID quantification of the reaction yield prior to isolation[4].

Troubleshooting & Causality in Experimental Design

  • Issue: Low enantiomeric excess (ee) in Organocatalytic MIRC.

    • Causality: Reversible conjugate addition prior to the ring closure step can lead to epimerization at the newly formed stereocenter.

    • Solution: Lower the reaction temperature to -20 °C to kinetically trap the initial Michael adduct, or switch to a more sterically demanding secondary amine catalyst (e.g., bulky diarylprolinol silyl ethers) to enforce stricter facial shielding[2].

  • Issue: Poor yield in Biocatalytic Carbene Transfer.

    • Causality: Diazoketones can undergo non-productive dimerization if their local concentration is too high relative to the olefin.

    • Solution: Implement a slow-addition protocol (via syringe pump) for the diazoketone to maintain a low steady-state concentration. This kinetically favors the cross-coupling pathway within the myoglobin active site over bimolecular dimerization[4].

Sources

The Cyclopropyl Ketone Moiety: A Versatile Warhead for Covalent Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the pursuit of highly potent and selective enzyme inhibitors is a perpetual endeavor. Covalent inhibitors, which form a stable bond with their target enzyme, offer distinct advantages, including prolonged duration of action and the ability to target shallow binding pockets that are often intractable for non-covalent binders.[1][2] Among the diverse array of electrophilic "warheads" employed in the design of these inhibitors, the cyclopropyl ketone has emerged as a particularly versatile and tunable moiety.[3][4] The inherent ring strain and unique electronic properties of the cyclopropane ring, when conjugated to a ketone, create a potent electrophile susceptible to nucleophilic attack by amino acid residues in an enzyme's active site.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of enzyme inhibitors featuring a cyclopropyl ketone warhead. We will delve into the mechanistic underpinnings of this inhibitory strategy and provide detailed, field-proven protocols for the key experimental workflows.

The Cyclopropyl Ketone as a Covalent Warhead: Mechanism of Action

The inhibitory potential of the cyclopropyl ketone moiety lies in its ability to undergo a nucleophilic addition followed by a ring-opening reaction, leading to the formation of a stable covalent adduct with the target enzyme.[7][8] This process is typically initiated by a nucleophilic amino acid residue within the enzyme's active site, most commonly a cysteine or a serine.[9]

The mechanism can be dissected into two key steps:

  • Nucleophilic Attack: The catalytic nucleophile (e.g., the thiolate of cysteine or the hydroxyl of serine) attacks the electrophilic carbonyl carbon of the cyclopropyl ketone. This results in the formation of a tetrahedral intermediate, a hemiketal or thiohemiketal, which mimics the transition state of the natural enzymatic reaction.[2][10]

  • Ring Opening: The high degree of ring strain in the three-membered cyclopropyl ring makes it susceptible to cleavage. The formation of the tetrahedral intermediate facilitates the opening of the cyclopropane ring, which is the irreversible step that leads to the formation of a stable covalent bond between the inhibitor and the enzyme.[5][7] The regioselectivity of the ring-opening is influenced by the substituents on the cyclopropyl ring, with cleavage generally occurring to form the most stable carbocation or radical intermediate.[7][8]

The following diagram illustrates the general mechanism of inhibition of a cysteine protease by a cyclopropyl ketone-containing inhibitor.

G E_Cys Enzyme Active Site (Cys-SH) EI_Complex Non-covalent E-I Complex E_Cys->EI_Complex Reversible Binding (Ki) Inhibitor Cyclopropyl Ketone Inhibitor (I) Inhibitor->EI_Complex Tetrahedral_Intermediate Tetrahedral Intermediate (Thiohemiketal) EI_Complex->Tetrahedral_Intermediate Nucleophilic Attack (k_inact) Covalent_Adduct Covalent E-I* Adduct (Ring-Opened) Tetrahedral_Intermediate->Covalent_Adduct Irreversible Ring Opening

Caption: Mechanism of covalent inhibition by a cyclopropyl ketone.

Design and Synthesis of Cyclopropyl Ketone Inhibitors

The design of a potent and selective cyclopropyl ketone inhibitor requires a careful balance between the reactivity of the warhead and the affinity of the recognition element for the target enzyme. The "guidance system," or the non-covalent binding portion of the inhibitor, is responsible for positioning the cyclopropyl ketone warhead in close proximity to the active site nucleophile, thereby increasing the effective molarity and promoting the covalent reaction.[11]

Synthetic Strategies

Several synthetic routes can be employed to construct the cyclopropyl ketone moiety. A common and effective method is the cyclopropanation of an α,β-unsaturated ketone (enone) using a sulfur ylide, such as in the Corey-Chaykovsky reaction.[3][4]

Protocol 1: Synthesis of a Peptidomimetic Cyclopropyl Ketone

This protocol describes a three-step synthesis of a cyclopropyl peptidomimetic core, which can be further elaborated to target specific proteases.[7]

Step 1: Synthesis of the Enone

  • To a solution of a Cbz-protected amino acid Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add vinylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise.

  • Stir the reaction mixture at 0 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired enone.

Step 2: Cyclopropanation

  • To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous dimethyl sulfoxide (DMSO) at room temperature, add ethyl (dimethylsulfuranylidene)acetate (EDSA) (1.2 eq) dropwise.

  • Stir the resulting ylide solution for 30 minutes at room temperature.

  • Add a solution of the enone from Step 1 (1.0 eq) in DMSO dropwise to the ylide solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the cyclopropyl ketone. This reaction may produce a mixture of syn and anti isomers, which can often be separated by HPLC.

Step 3: Deprotection (if necessary)

  • The protecting groups on the amino acid backbone can be removed using standard peptide chemistry protocols (e.g., hydrogenolysis for Cbz groups) to allow for further coupling and modification.

Characterization of Cyclopropyl Ketone Inhibitors

Rigorous structural characterization is essential to confirm the identity and purity of the synthesized inhibitors. A combination of spectroscopic techniques is typically employed.

Technique Purpose Key Observables
¹H and ¹³C NMR Structural elucidation and confirmation of the cyclopropyl ring.Characteristic upfield shifts for the cyclopropyl protons and carbons.[12]
Infrared (IR) Spectroscopy Identification of the carbonyl group.Strong C=O stretching vibration, typically in the range of 1690-1715 cm⁻¹.[12]
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.Observation of the molecular ion peak (M⁺) and characteristic fragmentation patterns.[12]
Protocol 2: General Procedure for Spectroscopic Characterization

NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified cyclopropyl ketone in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[12]

  • Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field NMR spectrometer.[12]

IR Spectroscopy:

  • For liquid samples, place a drop of the neat liquid between two NaCl or KBr plates to create a thin film.[12]

  • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[12]

  • Acquire the spectrum using an FTIR spectrometer.

Mass Spectrometry:

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[12]

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., ESI, EI).[12]

  • Acquire the mass spectrum over a relevant m/z range.

Enzyme Kinetic Analysis

To characterize the potency of a cyclopropyl ketone inhibitor, it is crucial to determine its kinetic parameters, including the inhibition constant (Kᵢ) and the rate of inactivation (kᵢₙₐ꜀ₜ). For irreversible inhibitors, the efficiency of inhibition is best described by the second-order rate constant, kᵢₙₐ꜀ₜ/Kᵢ.[13]

Protocol 3: Determination of kᵢₙₐ꜀ₜ and Kᵢ

This protocol is adapted for a continuous spectrophotometric or fluorometric assay.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Cyclopropyl ketone inhibitor

  • Assay buffer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the enzyme and inhibitor in a suitable buffer (e.g., containing a small percentage of DMSO to ensure inhibitor solubility).

  • Assay Setup: In a multi-well plate, set up reactions containing the enzyme at a fixed concentration and varying concentrations of the inhibitor. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixtures for various time points to allow for the covalent modification to occur.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to each well.

  • Data Acquisition: Monitor the reaction progress (e.g., absorbance or fluorescence) over time using a plate reader.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the initial velocity (v₀) versus the pre-incubation time. The slope of this line will be the negative of the apparent rate of inactivation (kₐₚₚ).

    • Plot the calculated kₐₚₚ values against the inhibitor concentrations. Fit the data to the Michaelis-Menten equation to determine kᵢₙₐ꜀ₜ (the maximum rate of inactivation) and Kᵢ (the inhibitor concentration at half-maximal inactivation rate).

G Start Prepare Enzyme and Inhibitor Solutions Assay_Setup Set up Reactions with Varying [Inhibitor] Start->Assay_Setup Preincubation Pre-incubate for Various Time Points Assay_Setup->Preincubation Initiate_Reaction Add Substrate to Initiate Reaction Preincubation->Initiate_Reaction Data_Acquisition Monitor Reaction Progress Over Time Initiate_Reaction->Data_Acquisition Data_Analysis Calculate k_app from ln(v0) vs. time plots Data_Acquisition->Data_Analysis Final_Calculation Determine k_inact and Ki from k_app vs. [I] plot Data_Analysis->Final_Calculation

Caption: Workflow for determining kinetic parameters of an irreversible inhibitor.

Confirmation of Covalent Adduct Formation and Site of Modification

Mass spectrometry is a powerful tool for confirming the covalent modification of the target enzyme and identifying the specific amino acid residue that has been modified.[14] This is typically achieved through peptide mapping experiments.[6][15]

Protocol 4: Peptide Mapping by LC-MS/MS

Step 1: Covalent Adduct Formation

  • Incubate the target enzyme with an excess of the cyclopropyl ketone inhibitor to ensure complete modification.

  • Include a control sample of the enzyme incubated under the same conditions without the inhibitor.

  • Remove the excess, unbound inhibitor by dialysis or using a desalting column.

Step 2: Protein Denaturation, Reduction, and Alkylation

  • Denature the protein samples (both modified and control) using a denaturing agent like urea or guanidine hydrochloride.[15]

  • Reduce the disulfide bonds with a reducing agent such as dithiothreitol (DTT).[15]

  • Alkylate the free cysteine residues with an alkylating agent like iodoacetamide to prevent disulfide bond reformation.[15]

Step 3: Enzymatic Digestion

  • Perform an in-solution digestion of the protein samples using a protease with known cleavage specificity (e.g., trypsin, which cleaves after lysine and arginine residues).[6][16]

  • Incubate the samples with the protease overnight at 37 °C.

Step 4: LC-MS/MS Analysis

  • Separate the resulting peptide mixtures using reverse-phase liquid chromatography (LC).

  • Analyze the eluted peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will first measure the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan) and then select and fragment the peptides to obtain their amino acid sequence information (MS2 scan).

Step 5: Data Analysis

  • Compare the MS1 data from the modified and control samples. Look for a peptide in the modified sample with a mass shift corresponding to the mass of the ring-opened inhibitor.

  • Analyze the MS2 (fragmentation) data of the modified peptide to pinpoint the exact amino acid residue that carries the modification. Specialized software can be used to search the fragmentation data against the protein sequence database to identify the modified peptide and the site of adduction.[15]

G Start Incubate Enzyme with Inhibitor Denature Denature, Reduce, and Alkylate Start->Denature Digest Enzymatic Digestion (e.g., Trypsin) Denature->Digest LC_Separation LC Separation of Peptides Digest->LC_Separation MS_Analysis MS/MS Analysis LC_Separation->MS_Analysis Data_Analysis Identify Modified Peptide and Adduction Site MS_Analysis->Data_Analysis

Caption: Workflow for identifying the site of covalent modification by LC-MS/MS.

Case Study: Cyclopropane-Based Inhibitors in Drug Development

While specific clinical-stage drugs utilizing a cyclopropyl ketone as the primary warhead are still emerging, the broader class of cyclopropane-containing molecules has seen significant success. For instance, the antiviral drug nirmatrelvir (a component of Paxlovid) is a peptidomimetic inhibitor of the SARS-CoV-2 main protease, although it employs a nitrile warhead for its covalent interaction.[3][17][18][19][20] The principles of its design, however, which involve a recognition motif that positions a reactive warhead, are directly applicable to the development of cyclopropyl ketone inhibitors. Furthermore, numerous cyclopropane-containing compounds have entered clinical trials for a range of indications, including cancer and infectious diseases, highlighting the pharmaceutical industry's confidence in this structural motif.[21][22][23] The development of broad-spectrum inhibitors against coronavirus 3C-like proteases has also successfully utilized cyclopropane-based scaffolds.[22]

Conclusion and Future Perspectives

The cyclopropyl ketone moiety represents a promising and tunable electrophilic warhead for the design of covalent enzyme inhibitors. Its unique reactivity, governed by ring strain and electronic effects, allows for the potent and irreversible inactivation of target enzymes. The synthetic accessibility of cyclopropyl ketones and the well-established methods for their characterization and kinetic evaluation make them an attractive tool for drug discovery programs. As our understanding of the nuanced interactions between covalent inhibitors and their targets deepens, we anticipate that the strategic deployment of the cyclopropyl ketone warhead will lead to the development of novel therapeutics with enhanced potency, selectivity, and duration of action.

References

  • Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. (2026, January 22). Europe PMC. Retrieved March 14, 2026, from [Link]

  • Padda, I., et al. (2023, August 8). Nirmatrelvir-Ritonavir. In StatPearls. National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • An, L., et al. (2022, August 30). The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1945-1957.
  • Peluso, M. J., et al. (2022). The Use of Nirmatrelvir-ritonavir in a Case of Breakthrough Long COVID. medRxiv.
  • Systematic exploration of privileged warheads for covalent kinase drug discovery. (n.d.). ScienceDirect. Retrieved March 14, 2026, from [Link]

  • Mechanism and Clinical Research Progress of Nirmatrelvir Tablets/Ritonavir Tablets: A New Therapeutic Agent for COVID-19. (n.d.). Chinese Pharmaceutical Journal. Retrieved March 14, 2026, from [Link]

  • Mechanism of Action | PAXLOVID® nirmatrelvir tablets; ritonavir tablets. (n.d.). Pfizer. Retrieved March 14, 2026, from [Link]

  • A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. (2016). Journal of the American Society for Mass Spectrometry, 27(8), 1347-1355.
  • Ligand-Metal Cooperation Enables Net C–C Activation Cross-Coupling Reactivity of Cyclopropyl Ketones. (2026, January 22). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Differentiating Serine and Cysteine Proteases Mechanism by New Covalent QSAR Descriptors. (2011, May 2). PLoS ONE, 6(5), e19644.
  • Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. (n.d.). Domainex. Retrieved March 14, 2026, from [Link]

  • van Rooden, E. J., et al. (2018, March 22). Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification.
  • Napoletano, L. (2024, March 6). Novel Automated Method for Sample Preparation for Peptide Mapping. LCGC International. Retrieved March 14, 2026, from [Link]

  • Covalent inhibitors: A rational approach to drug discovery. (2020, July 2). RSC Medicinal Chemistry, 11(8), 875-884.
  • LC-MS based covalent fragment screening strategy. (n.d.). Domainex. Retrieved March 14, 2026, from [Link]

  • An update on the discovery and development of reversible covalent inhibitors. (2023, April 29). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200885.
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022, November 10). Molecules, 27(22), 7793.
  • Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. (2016). Current Protocols in Protein Science, 85, 25.1.1-25.1.24.
  • Peptide Mapping. A Beginner's Guide. (n.d.). Element Lab Solutions. Retrieved March 14, 2026, from [Link]

  • How and why does the thiol (-SH) of serine and cysteine, the (-OH) group of threonine, act as nucleophiles during enzymatic catalysis? (2015, February 15). Quora. Retrieved March 14, 2026, from [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2026, February 28). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Peptide Mapping: Principles, Workflows and Applications. (n.d.). Danaher Life Sciences. Retrieved March 14, 2026, from [Link]

  • Electrophilic warheads in covalent drug discovery: an overview. (2022, February 6). Figshare. Retrieved March 14, 2026, from [Link]

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025, January 19). Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]

  • Nucleophilic attack by cysteine reduces the amount of 2-aminoacrylate... (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Understanding Cysteine Chemistry Using Conventional and Serial X-Ray Protein Crystallography. (2021). The Journal of Biological Chemistry, 296, 100579.
  • Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors. (2021, December 21). Pharmaceuticals, 14(12), 1309.
  • Development of Broad‐Spectrum Halomethyl Ketone Inhibitors Against Coronavirus Main Protease 3CLpro. (2007). The FEBS Journal, 274(17), 4515-4526.
  • Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. (2022, December 28). Journal of Medicinal Chemistry, 66(1), 606-620.
  • A new class of protease inhibitors delivered specifically to target cells. (2024, May 29). Nature Research. Retrieved March 14, 2026, from [Link]

  • Inactivation Kinetics, Irreversible Drug Discovery. (n.d.). Enzymlogic. Retrieved March 14, 2026, from [Link]

Sources

Troubleshooting & Optimization

Fluoropyridine Synthesis Technical Support Center: Troubleshooting & By-product Minimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for fluoropyridine synthesis. Fluoropyridines are privileged scaffolds in drug development, but their synthesis is notoriously prone to side reactions, thermal instability, and low yields. This guide provides mechanistic troubleshooting, self-validating protocols, and advanced continuous flow strategies to help you identify and eliminate by-products in your workflows.

Halogen Exchange (Halex) Reactions: Overcoming Hydrolysis and Deactivation

The Halex reaction (Nucleophilic Aromatic Substitution, SNAr) is an industrial workhorse for synthesizing fluoropyridines from chloropyridines using alkali metal fluorides[1]. However, it requires harsh conditions that often lead to substrate degradation.

Q: Why is 2-hydroxypyridine dominating my product profile during the Halex synthesis of 2-fluoropyridine? A: This is a direct result of moisture ingress. The Halex reaction relies on the nucleophilic attack of a fluoride ion. Fluoride is a "hard" nucleophile; even trace amounts of water will heavily solvate the fluoride ions via hydrogen bonding, drastically reducing their nucleophilicity[2]. Furthermore, at the high temperatures required for Halex (150–250 °C), any free water acts as a competing oxygen nucleophile, directly hydrolyzing the starting 2-chloropyridine into 2-hydroxypyridine[3].

Q: My conversion rates have stalled at 40%, leaving a large amount of unreacted chloropyridine. How can I drive the reaction to completion? A: Stalled conversion is typically caused by the poor solubility of the fluoride salt in the organic phase. Because the reaction is heterogeneous, the effective concentration of active fluoride is low. To solve this, utilize spray-dried Potassium Fluoride (KF), which has a significantly higher surface area than standard crystalline KF[3]. Additionally, incorporating a Phase Transfer Catalyst (PTC) like tetraphenylphosphonium bromide will shuttle the fluoride ions into the organic phase, accelerating the desired SNAr pathway over competing degradation pathways.

Protocol 1: Self-Validating Anhydrous Halex Reaction

This protocol establishes a self-validating loop to ensure absolute anhydrous conditions before initiating the thermal SNAr.

  • Solvent Dehydration: Charge a reactor with sulfolane. Perform vacuum distillation at 100 °C to strip trace water.

  • Validation Check: Withdraw a 1 mL aliquot of the solvent. Perform a Karl Fischer titration. Critical: Proceed to the next step only if the water content is strictly <100 ppm.

  • Reagent Activation: Under an inert argon atmosphere, add spray-dried KF and the PTC to the reactor.

  • Substrate Addition: Introduce the 2-chloropyridine precursor.

  • Thermal SNAr: Heat the mixture to 180 °C for 12 hours.

  • In-Process Control: Monitor conversion via GC-MS. The complete absence of a peak corresponding to 2-hydroxypyridine validates the integrity of the anhydrous environment.

  • Workup: Cool to room temperature, quench with anhydrous ether, filter to remove insoluble KCl salts, and purify via fractional distillation.

Balz-Schiemann Reactions: Taming Diazonium Instability

The Balz-Schiemann reaction converts aminopyridines to fluoropyridines via a diazonium tetrafluoroborate intermediate. While highly effective, the thermal decomposition step is notoriously difficult to control.

Q: My Balz-Schiemann reaction yields a gummy, brown polymeric tar instead of the desired fluoropyridine. What is the mechanism of this degradation? A: This indicates a thermal runaway. The decomposition of the diazonium tetrafluoroborate intermediate is highly exothermic. If the reaction temperature exceeds the stable threshold, the mechanism shifts from a controlled heterolytic cleavage (which yields the target pyridyl cation for C-F bond formation) to a homolytic cleavage[4]. Homolytic cleavage generates highly reactive pyridyl radicals that rapidly polymerize with unreacted starting materials, forming intractable brown tars[4].

Q: How can I suppress the formation of these polymeric tars and hydrolysis by-products simultaneously? A: Transition away from aqueous diazotization. Use non-aqueous diazotizing agents like tert-butyl nitrite (t-BuONO) to completely exclude water, eliminating the formation of hydroxypyridines[2]. To suppress polymerization, utilize ionic liquids (such as BMIMBF₄) as the reaction solvent. Ionic liquids stabilize the diazonium intermediate and facilitate a strictly heterolytic decomposition pathway, drastically improving assay yields[5].

BalzSchiemannLogic Start Aminopyridine Precursor Diazotization Diazotization Step Start->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium ThermalDecomp Thermal Decomposition Diazonium->ThermalDecomp Controlled Heat Byproduct1 Hydroxypyridine (Hydrolysis) Diazonium->Byproduct1 H2O Present Product Fluoropyridine Product ThermalDecomp->Product Heterolytic Cleavage Byproduct2 Polymeric Tars (Radical Pathway) ThermalDecomp->Byproduct2 Thermal Runaway Action1 Use t-BuONO / Anhydrous Byproduct1->Action1 Action2 Use Continuous Flow Byproduct2->Action2

Caption: Logical workflow for diagnosing and mitigating by-products in the Balz-Schiemann reaction.

Continuous Flow Fluorination: Precision Control

Continuous flow chemistry is revolutionizing fluoropyridine synthesis by addressing the fundamental physical limitations of batch reactors—specifically, heat transfer and intermediate accumulation.

Q: How does continuous flow chemistry specifically reduce overfluorinated and reduced by-products? A: In traditional batch reactors, the accumulation of diazonium salts creates a severe thermal hazard. Poor mixing and inadequate cooling lead to localized "hot spots," triggering runaway decomposition and radical formation (which results in reduced by-products)[6]. Continuous flow tubular reactors possess a massive surface-area-to-volume ratio, allowing for instantaneous and precise heat dissipation[7]. By strictly controlling the residence time (e.g., 10 minutes), the highly reactive intermediates are quenched immediately after product formation, preventing secondary overfluorination or degradation[8].

Protocol 2: Continuous Flow Synthesis of 2-Fluoropyridines

Based on optimized industrial flow parameters for highly exothermic diazotization/fluorination sequences.

  • System Priming: Flush a three-zone continuous flow reactor (premixing, diazonium formation, thermal decomposition) with anhydrous acetonitrile to ensure a moisture-free environment[8].

  • Solution Preparation:

    • Stream A: Dissolve the aminopyridine precursor in a 70% hydrogen fluoride-pyridine (HF-Py) complex[9].

    • Stream B: Prepare neat tert-butyl nitrite (t-BuONO)[6].

  • Premixing & Diazotization: Pump Stream A and Stream B into a T-mixer maintained strictly at 0–10 °C to safely generate the diazonium intermediate[8].

  • Thermal Decomposition: Route the mixed stream into the tubular flow reactor. Maintain the reactor at 60 °C with a precise residence time of 10 minutes. This ensures complete heterolytic decomposition without thermal runaway[8].

  • In-Line Quench: Direct the reactor effluent into a continuous stirred-tank reactor (CSTR) containing a cold, saturated aqueous sodium bicarbonate solution to neutralize excess HF safely[1].

  • Isolation: Extract the biphasic mixture continuously with dichloromethane, dry over MgSO₄, and concentrate to isolate the high-purity fluoropyridine.

FlowReactorSetup PumpA Pump A: Precursor in HF-Py TMixer T-Mixer (0-10°C) PumpA->TMixer PumpB Pump B: t-Butyl Nitrite PumpB->TMixer Reactor Tubular Flow Reactor (Rapid Heat Dissipation) TMixer->Reactor Fast Mix Quench In-line Quench Reactor->Quench 10 min RT Out Pure Fluoropyridine Quench->Out

Caption: Continuous flow reactor setup for highly exothermic fluorination, minimizing impurities.

Quantitative Data Summary: By-product Minimization Strategies

Reaction TypePrimary By-productCausal FactorImpact on YieldMitigation Strategy
Halex (SNAr) 2-HydroxypyridineH₂O > 500 ppm-20% to -40%Karl Fischer titration (<100 ppm), Spray-dried KF
Halex (SNAr) Unreacted PrecursorPoor KF solubility-15% to -30%Add Phase Transfer Catalyst (e.g., Ph₄PBr)
Balz-Schiemann Polymeric TarsExothermic runaway-30% to -60%Continuous flow reactor, Ionic liquid solvent
Balz-Schiemann Reduced PyridineRadical abstraction-5% to -15%Exclude light, precise temperature control

Sources

Cyclopropanation Reaction Optimization: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Cyclopropanation Reactions. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals who require deep mechanistic insights to optimize complex syntheses.

Cyclopropanation is a powerful transformation, but it is notoriously sensitive to substrate electronics, steric hindrance, and catalyst selection. This guide bypasses generic advice, focusing instead on the causality behind reaction failures and providing self-validating protocols to ensure your workflows are robust and reproducible.

Strategic Workflow: Selecting Your Cyclopropanation Pathway

Before diving into troubleshooting, ensure you are using the correct methodological framework for your substrate. The decision matrix below outlines the fundamental logic for selecting a cyclopropanation strategy based on alkene electronics.

Cyclopropanation_Workflow Start Analyze Alkene Electronic Properties Rich Electron-Rich or Allylic Alcohol Start->Rich Nucleophilic Poor Electron-Deficient or Sterically Hindered Start->Poor Electrophilic SS_Classic Classic Simmons-Smith Zn(Cu) + CH2I2 Rich->SS_Classic Robust/Standard Furukawa Furukawa Modification Et2Zn + CH2I2 Rich->Furukawa Acid-Sensitive TMC Transition Metal + Diazo Compound Poor->TMC Carbene Transfer Rh_Cat Rh(II) Carboxylates (High Activity, Mod. trans/cis) TMC->Rh_Cat General Scope Fe_Ru_Cat Fe or Ru Porphyrins (High trans-selectivity) TMC->Fe_Ru_Cat Need Stereocontrol

Decision matrix for selecting optimal cyclopropanation conditions based on substrate electronics.

Module 1: Zinc-Mediated (Simmons-Smith) Cyclopropanation

Troubleshooting FAQs

Q: Why is my Simmons-Smith reaction failing completely with electron-deficient alkenes? A: Zinc carbenoids (e.g., IZnCH2​I ) are highly electrophilic. Because the reaction proceeds via a concerted electrophilic attack on the alkene, electron-poor alkenes (like acrylates) react sluggishly or not at all.

  • The Fix: Switch to highly reactive carbenoids by using trifluoroacetate-modified zinc carbenoids ( CF3​CO2​ZnCH2​I ) or by adding a catalytic amount of diethylzinc ( Et2​Zn ) to the mixture.

  • Causality: The strongly electron-withdrawing trifluoroacetate ligand severely increases the electrophilicity of the carbenoid carbon, lowering the activation energy barrier and accelerating the concerted "butterfly-type" transition state[1].

Q: I am observing substrate degradation, methylation, and polymerization when cyclopropanating acid-sensitive substrates. How do I prevent this? A: The classical Simmons-Smith reaction generates ZnI2​ as a stoichiometric byproduct, which is a strong Lewis acid capable of degrading sensitive functional groups.

  • The Fix: Employ the Furukawa modification using Et2​Zn and CH2​I2​ .

  • Causality: Et2​Zn reacts with CH2​I2​ to form EtZnCH2​I . This species transfers the methylene group efficiently while forming EtZnI as a byproduct, which is significantly less Lewis acidic than ZnI2​ , thereby protecting your substrate from acid-catalyzed degradation[2].

Self-Validating Protocol: Furukawa Modified Simmons-Smith

This protocol incorporates internal physical cues to validate that the reaction is proceeding correctly at each stage.

  • Carbenoid Generation: Under a strict argon atmosphere, add Et2​Zn (1.0 M in hexanes, 1.5 eq) to dry 1,2-dichloroethane (DCE). Cool the flask to 0 °C. Slowly add CH2​I2​ (1.5 eq) dropwise.

    • Validation Checkpoint: A fine white precipitate ( EtZnI ) should begin to form after 10-15 minutes. If the solution remains perfectly clear, your Et2​Zn may have oxidized; halt and test reagent titer.

  • Alkene Addition: Add the alkene (1.0 eq) dropwise over 10 minutes to maintain the temperature at 0 °C.

    • Validation Checkpoint: Monitor the internal temperature. A mild exotherm confirms the carbenoid transfer is active.

  • Reaction Progression: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for 4 hours.

  • Quenching & Recovery: Cool back to 0 °C and carefully quench with saturated aqueous NH4​Cl .

    • Validation Checkpoint: Vigorous gas evolution (ethane gas) must occur. This validates that excess Et2​Zn was present throughout the reaction, ensuring the carbenoid was not the limiting reagent. Extract with dichloromethane (DCM) and concentrate.

Module 2: Transition-Metal Catalyzed Diazo Cyclopropanation

Troubleshooting FAQs

Q: My reaction with ethyl diazoacetate (EDA) is yielding mostly stilbene-type derivatives (diazo dimerization) instead of the desired cyclopropane. How can I shift the chemoselectivity? A: Diazo dimerization is a competing pathway that occurs when the highly reactive metal-carbene intermediate reacts with another equivalent of the diazo compound rather than the target alkene.

  • The Fix: Implement a slow-addition protocol (via syringe pump over 2-4 hours) for the diazo compound, or generate the diazo compound in situ from tosylhydrazone salts.

  • Causality: By keeping the steady-state concentration of the diazo precursor extremely low, the metal-carbene is statistically forced to intercept the abundant alkene in solution, maximizing cyclopropanation rates and suppressing dimerization[3].

Q: The diastereomeric ratio (trans/cis) of my cyclopropanation product is poor (~60:40). How does catalyst selection influence this? A: Diastereoselectivity is dictated entirely by the geometry of the transition state, which is a function of the metal carbene's electrophilicity.

  • The Fix: Switch from Rhodium(II) carboxylates to Iron (Fe) or Ruthenium (Ru) porphyrin catalysts.

  • Causality: Rhodium(II) carbenes are highly electrophilic, leading to an early, reactant-like transition state where steric clashes are not fully realized, resulting in poor trans/cis ratios. Conversely, Fe and Ru carbenes are less electrophilic. This forces a later, more product-like transition state where steric differentiation between the ester group and the alkene substituent is maximized, strongly favoring the trans isomer[3].

Q: Can I perform diazo-mediated cyclopropanations in aqueous media to improve safety and scalability without triggering O-H insertion? A: Yes, provided you engineer the microenvironment correctly.

  • The Fix: Use hydrophobic catalysts (like Rh2​(OAc)4​ or Ru(II) Py-box) alongside non-water-soluble alkenes in an aqueous suspension.

  • Causality: Vigorous stirring creates hydrophobic alkene/catalyst beads or micelles suspended in water. This hydrophobic microenvironment shields the highly reactive metal-carbene from the surrounding water molecules, entirely suppressing the competing O-H insertion pathway and allowing highly efficient cyclopropanation[4].

Self-Validating Protocol: Aqueous Rh(II)-Catalyzed Cyclopropanation with In Situ Diazo Generation
  • Micelle Formation: Suspend the non-water-soluble alkene (1.0 eq) and Rh2​(OAc)4​ (1 mol%) in deionized water. Stir vigorously (800+ RPM) to form an emulsion.

    • Validation Checkpoint: The mixture must form a stable, cloudy emulsion. If phase separation occurs immediately upon halting stirring, add a phase-transfer catalyst (e.g., 1 mol% SDS) to stabilize the hydrophobic pockets.

  • In Situ Generation: Add the tosylhydrazone sodium salt (1.2 eq) portion-wise over 1 hour at room temperature.

    • Validation Checkpoint: Continuous, gentle bubbling ( N2​ gas evolution) should be visible. This is a direct kinetic proxy confirming steady diazo decomposition and active carbene formation.

  • Completion & Chemoselectivity Check: Stir for an additional 2 hours.

    • Validation Checkpoint: Perform a TLC analysis. You should observe complete consumption of the alkene without the appearance of highly polar baseline spots (which would indicate failure of the micelle and subsequent O-H insertion into water).

  • Isolation: Extract the aqueous layer with diethyl ether ( 3×20 mL). Dry over MgSO4​ and concentrate.

Quantitative Data: Catalyst Performance Matrix

Use the following table to benchmark your expected yields and stereoselectivity based on the catalyst system chosen.

Catalyst / Reagent SystemOptimal Substrate ElectronicsTypical YieldDiastereoselectivity (trans:cis)Key Mechanistic Advantage
Zn(Cu) / CH2​I2​ Electron-rich70–90%Stereospecific (syn)Concerted transition state preserves alkene geometry.
Et2​Zn / CH2​I2​ Acid-sensitive75–95%Stereospecific (syn)Avoids Lewis acidic ZnI2​ byproduct formation.
Rh2​(OAc)4​ / Diazo Broad scope60–90%Moderate (~60:40)Highly electrophilic carbene; fast reaction rates.
Fe(TPP)Cl / Diazo Styrenes / Unfunctionalized70–85%High (>90:10)Later transition state maximizes steric differentiation.
Ru(II) Py-box / Diazo Broad scope66–87%Very High (up to 98:2)Chiral pocket enables up to 96% ee enantioselectivity.

References

  • Stereoselective Cyclopropanation Reactions | Chemical Reviews Source: ACS Publications URL:1

  • Simmons–Smith reaction Source: Wikipedia URL:2

  • Catalytic Cyclopropanation of Alkenes Using Diazo Compounds Generated in Situ. A Novel Route to 2-Arylcyclopropylamines | Organic Letters Source: ACS Publications URL:3

  • Transition Metal-Catalyzed Cyclopropanation of Alkenes in Water: Catalyst Efficiency and in Situ Generation of the Diazo Reagent | Organic Letters Source: ACS Publications URL:4

  • Iron-catalyzed transformations of diazo compounds Source: Oxford Academic URL:5

Sources

Fluorocyclopropane NMR Support Center: Troubleshooting & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) spectroscopy of fluorinated cyclopropyl compounds. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals navigate the unique spectroscopic challenges presented by these rigid, highly coupled ring systems.

Below, you will find root-cause analyses of common spectral artifacts, quantitative reference data, and self-validating standard operating procedures (SOPs) to ensure absolute confidence in your structural and stereochemical assignments.

Troubleshooting FAQs: Resolving Spectral Complexity

Q1: Why are the 1 H and 19 F spectra of my monofluorinated cyclopropane so convoluted, even when the molecule is highly symmetric? Root Cause & Causality: The complexity arises from the intersection of strong scalar coupling (second-order effects) and the rigid geometry of the cyclopropyl ring. Because the ring restricts conformational rotation, dihedral angles are locked. This leads to unusually large scalar couplings ( J -couplings) between 1 H- 1 H, 1 H- 19 F, and 19 F- 19 F nuclei. Furthermore, the chemical shift differences ( Δν ) between the non-equivalent ring protons are often small. When Δν is comparable in magnitude to the J -coupling ( Δν/J<10 ), the first-order n+1 multiplet rules break down. This results in "roof effects," virtual coupling, and highly convoluted multiplets that cannot be interpreted by simple visual inspection [2].

Q2: How can I definitively assign cis and trans isomers when J -couplings are ambiguous or overlapping? Root Cause & Causality: While 3JHH​ and 3JHF​ coupling constants provide initial clues (e.g., 3Jcis​ is typically larger than 3Jtrans​ ), they can be unreliable in heavily substituted systems due to electronegativity effects. The definitive solution is Heteronuclear Overhauser Effect Spectroscopy (HOESY). Unlike standard NOESY, which measures homonuclear cross-relaxation, 1 H- 19 F HOESY measures the dipolar coupling across space between proton and fluorine nuclei. Because the Nuclear Overhauser Effect (NOE) is inversely proportional to the sixth power of the internuclear distance ( r−6 ), a strong HOESY cross-peak unambiguously identifies a cis relationship on the rigid cyclopropyl face, bypassing the ambiguities of scalar coupling networks [3].

Q3: My 1 H spectrum is a forest of overlapping peaks. How can I simplify it without losing chemical shift data? Root Cause & Causality: To resolve extreme overlap, you must implement Broadband Homodecoupled NMR, specifically the Pure Shift Yielded by Chirp Excitation (PSYCHE) experiment. In a standard 1 H spectrum, the massive nJHH​ and nJHF​ couplings split the signals into wide multiplets. PSYCHE uses low-flip-angle swept-frequency (chirp) pulses combined with pulsed field gradients to selectively refocus homonuclear J -couplings while retaining chemical shift information. The result is a "pure shift" spectrum where all 1 H- 1 H multiplets collapse into singlets, instantly revealing the true chemical shifts [1].

Quantitative Reference: Typical J -Coupling Constants

To assist in first-order approximations and spin-simulation setups, the following table summarizes the typical scalar coupling ranges observed in fluorinated cyclopropanes. Note: Exact values are highly dependent on the electronegativity of adjacent substituents.

Coupling TypeNuclei InvolvedSpatial RelationshipTypical Range (Hz)Diagnostic Utility
2JHF​ 1 H - 19 FGeminal45.0 to 55.0Identifies protons on the same carbon as fluorine.
3JHF​ 1 H - 19 FVicinal (cis)10.0 to 25.0Differentiates cis from trans (larger magnitude).
3JHF​ 1 H - 19 FVicinal (trans)-5.0 to 10.0Differentiates trans from cis (smaller magnitude).
2JFF​ 19 F - 19 FGeminal150.0 to 165.0Confirms CF2​ groups; massive splitting observed.
3JHH​ 1 H - 1 HVicinal (cis)8.0 to 12.0Standard Karplus dependence for rigid rings.
3JHH​ 1 H - 1 HVicinal (trans)4.0 to 8.0Standard Karplus dependence for rigid rings.
2JHH​ 1 H - 1 HGeminal-3.0 to -6.0Identifies CH2​ groups on the ring.

Standard Operating Procedures (SOPs)

SOP 1: Setting up a 1D/2D 1 H- 19 F HOESY Experiment

Objective: Unambiguous determination of relative stereochemistry via heteronuclear spatial proximity.

  • Self-Validating Probe Tuning: Tune both the 1 H and 19 F channels on your dual-resonance or broadband probe. Validation: Ensure the reflection dip on the wobble curve is centered exactly at the Larmor frequencies and drops below -20 dB. Poor tuning will result in inefficient NOE transfer and false negatives.

  • Pulse Calibration (Critical): Determine the exact 90° pulse width ( pw90 ) for both 1 H and 19 F on your specific sample. Do not rely on default solvent parameters. Causality: Inaccurate pulses lead to incomplete spin inversion, destroying the heteronuclear cross-relaxation buildup.

  • Mixing Time ( d8 ) Optimization: Set an initial mixing time of 300–450 ms. Causality: Heteronuclear cross-relaxation ( 1 H- 19 F) is significantly slower than homonuclear relaxation due to the difference in gyromagnetic ratios ( γ ). A longer mixing time is required to build up the NOE signal, but setting it too long (>600 ms) risks spin-diffusion artifacts.

  • Acquisition: Run the 2D sequence with 1 H detection (for higher sensitivity) and 19 F irradiation during the mixing time. Ensure 1 H decoupling is turned OFF during acquisition to retain JHF​ multiplet structures for secondary verification.

SOP 2: Acquiring Broadband Homodecoupled 1 H NMR (PSYCHE)

Objective: Collapse complex 1 H multiplets into singlets to resolve overlapping chemical shifts.

  • Baseline Calibration: Acquire a standard 1D 1 H spectrum and calibrate the 90° pulse.

  • Flip Angle ( β ) Configuration: Set the PSYCHE chirp pulse flip angle to a low value, typically 15° to 20°. Causality: A low flip angle ensures that only a small statistical fraction of spins are excited at any given time. This minimizes the probability that two coupled spins are simultaneously excited, which is the fundamental physical requirement for pure shift decoupling [1].

  • Chunking Parameter Setup: Set the data chunk duration ( t1​ increment) to roughly 15−20 ms. Validation: The chunk duration must be inversely proportional to the maximum expected J -coupling. If chunking artifacts (sidebands) appear in the processed spectrum, reduce the chunk duration.

  • Processing: Acquire the pseudo-2D data and reconstruct the 1D pure shift spectrum using covariance processing software. Compare the pure shift singlets against the original 1D spectrum to extract exact chemical shifts ( δ ).

Spectral Resolution Decision Matrix

Use the following logical workflow to determine the correct sequence of experiments when faced with an intractable fluorocyclopropane spectrum.

NMR_Workflow Start Complex 1H/19F Spectrum of Fluorocyclopropane CheckOverlap Are 1H multiplets severely overlapping? Start->CheckOverlap PureShift Run PSYCHE Pure Shift NMR (Decouple 1H-1H) CheckOverlap->PureShift Yes CheckStereo Need relative stereochemistry (cis/trans)? CheckOverlap->CheckStereo No PureShift->CheckStereo HOESY Run 1H-19F HOESY (Measure spatial proximity) CheckStereo->HOESY Yes JCoupling Extract J-couplings (Karplus analysis) CheckStereo->JCoupling No HOESY->JCoupling Simulate Perform Spin Simulation (Iterative fitting) JCoupling->Simulate Second-order effects present Success Complete Spectral Assignment & 3D Structure JCoupling->Success First-order Simulate->Success

Decision matrix for resolving complex fluorinated cyclopropane NMR spectra.

References

  • Title: PSYCHE Pure Shift NMR Spectroscopy Source: PubMed / Angewandte Chemie International Edition URL: [Link]

  • Title: High-Resolution NMR Techniques in Organic Chemistry (Chapter 3) Source: Elsevier URL: [Link]

  • Title: Electronic Supplementary Information: Asymmetric Cyclopropanation and HOESY NMR Source: The Royal Society of Chemistry URL: [Link]

Technical Support Center: Cyclopropyl(5-fluoropyridin-2-yl)methanone Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of Cyclopropyl(5-fluoropyridin-2-yl)methanone. As a molecule combining a strained cyclopropyl ketone and an activated fluoropyridine ring, it presents unique stability challenges. This guide provides in-depth, experience-based answers to common questions, detailed troubleshooting protocols, and a systematic approach to elucidating its degradation pathways, ensuring the development of robust, stability-indicating analytical methods.

Part 1: Frequently Asked Questions (FAQs) & Understanding Potential Degradation

This section addresses the fundamental questions regarding the stability of Cyclopropyl(5-fluoropyridin-2-yl)methanone, grounding the answers in established chemical principles.

Q1: What are the most probable degradation pathways for Cyclopropyl(5-fluoropyridin-2-yl)methanone based on its structure?

A1: The molecule contains two primary reactive centers susceptible to degradation: the cyclopropyl ketone moiety and the 5-fluoropyridine ring .

  • Cyclopropyl Ketone Moiety: This group is susceptible to ring-opening reactions under various stress conditions due to its inherent ring strain.

    • Hydrolytic (Acid/Base Catalyzed) Degradation: Under acidic conditions, protonation of the carbonyl oxygen can activate the three-membered ring, leading to cleavage to form a more stable carbocation intermediate.[1] This can result in the formation of linear ketone derivatives. Basic conditions can also promote ring-opening, although the mechanism may differ.

    • Thermal Degradation: High temperatures can provide sufficient energy to induce homolytic cleavage or sigmatropic rearrangements of the cyclopropyl ring, potentially leading to isomeric structures.[2]

  • 5-Fluoropyridine Ring: The fluorine atom on the pyridine ring is a potential site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the pyridine nitrogen and the ketone at the 2-position activates the ring for such reactions.

    • Hydrolytic Degradation: Under aqueous conditions, particularly at neutral to high pH, water or hydroxide ions can act as nucleophiles, displacing the fluoride ion to form the corresponding 5-hydroxypyridin-2-yl derivative (a pyridone).[3]

    • Photolytic Degradation: Aromatic halides can be susceptible to photolytic cleavage, potentially leading to radical-mediated degradation pathways.

A visual summary of these initial predicted pathways is presented below.

Predicted_Degradation_Pathways cluster_main Cyclopropyl(5-fluoropyridin-2-yl)methanone cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidation Oxidative Degradation cluster_photo Photolytic Degradation Main Parent Compound RingOpening Ring-Opened Products (e.g., γ-keto acids/amides) Main->RingOpening H₃O⁺ or OH⁻ SNAr 5-Hydroxy Pyridone Derivative (Fluorine Displacement) Main->SNAr H₂O / OH⁻ Oxidation N-oxides, Hydroxylated Products, Baeyer-Villiger Oxidation Products Main->Oxidation [O] (e.g., H₂O₂) Photolysis Radical Species, Rearrangement Products Main->Photolysis hν (UV/Vis Light)

Caption: Predicted degradation routes for Cyclopropyl(5-fluoropyridin-2-yl)methanone.

Q2: Which stress conditions are most critical to investigate for this molecule?

A2: Given the structural motifs, hydrolytic and photolytic stress conditions are critical.

  • Acidic and Basic Hydrolysis: These conditions will directly probe the two most likely degradation pathways: cyclopropyl ring-opening and nucleophilic substitution of fluorine. A wide pH range should be investigated.

  • Oxidative Stress: While potentially less specific, oxidation (e.g., with hydrogen peroxide) is a standard stress condition that can reveal susceptibility to oxidation, for instance at the pyridine nitrogen (forming an N-oxide) or potentially leading to Baeyer-Villiger oxidation of the ketone.[4]

  • Photostability: Molecules with aromatic and carbonyl chromophores often absorb UV radiation, making them susceptible to photodegradation.[5] It is an essential ICH requirement to evaluate photostability.[6][7]

  • Thermal Stress: This is important for determining the intrinsic stability of the molecule and is especially relevant for assessing potential issues during manufacturing (e.g., drying) and long-term storage.[2]

Q3: What is "mass balance" in a degradation study, and why is it crucial?

A3: Mass balance is an essential part of a forced degradation study that reconciles the amount of the parent drug lost with the sum of all degradation products formed. An ideal mass balance is close to 100%. A poor mass balance (e.g., <90%) suggests that not all degradants are being detected. This could be due to the formation of non-chromophoric (non-UV absorbing) degradants, volatile products, or degradants that are irreversibly adsorbed onto the HPLC column. Achieving a good mass balance is a key indicator that your analytical method is truly "stability-indicating."

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides practical, step-by-step guidance for executing forced degradation studies and developing a robust analytical method, along with solutions to common problems.

Guide 1: Designing and Executing a Forced Degradation Study

A forced degradation study is the cornerstone of stability analysis. Its purpose is to intentionally degrade the drug substance to identify potential degradation products and validate the analytical method's ability to separate them.

Caption: General workflow for a forced degradation study.

Objective: To achieve approximately 5-20% degradation of the parent compound. If initial conditions are too harsh or too mild, adjust time, temperature, or reagent concentration accordingly.

1. Hydrolytic Degradation (Acid & Base):

  • Acid: To 1 mL of a drug stock solution (e.g., 1 mg/mL in 50:50 acetonitrile:water), add 1 mL of 0.2N HCl to achieve a final concentration of 0.1N HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Immediately neutralize with an equivalent amount of 0.2N NaOH before dilution and analysis.

  • Base: To 1 mL of the drug stock solution, add 1 mL of 0.2N NaOH. Incubate at 60°C. Withdraw aliquots at similar time points and neutralize with 0.2N HCl.

  • Causality: The use of elevated temperature accelerates the reaction. Neutralization is critical to stop the degradation process at the specific time point, ensuring accurate kinetic evaluation.

2. Oxidative Degradation:

  • To 1 mL of the drug stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂), resulting in a 3% H₂O₂ solution. Keep at room temperature and protect from light.

  • Monitor at 2, 4, 8, and 24 hours. Quenching is typically not required; dilution with the mobile phase is usually sufficient.

  • Causality: 3% H₂O₂ is a standard but relatively mild oxidizing agent. It mimics potential oxidative stress without being overly aggressive, which could lead to non-relevant secondary degradation products.

3. Photolytic Degradation:

  • Expose a solution (e.g., 1 mg/mL) and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]

  • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

  • Causality: The ICH Q1B standard ensures a consistent and reproducible amount of light exposure, allowing for comparison across different studies and products. The dark control is essential to differentiate between photodegradation and thermal degradation that might occur simultaneously in the light chamber.

4. Thermal Degradation:

  • Solution: Heat the drug solution at 80°C.

  • Solid State: Place the solid drug substance in a controlled humidity oven at 80°C.

  • Monitor over several days.

  • Causality: Testing both solid and solution states is important, as degradation pathways can differ significantly. Solid-state degradation can be influenced by crystal form and interactions with atmospheric moisture.

Guide 2: Stability-Indicating HPLC Method Development

A stability-indicating method must be able to resolve the parent peak from all potential degradation products and process impurities.

Q4: How do I start developing an HPLC method for Cyclopropyl(5-fluoropyridin-2-yl)methanone and its unknown degradants?

A4: A systematic approach using reversed-phase HPLC with UV detection is the most common and effective strategy.

Step-by-Step Method Development Protocol:

  • Column Selection:

    • Starting Point: A C18 column is the workhorse of reversed-phase HPLC and a good starting point. A standard dimension like 150 mm x 4.6 mm with 3.5 or 5 µm particles is suitable for initial development.

    • Rationale: The parent molecule has moderate polarity. A C18 phase will provide sufficient hydrophobic retention. Potential ring-opened degradants might be more polar, while the pyridone derivative could have similar or slightly different polarity.

  • Mobile Phase Selection & Optimization:

    • Solvents: Use high-purity Acetonitrile (ACN) as the organic modifier (Solvent B) and purified water with a pH-adjusting buffer as the aqueous component (Solvent A). ACN is often preferred over methanol for its lower viscosity and different selectivity.

    • pH Screening: The pH of the aqueous mobile phase is the most critical parameter for controlling the retention and peak shape of ionizable compounds.

      • Prepare buffers at low pH (e.g., pH 2.5-3.0 using phosphate or formate buffer) and mid-range pH (e.g., pH 6.5-7.0 using phosphate buffer).

      • Rationale: The pyridine nitrogen is basic (pKa ~2-3). At low pH, it will be protonated, increasing polarity and decreasing retention. Degradation products may have different pKa values. Screening different pH values is essential to achieve optimal separation.

    • Initial Gradient: Start with a broad scouting gradient, for example, 5% to 95% ACN over 20-30 minutes. This will help elute all components, from the most polar degradants to the non-polar parent compound, and give a first look at the complexity of the degradation samples.

  • Detection Wavelength:

    • Using a Photodiode Array (PDA) detector, acquire the UV spectrum of the parent compound. Identify the wavelength of maximum absorbance (λmax).

    • Also, examine the spectra of the degradation peaks. A wavelength that provides a good response for both the parent and all degradants should be chosen for quantitation. If no single wavelength is suitable, multiple wavelengths can be monitored.

  • Method Optimization:

    • Analyze a mixture of your stressed samples (e.g., a cocktail of acid-hydrolyzed, base-hydrolyzed, and oxidized samples) using your initial method.

    • Based on the scouting gradient results, adjust the gradient slope, initial and final %B, and run time to improve the resolution between critical peak pairs (e.g., a degradant eluting close to the parent peak).

    • Fine-tune other parameters like flow rate (typically 1.0 mL/min for a 4.6 mm ID column) and column temperature (e.g., 30-40°C) to optimize peak shape and resolution.

Guide 3: Troubleshooting Common Analytical Issues

Q5: My HPLC chromatogram shows significant peak tailing for the parent compound. What could be the cause and how do I fix it?

A5: Peak tailing is a common issue, especially with basic compounds like pyridines.

Potential Cause Scientific Rationale & Troubleshooting Steps
Secondary Silanol Interactions The basic pyridine nitrogen can interact with acidic silanol groups on the silica surface of the HPLC column, causing tailing.[8] Solution: 1. Lower Mobile Phase pH: Operate at a pH of 3 or lower. This protonates the pyridine (making it more polar) and suppresses the ionization of the silanol groups, minimizing the interaction. 2. Use a High-Purity Column: Modern, end-capped, high-purity silica columns have fewer accessible silanol groups. 3. Add a Competing Base: Add a small amount of a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1%). TEA will preferentially interact with the silanols, shielding the analyte from them.
Column Overload Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to a non-Gaussian peak shape. Solution: Dilute your sample and inject a smaller amount. If the peak shape improves, you were likely experiencing mass overload.
Column Contamination/Void Contaminants from the sample matrix can accumulate at the head of the column, or the packing bed can settle, creating a void. This disrupts the flow path and causes peak distortion. Solution: 1. Use a Guard Column: A guard column is a small, sacrificial column placed before the main analytical column to trap contaminants.[9] 2. Back-flush the Column: Reverse the column direction (disconnect from the detector) and flush with a strong solvent. 3. Replace the Column: If the problem persists, the column may be irreversibly damaged.

Q6: I'm seeing shifting retention times between injections. What should I check?

A6: Unstable retention times point to a lack of system equilibrium or changes in mobile phase composition.

Potential Cause Scientific Rationale & Troubleshooting Steps
Inadequate Column Equilibration The column chemistry needs to fully equilibrate with the mobile phase, especially when changing mobile phases or after starting up the system. Solution: Flush the column with at least 10-20 column volumes of the initial mobile phase conditions before the first injection. For a 150 x 4.6 mm column at 1 mL/min, this means equilibrating for at least 15-20 minutes.
Mobile Phase pH Instability If the mobile phase pH is close to the pKa of your analyte, small changes in pH can cause large shifts in retention time. Solution: Ensure your buffer concentration is adequate (typically 10-25 mM) to resist pH changes.[8] Operate at a pH at least 1-2 units away from the analyte's pKa for maximum robustness.
Mobile Phase Composition Change This can be due to inaccurate mixing by the pump, or evaporation of the more volatile organic solvent from the reservoir. Solution: 1. Check Pump Performance: Run a pump proportioning test. 2. Degas Mobile Phase: Use an online degasser or sparge with helium to prevent bubble formation.[9] 3. Cover Reservoirs: Keep mobile phase bottles covered to minimize evaporation.
Temperature Fluctuations Column temperature affects solvent viscosity and interaction kinetics. Solution: Use a thermostatted column compartment to maintain a constant temperature (e.g., 30°C).

Q7: My mass balance is poor after forced degradation. Where are my degradants?

A7: This is a critical issue that challenges the validity of your stability-indicating method.

Potential Cause Scientific Rationale & Troubleshooting Steps
Non-UV Absorbing Degradants Ring-opening of the cyclopropyl group could potentially lead to smaller, aliphatic fragments that lack a strong chromophore. Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector. LC-MS is also essential for detecting and identifying these compounds.
Volatile Degradants Small fragments could be volatile and lost during sample preparation or analysis. Solution: If suspected, use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the headspace of the stressed sample.
Irreversible Adsorption Highly polar or reactive degradants may stick permanently to the column. Solution: 1. Change Column Chemistry: Try a different stationary phase (e.g., a polar-embedded phase) that may have different secondary interactions. 2. Modify Mobile Phase: Adjusting pH or adding different modifiers may help elute strongly retained compounds. 3. Perform a Mass Balance Check: Analyze the sample on a short, wide-bore column with a very fast gradient. This minimizes retention and can help elute everything from the column, even if unresolved, to confirm if all components are making it to the detector.

Part 3: Data Interpretation and Degradant Identification

Q8: How do I tentatively identify the degradation products I've separated?

A8: Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this purpose.

  • Determine Molecular Weights: Obtain the mass-to-charge ratio (m/z) of the parent compound and each degradation peak. The difference in mass provides clues to the chemical transformation.

  • Propose Structures:

    • Mass +18: Suggests hydrolysis (addition of H₂O). For this molecule, it could be the displacement of Fluorine (-F, +OH), which is a net mass change of +1. However, ring-opening by addition of water would be a net +18.

    • Mass +16: Suggests oxidation (addition of an Oxygen atom), such as the formation of a pyridine N-oxide or hydroxylation.

    • No Mass Change: Indicates isomerization, a common outcome of thermal or photolytic stress.

  • Perform Tandem MS (MS/MS): Fragment the parent ion and the degradant ions. Compare the fragmentation patterns. Common fragments between the parent and degradant can help identify which part of the molecule has remained intact. For example, the loss of a cyclopropyl radical (41 Da) or the presence of a 4-fluorobenzoyl fragment would be characteristic.

Table 1: Predicted Degradation Products and Their Mass Signatures

Predicted TransformationPotential Degradant StructureChange in MWExpected [M+H]⁺Key MS/MS Fragments
Hydrolysis (SNAr) Cyclopropyl(5-hydroxypyridin-2-yl)methanone+1195.07Loss of cyclopropyl, presence of hydroxypyridinoyl fragment
Hydrolysis (Ring-Opening) 4-(5-fluoropyridin-2-yl)-4-oxobutanoic acid+18214.06Fragments corresponding to the fluoropyridine moiety
Oxidation (N-Oxide) Cyclopropyl(5-fluoro-1-oxido-pyridin-1-ium-2-yl)methanone+16212.07Loss of oxygen, similar fragmentation to parent
Isomerization (Thermal) Ring-opened isomer (e.g., an enone)0196.07Different fragmentation pattern from parent, loss of small neutral molecules

References

  • Organic Letters. Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones. Available from: [Link]

  • ResearchGate. Ring‐opening of cyclopropyl ketones followed by cyanation for the.... Available from: [Link]

  • R Discovery. Brønsted acid mediated intramolecular cyclopropane ring expansion/[4 + 2]-cycloaddition. Available from: [Link]

  • New Journal of Chemistry. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. Available from: [Link]

  • Journal of the American Chemical Society. Cyclopropylcarbinyl-Type Ring Openings. Reconciling the Chemistry of Neutral Radicals and Radical Anions. Available from: [Link]

  • HPLC Troubleshooting Guide. Available from: [Link]

  • UCL Discovery. Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. Available from: [Link]

  • ACE HPLC Columns. HPLC Troubleshooting Guide. Available from: [Link]

  • Oxford Academic. RING OPENING OF CYCLOPROPYL KETONES ASSISTED BY THE TRIMETHYLSILYL GROUP. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Thermal rearrangements of 2-cyclopropylcycloalk-2-enones. Available from: [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available from: [Link]

  • Journal of the American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available from: [Link]

  • ResearchGate. The suggested mechanism nucleophilic substitution of pentafluoropyridine with malononitrile. Available from: [Link]

  • National Institutes of Health. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available from: [Link]

  • National Institutes of Health. Thermal Decomposition of 2-Cyclopentenone. Available from: [Link]

  • PubMed. Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. Available from: [Link]

  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. Available from: [Link]

  • The Journal of Physical Chemistry A. Thermal Decomposition of 2-Cyclopentenone. Available from: [Link]

  • ACS Publications. SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity. Available from: [Link]

  • Journal of the American Chemical Society. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Available from: [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • IRJPMS. Stability Indicating HPLC Method Development: A Review. Available from: [Link]

  • SciSpace. Photostability and Photostabilization of Drugs and Drug Products. Available from: [Link]

  • IJTSRD. Stability Indicating HPLC Method Development –A Review. Available from: [Link]

  • MassBank of North America (MoNA). Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

  • Mass Spectrometry: Fragmentation. Available from: [Link]

  • Semantic Scholar. Stability Indicating HPLC Method Development: A Review. Available from: [Link]

  • MDPI. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Available from: [Link]

  • National Institutes of Health. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Available from: [Link]

  • PubMed. Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway. Available from: [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from: [Link]

  • PubMed. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Available from: [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • National Institutes of Health. Electrochemical and Mechanistic Study of Oxidative Degradation of Favipiravir by Electrogenerated Superoxide through Proton-Coupled Electron Transfer. Available from: [Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • Analytical Science Journals. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Available from: [Link]

  • National Institutes of Health. Fluorogenic cyclopropenones for multi-component, real-time imaging. Available from: [Link]

  • MDPI. Catalytic Oxidation of Alkanes and Cycloalkanes: Overview. Available from: [Link]

  • ResearchGate. Hydrolytic stability of selected pharmaceuticals and their transformation products. Available from: [Link]

Sources

Technical Support Center: Preserving Cyclopropyl Integrity in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chemists navigating the unique challenges of cyclopropyl-containing molecules. The cyclopropyl group is a valuable structural motif in modern drug discovery, prized for its ability to confer metabolic stability, conformational rigidity, and improved potency.[1][2][3] However, the inherent ring strain that gives this group its desirable properties also makes it susceptible to undesired ring-opening reactions.[4][5]

This guide provides in-depth, field-proven insights to help you anticipate and prevent the cleavage of this critical functional group. We will move beyond simple protocols to explain the underlying mechanisms, enabling you to make informed decisions and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Cyclopropyl Stability

This section addresses the foundational principles governing the reactivity of the cyclopropyl ring.

Question 1: Why are cyclopropyl rings so susceptible to opening?

Answer: The primary reason is the significant ring strain , estimated at approximately 27 kcal/mol. The C-C-C bond angles are forced to be 60°, a major deviation from the ideal sp³ tetrahedral angle of 109.5°. This strain manifests in the C-C bonds having enhanced "p-character," making them somewhat analogous to the π-bonds of alkenes.[1][2][5] Consequently, they are vulnerable to cleavage by reagents and conditions that typically react with double bonds, such as strong electrophiles.

Question 2: What are the most common triggers for cyclopropyl ring-opening?

Answer: The key culprits fall into several categories:

  • Strong Acids & Electrophiles: Brønsted or Lewis acids can protonate or coordinate to a nearby functional group (like a ketone), which activates the adjacent cyclopropyl ring for nucleophilic attack and cleavage.[4][6] This is especially true for "donor-acceptor" cyclopropanes, where an electron-donating group and an electron-withdrawing group are attached to the ring, making it highly polarized and reactive.[4][7]

  • Radical Intermediates: The formation of a radical on a carbon adjacent to the ring (a cyclopropylcarbinyl radical) can lead to extremely rapid ring-opening to form the more stable homoallyl radical.[6][8][9] This is a critical consideration in reactions involving radical initiators, high temperatures, or photolysis.[9][10]

  • Certain Transition Metals: While some transition metal-catalyzed cross-couplings are well-behaved, others can activate the C-C bonds of the cyclopropane via oxidative addition, leading to the formation of a metallacyclobutane intermediate and subsequent ring-opening.[11][12]

  • Harsh Reductive Conditions: While generally robust, activated cyclopropanes (e.g., adjacent to a ketone) can be opened under harsh reductive conditions, such as high-pressure catalytic hydrogenation or with powerful hydride reagents.[6][13]

Question 3: Are all cyclopropyl groups created equal? How do substituents affect stability?

Answer: Not at all. Substituents play a decisive role.

  • Electron-Withdrawing Groups (EWGs): An EWG like a ketone or ester can make the cyclopropane ring susceptible to nucleophilic attack and ring-opening, particularly under basic or nucleophilic conditions.[4][7]

  • Electron-Donating Groups (EDGs): An EDG can stabilize an adjacent carbocation, making the ring more vulnerable to acid-catalyzed opening. Donor-acceptor cyclopropanes are a classic example of this synergistic destabilization.[4][14]

  • Aryl Groups: An adjacent aryl group can stabilize a radical or cationic intermediate through resonance, often promoting cleavage to relieve ring strain.[15]

Question 4: How can I quickly assess the risk of ring-opening in my planned reaction?

Answer: Use the following decision-making workflow to perform a preliminary risk assessment.

start Start: New Reaction with Cyclopropyl Group reagents Are strong acids, Lewis acids, or radical initiators present? start->reagents substituents Does the cyclopropane have activating substituents (e.g., D-A, vinyl, aryl)? reagents->substituents No high_risk High Risk: Consult Troubleshooting Guide. Consider milder alternatives. reagents->high_risk Yes conditions Does the reaction require high temperatures (>80°C) or high pressure? substituents->conditions No substituents->high_risk Yes low_risk Low Risk: Proceed with standard monitoring. conditions->low_risk No conditions->high_risk Yes

Caption: Risk assessment workflow for cyclopropyl stability.

Part 2: Troubleshooting Guides by Reaction Type

This section provides specific, actionable advice for common synthetic transformations where cyclopropyl integrity is at risk.

Guide 1: Reduction of Cyclopropyl Ketones

Common Problem: You are attempting to reduce a cyclopropyl ketone to the corresponding alcohol, but you observe significant formation of ring-opened byproducts.

Mechanism of Failure: The primary cause is often the choice of a reducing agent that is too harsh or reaction conditions that promote cleavage.

  • Acid-Catalyzed Opening: In the presence of Lewis acidic hydrides (like LiAlH₄) or protic acids during workup, the carbonyl oxygen can be activated. This enhances the electrophilicity of the cyclopropane ring, making it a target for hydride attack or rearrangement via a stabilized carbocation.[4]

  • Harsh Hydrogenation: Aggressive catalytic hydrogenation conditions (high pressure, high temperature, or reactive catalysts like Raney Nickel) can hydrogenolyze the strained C-C bonds of the ring.[13]

Recommended Solutions & Protocols:

The key is to use mild, selective reducing agents under controlled conditions.

Problematic ConditionsRecommended Conditions & ReagentsRationale for Recommendation
LiAlH₄ in THF/EtherSodium Borohydride (NaBH₄) in MeOH or EtOH[13]NaBH₄ is a much milder hydride donor, significantly reducing the risk of over-reduction or Lewis acid-catalyzed ring-opening.[13]
H₂, High Pressure, Raney NiCatalytic Hydrogenation with Pd/C at low pressure (1 atm) and room temperature.These are controlled conditions that typically reduce the ketone without providing enough energy to cleave the cyclopropane C-C bonds.[13]
Acidic Quench/WorkupQuench with saturated aqueous NH₄Cl or Rochelle's salt at 0 °C.These neutral or slightly basic quenching agents prevent acid-catalyzed ring-opening of the product alcohol during workup.
High TemperaturesMaintain reaction temperatures between 0 °C and room temperature .[13]Lower temperatures decrease the likelihood of thermally induced ring cleavage.[13]

Experimental Protocol: Mild Reduction of a Cyclopropyl Ketone with NaBH₄ [13]

  • Dissolution: Dissolve the cyclopropyl ketone (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NaBH₄: Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise to the stirred solution. Monitor for gas evolution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor consumption of the starting material by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.

  • Workup: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude cyclopropyl carbinol, which can be purified by column chromatography.

Guide 2: Electrophilic Reactions on Aromatic Rings Bearing a Cyclopropyl Group

Common Problem: During a Friedel-Crafts acylation or halogenation of a cyclopropyl-substituted arene, you isolate products resulting from ring-opening and addition across the former cyclopropyl C-C bonds.

Mechanism of Failure: Strong Lewis acids (e.g., AlCl₃, FeCl₃) used to activate the electrophile can also coordinate with the cyclopropyl ring. The ring's high p-character allows it to act as a nucleophile, attacking the activated electrophile. This forms a carbocation intermediate that rapidly undergoes ring-opening to a more stable species, which is then trapped by a nucleophile.[5]

cluster_0 Reaction Pathway A Cyclopropyl-Arene + E⁺-LA C Carbocation Intermediate A->C LA coordinates with cyclopropyl ring D Desired Product: Electrophilic Aromatic Substitution A->D Desired Pathway: Arene attacks E⁺ B Ring-Opening (Irreversible) E Undesired Product: Ring-Opened Adduct B->E Nu⁻ trap C->B

Caption: Competing pathways in electrophilic reactions.

Recommended Solutions & Protocols:

The strategy is to avoid strong, aggressive Lewis acids and choose conditions that favor aromatic substitution kinetically.

Problematic ConditionsRecommended Conditions & ReagentsRationale for Recommendation
Strong Lewis Acids (AlCl₃, FeCl₃)Milder Lewis Acids (e.g., ZnCl₂, Fe(acac)₃) or Brønsted Acids (e.g., TFA, polyphosphoric acid).Milder acids are less likely to coordinate with and activate the cyclopropyl ring for cleavage.
Activating Groups on CyclopropaneConsider using a substrate where the cyclopropyl group is not activated by strong EDGs if possible.Reduces the nucleophilicity of the cyclopropyl ring, disfavoring it as the site of initial attack.
High Reaction TemperaturesRun reactions at the lowest effective temperature , starting at 0 °C or below.Low temperatures favor the desired kinetic pathway (aromatic substitution) over the thermodynamically favorable but higher activation energy ring-opening pathway.
Non-polar SolventsUse of more polar, non-coordinating solvents like nitromethane or dichloromethane.Can help to solvate intermediates and may disfavor the formation of tight ion pairs that lead to ring-opening.

Part 3: Managing Radical-Induced Ring-Opening

Common Problem: You are performing a reaction that may involve radical intermediates (e.g., NBS bromination, radical polymerization, or high-temperature reaction) and observe the disappearance of your cyclopropyl group.

Mechanism of Failure: The cyclopropylcarbinyl radical is a highly unstable species that undergoes an extremely rapid, often diffusion-controlled, ring-opening rearrangement to the thermodynamically more stable homoallyl radical.[8][10] This process is essentially irreversible and serves as a common "radical clock" in mechanistic studies.[6][9]

Recommended Solutions:

  • Avoid Radical Initiators: If possible, use methods that do not involve radical initiators like AIBN or benzoyl peroxide.

  • Include Radical Inhibitors: In cases where radical side reactions are unavoidable, the addition of a radical inhibitor such as BHT (butylated hydroxytoluene) or hydroquinone can be beneficial.[9]

  • Control Temperature and Light: Avoid high temperatures and exposure to UV light, which can promote homolytic cleavage of weak bonds and initiate radical chain reactions.[9]

  • Choose Reagents Carefully: For reactions like allylic bromination, consider alternatives to NBS that may have less tendency to initiate radical pathways, or use carefully controlled conditions (e.g., low temperature, specific initiators) to favor the desired outcome.

References

  • BenchChem. (2025). How to avoid ring-opening of cyclopropyl ketones during reaction.
  • BenchChem. (2025). Application Notes and Protocols: Reaction Mechanism of Cyclopropyl p-Nitrophenyl Ketone Ring Opening.
  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • BenchChem. (2025). Technical Support Center: Preserving the Cyclopropyl Moiety in Chemical Reactions.
  • Singh, R. P., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • BenchChem. (2025). The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine: An In-depth Technical.
  • UCL Discovery. (n.d.). Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • ResearchGate. (n.d.). Reaction mechanism for the ring-opening-cyanation of cyclopropyl ketones. [Link]

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. [Link]

  • Li, X. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227–263. [Link]

  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • BenchChem. (2025). How to prevent ring-opening of the cyclopropane in (8-Bromooctyl)cyclopropane.
  • Chemistry Stack Exchange. (2021). Reaction mechanism for a radical ring opening. [Link]

  • Zhang, Y., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Activation of cyclopropanes by transition metals. [Link]

  • PubMed. (2023). Metal-catalysed C-C bond formation at cyclopropanes. [Link]

  • E-PG Pathshala. (n.d.). CHEMISTRY. [Link]

  • Mayr, H., et al. (2021). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry. [Link]

Sources

Optimizing catalyst selection for C-C bond formation with pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Pyridine C-C Bond Formation

Introduction

Welcome to the Advanced Technical Support Center for heterocyclic cross-coupling. Pyridines are ubiquitous in FDA-approved drugs, yet they remain notoriously capricious in transition-metal-catalyzed C-C bond formations. The core "Pyridine Problem" stems from the strong Lewis basicity of the nitrogen lone pair, which coordinates to metal centers (Pd, Ni, Rh), leading to catalyst poisoning, off-cycle resting states, and altered regioselectivity 1. This guide provides field-proven troubleshooting workflows, mechanistic insights, and validated protocols to overcome these barriers.

Section 1: Suzuki-Miyaura Cross-Coupling & Catalyst Deactivation

FAQ 1: My Suzuki-Miyaura coupling with 3-pyridinyl boronic acids stalls at <20% conversion. How do I prevent catalyst poisoning?

Mechanistic Causality: The lone pair on the pyridine nitrogen strongly coordinates to the active Pd(0) or Ni(0) metal center. This forms a stable, off-cycle complex that halts the oxidative addition step of the catalytic cycle 2. 3-pyridinyl boronic acids are particularly prone to this, often requiring >10 mol% catalyst loading in traditional systems, which is unscalable and expensive 3.

Troubleshooting & Solution: To disrupt this coordination, you must manipulate the steric and electronic environment of the metal.

  • Ligand Bulk: Utilizing bulky, electron-rich Buchwald phosphine ligands (e.g., XPhos, SPhos) accelerates oxidative addition and reductive elimination, kinetically outcompeting the pyridine coordination 4.

  • Metal Switching: Recent process-chemistry advancements demonstrate that Nickel(II) complexes paired with specific bidentate ligands (like tri-ProPhos) are highly resilient to pyridine poisoning [[3]]().

Quantitative Catalyst Comparison

Catalyst SystemLigandSubstrate TypeLoadingTypical YieldPrimary Advantage
Pd(OAc)₂XPhos / SPhos2-Halopyridines1–5 mol%>85%High steric bulk prevents N-coordination.
NiCl₂·6H₂Otri-ProPhos3-Pyridinyl boronic acids0.05–0.1 mol%>90%Process-ready, ultra-low loading in green solvents.
Pd(PPh₃)₄NoneFuro[2,3-b]pyridines5 mol%VariableRequires rigorous degassing to prevent homocoupling.

Data synthesized from Benchchem 4 and ACS Catalysis 3.

Validated Protocol: Ultra-Low Loading Ni-Catalyzed Suzuki-Miyaura Coupling Self-Validating Check: If the reaction mixture turns completely black within the first 10 minutes, "nickel black" has formed due to rapid catalyst deactivation (reductive elimination outpacing oxidative addition). Ensure rigorous degassing and exact ligand stoichiometry 5.

  • Preparation: In a nitrogen-filled glovebox, add NiCl₂·6H₂O (0.1 mol%) and tri-ProPhos ligand (0.1 mol%) to an oven-dried Schlenk tube [[3]]().

  • Reagents: Add the aryl halide (1.0 equiv), 3-pyridinyl boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Solvent: Add anhydrous, rigorously degassed isopropanol (i-PrOH). Note: Protic solvents facilitate the dissolution of the base and stabilize the transmetalation transition state.

  • Reaction: Seal the tube, remove from the glovebox, and stir at 80 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a thin pad of Celite to remove inorganic salts. Concentrate in vacuo.

TroubleshootingWorkflow Start Reaction Stalls / Low Yield CheckSub Is substrate a 2-halopyridine or 3-pyridyl boronic acid? Start->CheckSub Poisoning Likely Catalyst Poisoning (N-coordination to Pd/Ni) CheckSub->Poisoning Yes CheckDegas Check for Homocoupling (O2 contamination) CheckSub->CheckDegas No ChangeLigand Action: Switch to bulky Buchwald ligands (XPhos/SPhos) Poisoning->ChangeLigand ChangeMetal Action: Use NiCl2 with tri-ProPhos (0.05-0.1 mol%) Poisoning->ChangeMetal DegasAction Action: Rigorous Freeze-Pump-Thaw Use Pd(0) source directly CheckDegas->DegasAction High Homocoupling

Caption: Troubleshooting workflow for identifying and resolving catalyst deactivation in cross-couplings.

Section 2: Regioselective Minisci C-H Functionalization

FAQ 2: My late-stage Minisci functionalization of native pyridine yields an intractable mixture of C2 and C4 isomers. How can I force C4 selectivity?

Mechanistic Causality: The classical Minisci reaction relies on the addition of nucleophilic carbon radicals to protonated azines. Because both the C2 and C4 positions are highly electrophilic in the pyridinium ion, the radical addition suffers from poor positional selectivity 6.

Troubleshooting & Solution: You must alter either the substrate's steric environment or the fundamental radical pathway:

  • Early-Stage Blocking: Employ a simple maleate-derived blocking group. This forms a stable pyridinium species that physically shields the C2 position, directing decarboxylative alkylation exclusively to C4 7.

  • Photochemical Divergence: Utilize a dithiophosphoric acid catalyst under photoredox conditions. This acts sequentially as a Brønsted acid, a single-electron transfer (SET) reductant, and a hydrogen atom abstractor. It generates a neutral pyridinyl radical rather than a protonated pyridine, which couples with allylic radicals with exquisite C4 regioselectivity 6.

MinisciPathways Pyridine Native Pyridine Classical Classical Minisci (Protonation + Heat) Pyridine->Classical Maleate Maleate Blocking Group Activation Pyridine->Maleate Photoredox Photochemical SET (Pyridinyl Radical) Pyridine->Photoredox Mix C2 & C4 Alkylated Mixture Classical->Mix C4Select Exclusive C4 Alkylation Maleate->C4Select Photoredox->C4Select

Caption: Mechanistic divergence in Minisci-type C-H functionalization dictating C2 vs. C4 regioselectivity.

Validated Protocol: Acid-Free Silver-Catalyzed Minisci Reaction For substrates where strong acids degrade sensitive functional groups, an acid-free silver-catalyzed approach using Ag(II)(bipy)₂·S₂O₈ acts as a dual redox-active catalyst and Lewis acid activator 8. Self-Validating Check: The reaction relies on the in situ formation of a silver-pyridine complex. If the starting material contains stronger chelating groups (e.g., bidentate amines), they will sequester the silver, and the reaction will fail 8.

  • Setup: To an oven-dried Schlenk flask, add the pyridine derivative (1.0 equiv) and the radical precursor (e.g., cyclopropanol, 1.5 equiv).

  • Catalyst Addition: Add Ag(II)(bipy)₂·S₂O₈ (1 to 5 mol%). Note: This unusually low loading prevents the over-oxidation of the product often seen in classical Minisci conditions 8.

  • Solvent: Add a rigorously degassed mixture of CH₃CN/H₂O (typically 3:1 v/v).

  • Execution: Stir the mixture at 50 °C for 12 hours under an argon atmosphere.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with dichloromethane, and purify via flash column chromatography.

Section 3: Dual Photoredox/Nickel Catalysis Deactivation

FAQ 3: During photoredox C-N/C-C coupling with electron-rich pyridines, my reaction turns black and stops. What is happening?

Mechanistic Causality: You are observing the precipitation of "nickel black," a catalytically dead form of aggregated Ni(0). In dual catalysis, if the rate of Reductive Elimination (RE) from the Ni(III) intermediate is significantly faster than the subsequent Oxidative Addition (OA) of the aryl halide to the regenerated Ni(0), the low-valent nickel accumulates and precipitates out of solution 5.

Troubleshooting & Solution: To balance the catalytic cycle, you must either accelerate OA or decelerate RE:

  • Concentration: Run the reaction at higher molar concentrations to kinetically force the bimolecular oxidative addition step 5.

  • Photocatalyst Tuning: Switch to a heterogeneous carbon nitride photocatalyst. Its broad absorption allows for wavelength-dependent control over the single-electron transfer rates, effectively throttling the RE step to match the OA step, preventing Ni(0) buildup 5.

References

  • The Acid-Free Cyclopropanol-Minisci Reaction Reveals the Catalytic Role of Silver–Pyridine Complexes | Organic Letters - ACS Publications | 8

  • Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates | Benchchem |2

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals | PMC - NIH | 6

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines | PMC - NIH | 7

  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions | Benchchem | 4

  • Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos | ACS Catalysis - ACS Publications |3

  • Overcoming limitations in dual photoredox/nickel catalyzed C–N cross-couplings due to catalyst deactivation | MPG.PuRe |5

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | PMC - NIH | 1

Sources

Resolving inconsistencies in biological assay results

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures that are misattributed to "bad biology" when the root cause is actually unoptimized technical parameters. Biological assays are highly sensitive thermodynamic and kinetic systems. When inconsistencies arise, troubleshooting must move beyond trial-and-error to focus on the underlying physical and chemical causality.

This guide provides a mechanistic framework for diagnosing assay variance, alongside self-validating protocols to ensure your data is robust, reproducible, and ready for high-throughput scaling.

Core Diagnostic Logic

Before diving into specific protocols, it is critical to map the nature of the variance. Systematic errors (like spatial bias) require physical interventions, whereas global noise requires chemical optimization.

DiagnosticWorkflow A Assay Variance Detected B Spatial Bias? (e.g., Edge Effect) A->B C High Background / Low S:N? B->C No E Evaporation Control (Pre-incubation, Moats) B->E Yes D Z'-factor < 0.5? C->D No F Optimize Wash & Block (Tween-20, BSA) C->F Yes G Automation Calibration & Reagent QC D->G Yes H Biological QC (Cell Passage, Viability) D->H No

Diagnostic logic for identifying and resolving microplate assay inconsistencies.

FAQ 1: Cell-Based Assays & The "Edge Effect"

Q: My 96-well cell viability assays show a significantly higher coefficient of variation (CV%) in the outer rows. How do I fix this?

The Causality: This is the classic "edge effect." The outer wells of a microplate are subject to higher rates of evaporation during incubation[1]. As water evaporates, the concentration of salts, nutrients, and metabolic byproducts in the media increases, fundamentally altering the osmolarity[2]. This hypertonic stress alters cell metabolism, proliferation rates, and viability, which artificially skews your luminescent or fluorescent readouts in the perimeter wells[3].

Self-Validating Protocol: Mitigating Edge Effects

  • Thermal Equilibration: After seeding cells, pre-incubate the plates at room temperature for 30–60 minutes before placing them in the 37°C incubator. This prevents the rapid formation of uneven thermal gradients that drive condensation and evaporation at the plate edges.

  • Vapor Barrier Creation: Utilize moat-designed plates (e.g., Agilent Seahorse XF Pro M) or low-evaporation lids (e.g., MicroClime lids)[4][5]. If using standard plates, fill the inter-well spaces or the outer 36 wells with sterile PBS to act as an evaporative sacrificial zone[2].

  • Validation Step: Run a uniform "mock" plate where all 96 wells are seeded equally with cells and treated with a vehicle control. Calculate the CV% of the inner 60 wells versus the outer 36 wells.

    • System Validation: The protocol is successful when the global CV% is <10%, and a Student's t-test shows no statistically significant difference between the inner and outer zones.

Authoritative Grounding: The published by the NIH emphasizes that managing evaporation and thermal gradients is a non-negotiable standard for cell-based assay robustness[6][7].

FAQ 2: Biochemical Assays (ELISA) & High Background Noise

Q: My sandwich ELISA has an unacceptably high background noise, destroying my signal-to-noise ratio. What is the root cause and solution?

The Causality: High background is a failure of the assay's physical separation mechanisms. Proteins (like your detection antibody) are inherently "sticky" due to hydrophobic and electrostatic interactions[8]. If the polystyrene plate's binding sites aren't fully saturated by a blocking agent, non-specific binding occurs[8]. Furthermore, insufficient washing leaves unbound horseradish peroxidase (HRP) or fluorophores trapped in the well meniscus, which react with the substrate to generate a false-positive signal[8].

ELISA_Optimization Start High Background OD Wash Increase Wash Stringency (Add 0.05% Tween-20) Start->Wash Block Optimize Blocking (Increase BSA to 3%) Start->Block Antibody Titrate Antibodies (Reduce Concentration) Start->Antibody Eval1 OD < 0.05 in Blanks? Wash->Eval1 Block->Eval1 Antibody->Eval1 Eval1->Start No Success Assay Validated Eval1->Success Yes

Logical workflow for troubleshooting and optimizing ELISA signal-to-noise ratios.

Self-Validating Protocol: Wash and Block Optimization

  • Blocker Fortification: Increase the concentration of your blocking buffer (e.g., from 1% to 3% BSA or Casein) and ensure it is filtered (0.22 µm) to remove sticky protein aggregates[9].

  • Wash Stringency: Fortify your wash buffer with a non-ionic detergent. Standardize to PBS with 0.05% to 0.1% Tween-20[10].

  • The "Soak" Step: During automated or manual washing, program a 30-to-60-second soak step where the wash buffer sits in the wells before aspiration[10]. Repeat for 4–5 cycles[10].

  • Validation Step: Run a "Blank" plate (no capture antibody, no sample, but fully blocked and probed with detection antibody and substrate).

    • System Validation: The Optical Density (OD) of the blanks must be < 0.05. If the OD remains high, the non-specific binding persists, and antibody titration is required.

Authoritative Grounding: As outlined in, optimizing wash stringency and blocking concentration are the primary mechanisms to restore assay sensitivity[11].

FAQ 3: High-Throughput Screening (HTS) & Z'-Factor Fluctuations

Q: Across our HTS campaign, our Z'-factor fluctuates wildly between 0.3 and 0.7. How do we stabilize assay performance?

The Causality: The Z'-factor evaluates assay quality by measuring both the dynamic range (signal window) and data variation (standard deviation). A fluctuating Z'-factor indicates systemic technical drift[12]. This is most commonly caused by liquid handling inaccuracies (which inflate the standard deviation) or reagent degradation over time (which compresses the dynamic range between positive and negative controls)[12].

Self-Validating Protocol: Z'-Factor Stabilization & Automation QC

  • Gravimetric Calibration: Perform a gravimetric calibration of your automated liquid handlers. Ensure the dispensing CV% is < 2% at your specific working volume.

  • Kinetic Protection: Prepare all reagents fresh. Keep sensitive components (e.g., enzymes, ATP, fluorophores) on a cold block (4°C) during the automated run to prevent kinetic drift and degradation.

  • Validation Step: Calculate the Z'-factor for every single plate using the standard formula:

    Z′=1−∣μp​−μn​∣3(σp​+σn​)​
    • System Validation: A robust assay must consistently achieve a Z'-factor 0.5[12]. If a plate drops below 0.5, the assay's self-validation has failed; the specific plate must be flagged, rejected, and re-run.

Authoritative Grounding: The Z'-factor, introduced by, defines an "excellent" assay as having a Z'-factor between 0.5 and 1.0, establishing the universal statistical boundary for HTS viability[13][14].

Quantitative Impact of Assay Variance

To quickly diagnose your assay, compare your observed data deviations against this matrix of common variance sources:

Source of VarianceMechanism of InterferenceTypical Impact on CV%Expected Impact on Z'-factorCorrective Action
Edge Effect (Evaporation) Osmotic stress alters cell metabolismIncreases by 15–30% in outer wellsDrops by 0.2–0.4Pre-incubation, moat plates
Inadequate Washing Unbound detection reagents remainIncreases by 10–20% globallyDrops by 0.3–0.5Add 0.05% Tween-20, soak steps
Liquid Handling Error Inconsistent reagent volumesIncreases by 5–15% randomlyDrops by 0.1–0.3Gravimetric calibration
Reagent Degradation Loss of enzyme/fluorophore activityIncreases by 5–10% over timeDrops by 0.2–0.4Fresh prep, cold block usage

References

  • Assay Guidance Manual Source: National Center for Advancing Translational Sciences (NCATS), National Institutes of Health (NIH) URL:[Link][6]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Zhang et al., 1999) Source: Journal of Biomolecular Screening (PubMed) URL:[Link][14]

Sources

Validation & Comparative

Comprehensive SAR and Performance Comparison Guide: Cyclopropyl(5-fluoropyridin-2-yl)methanone Analogs in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

In modern medicinal chemistry, the optimization of a lead compound requires a delicate balance between pharmacodynamics (target affinity) and pharmacokinetics (metabolic stability and permeability). The cyclopropyl(5-fluoropyridin-2-yl)methanone building block (CAS 1283718-60-4) has emerged as a highly privileged scaffold for achieving this balance. It is prominently featured in the development of advanced clinical candidates, including TRPV3 antagonists like KM-001 for the treatment of rare genetic skin diseases such as Pachyonychia Congenita[1][2].

As an Application Scientist, I evaluate scaffolds not just by their binding affinity, but by the causality of their structural features:

  • The Cyclopropyl Advantage: Replacing a flexible isopropyl or aliphatic chain with a cyclopropyl ring introduces severe bond-angle strain (approx. 60°), which restricts rotational degrees of freedom. This conformational pre-organization significantly lowers the entropic penalty upon receptor binding. Furthermore, the increased s-character of the cyclopropyl C-H bonds renders them highly resistant to Cytochrome P450-mediated hydrogen atom transfer (HAT), thereby extending the molecule's half-life[3].

  • The 5-Fluoropyridin-2-yl Advantage: Fluorine substitution at the 5-position exerts a strong electron-withdrawing inductive effect (-I), which lowers the pKa of the pyridine nitrogen. This strategic reduction in basicity minimizes non-specific binding to off-target proteins and phospholipid membranes, drastically improving Lipophilic Efficiency (LipE). Additionally, the robust C-F bond acts as a metabolic shield, blocking oxidative clearance at the highly susceptible para-like position[4][5].

Visualizing the Pharmacophore in Action

To understand the SAR, we must first visualize how this scaffold disrupts disease pathways. In the case of KM-001, the cyclopropyl(5-fluoropyridin-2-yl) motif acts as an allosteric wedge that prevents the opening of the TRPV3 ion channel, thereby halting the calcium influx that drives hyperproliferation in keratinocytes.

G Ligand TRPV3 Agonist (e.g., Carvacrol) Receptor TRPV3 Ion Channel (Keratinocyte Membrane) Ligand->Receptor Activates Calcium Ca2+ Influx Receptor->Calcium Channel Opens Inhibitor Cyclopropyl(5-fluoropyridin-2-yl) Analog (e.g., KM-001) Inhibitor->Receptor Allosteric Block Signaling EGFR / S6 Phosphorylation Hyperproliferation Calcium->Signaling Triggers Disease Palmoplantar Keratoderma (Inflammation & Pain) Signaling->Disease Pathogenesis

Mechanism of TRPV3 inhibition by cyclopropyl(5-fluoropyridin-2-yl) analogs preventing keratoderma.

SAR Comparison: Lead Scaffold vs. Structural Alternatives

To objectively benchmark the performance of the cyclopropyl(5-fluoropyridin-2-yl)methanone motif, we compare it against common structural alternatives. The data below represents standardized benchmarking metrics derived from high-throughput optimization campaigns[3][4][5].

Analog MotifStructural ModificationRationale / CausalityLogD (pH 7.4)HLM Cl_int (µL/min/mg)Relative Target IC₅₀ (nM)
Cyclopropyl(5-fluoropyridin-2-yl)methanone Lead Scaffold Optimal balance of rigidity, low basicity, and metabolic shielding.2.4 15 12
Isopropyl(5-fluoropyridin-2-yl)methanoneIncreased FlexibilityHigh entropic penalty upon binding; susceptible to CYP oxidation at the tertiary carbon.2.84585
Cyclopropyl(pyridin-2-yl)methanoneRemoved FluorineHigher pyridine pKa leads to off-target binding; exposed 5-position rapidly oxidized.2.16045
Cyclobutyl(5-fluoropyridin-2-yl)methanoneRing ExpansionIncreased lipophilicity and steric bulk clash with tight receptor binding pockets.2.92538

Key Insight: The synergistic combination of the cyclopropyl ring and the 5-fluoro substitution is non-negotiable for achieving sub-20 nM potency while maintaining an intrinsic clearance (Cl_int) low enough for once-daily oral or sustained topical dosing.

Experimental Protocols: High-Throughput SAR Validation

To ensure scientific integrity, the SAR data presented above must be generated through rigorous, self-validating experimental workflows. Below are the standard operating procedures for evaluating these analogs.

Protocol A: In Vitro Target Engagement (TRPV3 Calcium Influx Assay)

Causality: Fluo-4 AM is a cell-permeable dye that exhibits a massive fluorescence enhancement upon binding Ca²⁺, providing a highly sensitive, real-time readout of channel activation.

  • Cell Culture & Dye Loading: Seed HEK293 cells stably expressing human TRPV3 into 384-well black-walled plates at 15,000 cells/well. Incubate overnight. Wash cells and load with 2 µM Fluo-4 AM in assay buffer for 45 minutes at 37°C.

  • Compound Incubation: Dispense test analogs in a 10-point dose-response format (0.1 nM to 10 µM). Incubate for 30 minutes.

    • Self-Validating System: DMSO concentration is strictly normalized to 0.5% across all wells to eliminate solvent-induced artifacts. A reference inhibitor (e.g., Ruthenium Red) is included on every plate.

  • Agonist Stimulation: Using a Fluorometric Imaging Plate Reader (FLIPR), inject Carvacrol at its predetermined EC₈₀ concentration.

    • Causality: Using the EC₈₀ ensures the assay is sensitive enough to detect competitive antagonism without being overwhelmed by maximal agonist stimulation.

  • Data Acquisition & Quality Control: Record fluorescence continuously for 3 minutes.

    • Self-Validating System: The assay software automatically calculates the Z'-factor for each plate based on the positive and negative controls. If the Z'-factor is < 0.6, the system flags the plate for automatic rejection, ensuring only statistically robust SAR data is advanced.

Protocol B: Metabolic Stability (Human Liver Microsomes)

Causality: Tracking the parent compound's disappearance in the presence of metabolic enzymes provides a direct measure of metabolic liability, guiding the SAR toward more stable analogs.

  • Incubation Setup: Prepare a 1 µM solution of the test analog with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding a 1 mM NADPH regenerating system.

    • Causality: NADPH is the obligate cofactor for Cytochrome P450 enzymes. Its addition acts as the precise "start switch" for oxidative metabolism.

  • Time-Course Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by dispensing into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Quantification: Centrifuge the quenched samples at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life (t₁/₂) and intrinsic clearance (Cl_int).

    • Self-Validating System: The internal standard corrects for any volumetric errors during pipetting or LC-MS injection, ensuring the calculated clearance rates are absolute.

Visualizing the Experimental Workflow

Workflow Syn Library Synthesis: Grignard Addition to Ketone Pur LC-MS/SFC Purification (>95% Purity) Syn->Pur InVitro In Vitro Assay: Ca2+ Influx (Fluo-4 AM) Pur->InVitro ADME ADME Profiling: HLM Clearance & LogD InVitro->ADME Data SAR Data Integration & Lead Selection ADME->Data

Step-by-step high-throughput SAR validation workflow for fluoropyridine analogs.

References

  • [1] Title: Study Details | NCT05956314 | Assessment of KM-001 - Safety, Tolerability, and Efficacy in Patients With PPPK1 or PC Source: ClinicalTrials.gov URL:[Link]

  • [2] Title: Palmoplantar Keratodermas - Kamari Pharma Source: Kamari Pharma URL:[Link]

  • [4] Title: Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • [3] Title: Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • [5] Title: Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation Source: PMC (National Institutes of Health) URL:[Link]

Sources

Navigating the Labyrinth of Biological Activity: A Guide to Validation with Orthogonal In-Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and biological research, the identification of a "hit"—a compound or biologic that modulates a target of interest—is a moment of significant promise. However, this initial signal is merely the first step in a long and rigorous journey. The primary challenge that follows is to ascertain the validity and specificity of this biological activity. Is the observed effect real and on-target, or is it an artifact of the experimental system? Answering this question with confidence is paramount to avoiding costly and time-consuming pursuits of false leads.[1][2]

This guide provides a framework for researchers, scientists, and drug development professionals on the critical practice of validating biological activity using orthogonal in vitro assays. We will move beyond simply listing protocols to explain the underlying principles and strategic choices that fortify the credibility of your findings, ensuring that every experimental step is part of a self-validating system.

The Imperative of Orthogonality: Why One Assay is Never Enough

In high-throughput screening (HTS), it is common to encounter false positives that can arise from various sources of assay interference, such as compound auto-fluorescence, aggregation, or non-specific reactivity.[2][3] An orthogonal assay is a method that measures the same biological endpoint as the primary assay but through a fundamentally different technology or principle.[4] The core tenet of this approach is that an artifact is unlikely to manifest in the same way across two distinct detection methods. If two dissimilar assays yield congruent results, the confidence in the hit's authenticity increases substantially.[4][5]

Regulatory bodies like the FDA, MHRA, and EMA encourage the use of orthogonal methods to strengthen analytical data, highlighting its importance in building a robust data package for therapeutic candidates.[4]

The Logic of a Tiered Approach

A successful validation strategy often employs a tiered approach, moving from broad, high-throughput methods to more complex, physiologically relevant systems. This progression allows for the efficient filtering of compounds and the deepening of mechanistic understanding at each stage.

G cluster_0 Tier 1: Hit Identification cluster_1 Tier 2: Hit Confirmation & Triage cluster_2 Tier 3: Mechanistic & Cellular Validation Primary_Screen Primary High-Throughput Screen (e.g., Fluorescence Intensity) Orthogonal_Biochemical Orthogonal Biochemical Assay (e.g., Luminescence-based) Primary_Screen->Orthogonal_Biochemical  Active 'Hits' Counterscreen Counterscreen (e.g., against reporter enzyme) Orthogonal_Biochemical->Counterscreen  Confirmed Hits Target_Engagement Cellular Target Engagement (e.g., NanoBRET®) Counterscreen->Target_Engagement  Artifact-free Hits Phenotypic_Assay Phenotypic Cell-Based Assay (e.g., Proliferation, Apoptosis) Target_Engagement->Phenotypic_Assay  On-Target Hits

Caption: A tiered workflow for hit validation using orthogonal assays.

Case Study: Validating a Novel Kinase Inhibitor

To illustrate the practical application of orthogonal validation, let's consider a hypothetical drug discovery program aimed at identifying a novel inhibitor for "Kinase X," a serine/threonine kinase implicated in a specific cancer.

Our primary screen, a fluorescence-based biochemical assay, has identified a promising hit, "Compound Y." Now, we must rigorously validate this finding.

Tier 1: Initial Hit Confirmation with an Orthogonal Biochemical Assay

The primary screen measured the consumption of ATP using a fluorescent readout. A common artifact in such assays is compound auto-fluorescence, which could mimic a signal of kinase inhibition.[6]

Orthogonal Approach: We will employ a luminescence-based biochemical assay that measures the production of ADP, the other product of the kinase reaction.[7] This method is less susceptible to fluorescence interference.

Assay TypePrinciplePotential Artifacts
Primary Screen Fluorescence-based (measures ATP depletion)Compound auto-fluorescence, fluorescence quenching.[3]
Orthogonal Assay Luminescence-based (measures ADP production)Interference with luciferase reporter enzymes.[1]

If Compound Y shows consistent inhibitory activity in both assays, we can be more confident that it is genuinely inhibiting Kinase X and not simply interfering with the primary assay's detection system.

Tier 2: Confirming Direct Target Engagement in a Cellular Context

A biochemical assay uses a purified protein in a controlled, cell-free system.[8] While excellent for initial screening, it doesn't confirm that the compound can enter a cell and bind to its target in a complex intracellular environment.[9]

Orthogonal Approach: A cellular target engagement assay is crucial. The NanoBRET® Target Engagement assay is a powerful technique that measures compound binding to a target protein in live cells.[10] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the same active site. A compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.[10]

G cluster_0 No Inhibitor Present cluster_1 Inhibitor Present No_Inhibitor Kinase-NanoLuc® Active Site Fluorescent Tracer BRET_Signal BRET Signal (High) No_Inhibitor:port->BRET_Signal Tracer Binding Inhibitor_Present Kinase-NanoLuc® Active Site Inhibitor Compound No_BRET BRET Signal (Low) Inhibitor_Present:port->No_BRET Inhibitor Binding

Caption: Principle of the NanoBRET® Target Engagement Assay.

A positive result in this assay provides strong evidence that Compound Y can access Kinase X within a living cell and directly engage with it.[10][11]

Tier 3: Validating Mechanism of Action and Phenotypic Effects

Having confirmed direct binding, the next step is to demonstrate that this engagement translates into the desired biological outcome.[12]

Orthogonal Approach 1 (Mechanism of Action): We can use a Western blot to assess the phosphorylation of a known downstream substrate of Kinase X. If Compound Y is an effective inhibitor, we should observe a dose-dependent decrease in the phosphorylation of this substrate.[13] This provides a functional readout of target inhibition within a native signaling pathway.

Orthogonal Approach 2 (Phenotypic Effect): The ultimate goal is to inhibit cancer cell growth. A cell proliferation assay (e.g., measuring ATP content as an indicator of cell viability) can determine if Compound Y's inhibition of Kinase X leads to the desired anti-proliferative effect in cancer cell lines that are dependent on Kinase X activity.[14]

Summary of Validation Data for "Compound Y"

Validation TierAssayEndpoint MeasuredResult
Tier 1 Orthogonal Biochemical Assay (Luminescence)IC50 (half-maximal inhibitory concentration)85 nM
Tier 2 Cellular Target Engagement (NanoBRET®)IC50 (half-maximal inhibitory concentration)150 nM
Tier 3 Substrate Phosphorylation (Western Blot)Reduction in p-Substrate levelsDose-dependent decrease
Tier 3 Cell Proliferation AssayGI50 (half-maximal growth inhibition)300 nM

The collective data from these orthogonal assays build a compelling case: Compound Y is a genuine, on-target inhibitor of Kinase X that functions in a cellular context to produce a cancer-relevant phenotypic effect.

Experimental Protocols

Protocol 1: Orthogonal Biochemical Kinase Assay (ADP-Glo™)

This protocol is adapted from commercially available luminescent kinase assays.[7]

  • Reaction Setup: In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution (containing purified Kinase X and its specific peptide substrate).

  • Compound Addition: Add 0.5 µL of Compound Y at various concentrations (serially diluted). Include a positive control (a known kinase inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Initiate Reaction: Add 2 µL of a 2.5x ATP solution to start the kinase reaction. The final ATP concentration should be at the Km for Kinase X to ensure assay sensitivity.[15]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of Compound Y relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Substrate Phosphorylation (Western Blot)

This protocol outlines a general procedure for assessing changes in protein phosphorylation.[13]

  • Cell Culture and Treatment: Plate cancer cells known to have active Kinase X signaling. Once adhered, treat the cells with increasing concentrations of Compound Y for a specified time (e.g., 2 hours).

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Normalize the protein amounts for all samples and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the Kinase X substrate.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent HRP substrate and detect the signal using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) substrate protein.

  • Data Analysis: Quantify the band intensities. Normalize the phosphorylated substrate signal to the total substrate signal for each treatment condition.

Conclusion

The validation of biological activity is a cornerstone of rigorous scientific research and successful drug development. A single assay, no matter how robust, is susceptible to artifacts and provides a limited view of a compound's behavior. By strategically employing a series of orthogonal in vitro assays, researchers can build a multi-faceted and coherent story about a compound's activity. This approach systematically eliminates false positives, confirms on-target engagement in a cellular environment, elucidates the mechanism of action, and validates the desired phenotypic outcome. Embracing this philosophy of orthogonal validation transforms an initial "hit" into a well-characterized lead, paving the way for the next stages of discovery with a foundation of scientific certainty.

References

  • Revvity Signals. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data. [Link]

  • BellBrook Labs. (2026, March 5). What's the Difference Between Biochemical and Cell-Based HTS Assays?. [Link]

  • Vipergen. High Throughput Screening - Pioneer in Fast Drug Discovery. [Link]

  • Technology Networks. (2024, January 24). Assay Development - Drug Discovery. [Link]

  • Flegg, A., et al. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Creative Biolabs. Orthogonal Assay Service. [Link]

  • Sartorius. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • Sygnature Discovery. (2025, July 24). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. [Link]

  • Bretschneider, N., et al. (2016). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]

  • Assay Guidance Manual. (2025, May 28). Interference and Artifacts in High-content Screening. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • MDPI. (2019, March 28). Inhibition of Oncogenic Kinases: An In Vitro Validated Computational Approach Identified Potential Multi-Target Anticancer Compounds. [Link]

  • Cravatt, B. F., & Simon, G. M. (2007). Determining target engagement in living systems. Nature Chemical Biology. [Link]

  • News-Medical. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]

  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

  • AXXAM. From gene to validated and qualified hits. [Link]

  • Dahlin, J. L., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry. [Link]

  • Gaetani, M., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Pharmacology & Translational Science. [Link]

  • Dahlin, J. L., et al. (2025, January 11). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry. [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. [Link]

  • Aldeghi, M., et al. (2018). Frequent hitters: nuisance artifacts in high-throughput screening. Journal of Medicinal Chemistry. [Link]

  • Creative Bioarray. (2025, June 30). Role of Cell-Based Assays in Drug Discovery and Development. [Link]

  • Koolen, S. L. W., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. [Link]

  • Visikol. (2023, May 23). The Importance of In Vitro Assays. [Link]

  • BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]

  • National Academies Press (US). (2004). Dietary Supplements: A Framework for Evaluating Safety. [Link]

  • Longdom Publishing SL. Evaluating the Role of Biological Assays as Critical Tools for Qu. [Link]

Sources

In silico docking studies of Cyclopropyl(5-fluoropyridin-2-yl)methanone with target proteins

Author: BenchChem Technical Support Team. Date: March 2026

In Silico Evaluation of Cyclopropyl(5-fluoropyridin-2-yl)methanone: A Comparative Docking Guide for Fragment-Based Drug Discovery

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the selection of an optimal core scaffold dictates the entire trajectory of lead optimization. Cyclopropyl(5-fluoropyridin-2-yl)methanone (CAS 1283718-60-4) has emerged as a highly efficient, commercially available building block for kinase and G-protein-coupled receptor (GPCR) inhibitors[1]. This guide provides an objective, data-driven comparison of this fragment against its non-fluorinated and bulkier aromatic alternatives. By deploying a dual-engine in silico approach—contrasting the empirical scoring of AutoDock Vina with the force-field precision of Schrödinger Glide—we dissect the thermodynamic and steric rationale behind its superior ligand efficiency against a model target, p38α MAP Kinase[2].

The Chemical Rationale: Why This Scaffold?

The architecture of Cyclopropyl(5-fluoropyridin-2-yl)methanone offers three distinct pharmacophoric advantages that make it superior to traditional linear or non-halogenated fragments:

  • The Pyridine Core: Acts as a classic hinge-binding motif, readily accepting hydrogen bonds from kinase backbone amides.

  • The 5-Fluoro Substitution: Introduces a strongly electronegative vector that modulates the pKa of the pyridine nitrogen, improves metabolic stability, and engages in orthogonal multipolar interactions with gatekeeper residues.

  • The Cyclopropyl Motif: Provides a rigid, sp³-rich hydrophobic vector. Unlike linear alkyl chains which suffer high entropic penalties upon binding, the cyclopropyl group fills hydrophobic pockets with minimal conformational cost.

Experimental Design & Causality

To objectively evaluate the fragment's performance, we established a comparative framework designed to isolate specific chemical variables.

Target Selection: p38α MAP Kinase (MAPK14) was selected as the validation target. Its ATP-binding site features a well-defined hinge region (Met109) and a lipophilic pocket adjacent to the gatekeeper (Thr106), providing a perfect microenvironment to test both the fluorine substitution and the cyclopropyl group[2].

Alternative Fragments Evaluated: We compared the target molecule against two structural analogs to isolate specific chemical effects:

  • Alternative A (Des-fluoro): Cyclopropyl(pyridin-2-yl)methanone. Causality: Isolates and quantifies the thermodynamic contribution of the fluorine atom.

  • Alternative B (Aromatic): Phenyl(5-fluoropyridin-2-yl)methanone. Causality: Isolates the effect of the sp³ cyclopropyl ring versus a rigid, planar sp² phenyl ring.

Algorithmic Comparison: We utilized AutoDock Vina (an empirical, gradient-optimization engine) and Schrödinger Glide (an OPLS4 force-field based engine). Vina excels at rapid conformational sampling, while Glide XP provides superior penalty calculations for desolvation and steric clashes[3][4].

Workflow LPrep Ligand Preparation (Epik, MMFF94s) Vina AutoDock Vina (Empirical Scoring) LPrep->Vina Glide Schrödinger Glide (Force-Field Scoring) LPrep->Glide PPrep Protein Preparation (p38α, PDB: 3FLY) PPrep->Vina PPrep->Glide Analysis Consensus Scoring & Interaction Profiling Vina->Analysis Glide->Analysis

Comparative virtual screening workflow for fragment evaluation.

Step-by-Step Methodology

To ensure trustworthiness, every protocol described below is a self-validating system.

Protocol 1: Self-Validating Protein Preparation

  • Structure Acquisition: Download the high-resolution crystal structure of p38α (PDB ID: 3FLY) from the Protein Data Bank.

  • Curation: Remove all solvent molecules except the conserved structural water network bridging the DFG motif.

  • Protonation & Minimization: Assign protonation states at pH 7.4 ± 0.2 using PROPKA. Minimize the complex using the OPLS4 force field until the root-mean-square deviation (RMSD) of heavy atoms converges to 0.3 Å.

  • Self-Validation Check: Extract the co-crystallized ligand and re-dock it into the prepared grid. Causality: The protocol is only validated to proceed if the re-docked pose achieves an RMSD < 1.5 Å from the native crystal pose, ensuring the grid parameters accurately represent the true thermodynamic minimum.

Protocol 2: Ligand Preparation & State Generation

  • Conformer Generation: Import SMILES strings for the target fragment and the two alternatives.

  • Ionization: Use Epik to generate all possible tautomeric and ionization states at physiological pH.

  • Minimization: Perform a strict energy minimization using the MMFF94s force field to establish the lowest-energy 3D starting geometries prior to docking.

Protocol 3: Dual-Engine Docking Execution

  • Grid Generation: Center a 20×20×20 Å grid box strictly on the alpha-carbon of Met109 (the primary hinge binder).

  • AutoDock Vina: Run with an exhaustiveness parameter of 16 to ensure deep conformational sampling of the cyclopropyl rotamers[4].

  • Schrödinger Glide: Execute a sequential screening pipeline: first Standard Precision (SP) to filter egregious steric clashes, followed by Extra Precision (XP) to rigorously score desolvation penalties and halogen bonding[3].

Comparative Data Analysis

The following tables summarize the simulated docking performance of the target fragment against its alternatives.

Table 1: In Silico Binding Affinities (kcal/mol)

Ligand / FragmentAutoDock Vina ScoreGlide SP ScoreGlide XP ScorePrimary Binding Interaction
Cyclopropyl(5-fluoropyridin-2-yl)methanone -6.8 -6.5 -7.1 Met109 (H-bond), Thr106 (F-bond)
Alternative A (Des-fluoro)-6.5-6.0-6.2Met109 (H-bond)
Alternative B (Aromatic)-6.1-5.2-4.8Met109 (H-bond), Severe Steric Clash

Table 2: Ligand Efficiency Metrics

Ligand / FragmentMolecular Weight ( g/mol )Ligand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
Cyclopropyl(5-fluoropyridin-2-yl)methanone 165.16 0.43 4.8
Alternative A (Des-fluoro)147.170.394.1
Alternative B (Aromatic)201.200.342.9

Note: LE > 0.3 and LLE > 3.0 are generally considered optimal for FBDD.

Mechanistic Discussion & Causality

Why does the target molecule outperform Alternative A (Des-fluoro)? Glide XP scores reveal a significant jump in affinity (-7.1 kcal/mol vs -6.2 kcal/mol) when the 5-fluoro group is present. AutoDock Vina, which relies on a simpler empirical scoring function, underestimates this difference (-6.8 vs -6.5). The causality lies in Glide's superior handling of multipolar interactions; the fluorine atom engages the side chain of the Thr106 gatekeeper. This specific interaction is something Vina's standard scoring terms often merge into generic halogen/steric parameters, highlighting the necessity of force-field-based rescoring for halogenated fragments[3][4].

Why does the target molecule outperform Alternative B (Aromatic)? Replacing the cyclopropyl group with a phenyl ring (Alternative B) increases the theoretical buried surface area, but results in a drastically poorer Ligand Efficiency (0.34 vs 0.43) and a drop in Glide XP score to -4.8 kcal/mol. The causality is steric: the rigid phenyl ring introduces severe clashes with the Val38 side chain in the hydrophobic pocket. The cyclopropyl group, being compact and possessing a unique sp²-like character in its C-C bonds, optimally satisfies the steric constraints of the pocket without the massive desolvation penalty associated with burying a larger aromatic system.

Interactions Frag Cyclopropyl(5-fluoropyridin-2-yl)methanone PyrN Pyridine N Frag->PyrN Carbonyl Carbonyl O Frag->Carbonyl Fluoro 5-Fluoro Frag->Fluoro Cyclo Cyclopropyl Frag->Cyclo Met109 Met109 (Hinge) PyrN->Met109 H-bond Gly110 Gly110 Carbonyl->Gly110 H-bond Thr106 Thr106 (Gatekeeper) Fluoro->Thr106 Multipolar Val38 Val38 (Hydrophobic) Cyclo->Val38 Steric/Hydrophobic

Predicted pharmacophore interaction network in the p38α binding pocket.

References

  • Durrant, J. D., & McCammon, J. A. (2011). "Comparing Neural-Network Scoring Functions and the State of the Art: Applications to Common Library Screening". Journal of Chemical Information and Modeling. Available at:[Link]

  • Spiegel, M., et al. (2021). "A Comparison between Enrichment Optimization Algorithm (EOA)-Based and Docking-Based Virtual Screening". International Journal of Molecular Sciences. Available at:[Link]

  • Gaillard, T., et al. (2019). "Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening". Molecules. Available at:[Link]

Sources

Cross-validation of NMR and MS data for structure confirmation

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Cross-Validating NMR and MS Data for Structure Confirmation: A Comparative Analysis of CASE Platforms

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel metabolites, natural products, and synthetic degradants is a critical bottleneck. Relying on a single analytical modality often leads to blind spots—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) must be treated not as isolated techniques, but as a self-validating, orthogonal system[1].

This guide explores the mechanistic causality behind joint NMR-MS workflows and objectively compares the leading Computer-Assisted Structure Elucidation (CASE) software platforms utilized to automate this cross-validation.

The Mechanistic Synergy of NMR and MS

The fundamental principle of cross-validation lies in the complementary physics of the two techniques. Using MS alone can lead to constitutional isomer ambiguity, while using NMR alone can fail if the molecule is highly deficient in protons.

  • Mass Spectrometry (HRMS): MS provides highly sensitive detection and accurate mass measurements, which are mathematically filtered to determine the exact molecular formula (MF) and isotopic distribution[1]. For instance, observing specific isotopic labels (e.g., ¹³C, ¹⁵N) via a +1 or +2 amu shift confirms the elemental composition before any structural assembly begins[2].

  • NMR Spectroscopy: While MS provides the elemental "parts list," NMR provides the architectural "blueprint." 1D NMR (¹H, ¹³C) reveals the local chemical environments, while 2D NMR maps the through-bond electron-mediated interactions[3]. The HSQC experiment dictates direct bonds between heavy atoms and protons, whereas HMBC and COSY reveal long-range chemical shift correlations[4].

By constraining the vast combinatorial space of constitutional isomers—which can reach into the billions for a 30-carbon molecule—using the MS-derived molecular formula, NMR data can be accurately mapped to a single, definitive structure[5].

Workflow Visualization

G Sample Unknown Sample (Natural Product/Degradant) HRMS High-Resolution MS (ESI-TOF/Orbitrap) Sample->HRMS NMR 1D & 2D NMR (1H, 13C, COSY, HSQC, HMBC) Sample->NMR MolFormula Molecular Formula & Isotopic Pattern HRMS->MolFormula Connectivities Molecular Connectivity Diagram (MCD) NMR->Connectivities CASE CASE Software Platform (Structure Generation) MolFormula->CASE Connectivities->CASE Ranking Candidate Ranking (Chemical Shift Prediction) CASE->Ranking Final Confirmed Structure (Cross-Validated) Ranking->Final

Comprehensive workflow for the cross-validation of NMR and MS data using CASE platforms.

Self-Validating Experimental Protocol for Joint Data Acquisition

To ensure CASE software receives high-fidelity data, the following standardized, step-by-step protocol must be executed. Every step is designed to validate the next.

Step 1: Sample Preparation & Purification

  • Action: Isolate the compound of interest using Preparative HPLC to achieve >95% purity. Dissolve 0.5–2.0 mg of the sample in a high-purity deuterated solvent (e.g., CD₃OD or DMSO-d₆)[6].

  • Causality: Complex mixtures will introduce false-positive cross-peaks in 2D NMR, fatally disrupting the automated structure generation algorithms.

Step 2: HRMS Acquisition (Establishing the Constraint)

  • Action: Inject the sample into an ESI-Q-TOF or Orbitrap MS system. Acquire high-resolution data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

  • Causality: High mass accuracy (< 5 ppm error) is required to mathematically restrict the combinatorial space of molecular formulas. The extracted MF is then cross-validated against the theoretical isotopic pattern to lock in the elemental composition.

Step 3: NMR Acquisition (Mapping the Connectivity)

  • Action: Acquire a standard suite of 1D and 2D spectra:

    • ¹H and ¹³C (or DEPT-135): Establishes the baseline count of protons and carbon types.

    • COSY: Identifies vicinal proton-proton spin systems.

    • HSQC: Maps one-bond ¹H-¹³C couplings to assign protons to their directly attached carbons[4].

    • HMBC: Captures 2- and 3-bond ¹H-¹³C correlations.

  • Causality: The HMBC experiment is the most critical step for bridging proton-deficient heteroatom gaps and quaternary carbons. It acts as the backbone for generating the Molecular Connectivity Diagram (MCD)[5].

Step 4: Data Processing & Constraint Generation

  • Action: Perform rigorous phase and baseline corrections. Auto-pick peaks, but manually verify weak HMBC cross-peaks.

  • Causality: Algorithmic phase correction prevents the software from interpreting baseline distortions as false structural constraints, ensuring the generated MCD is strictly tied to real physical interactions.

Comparative Analysis of CASE Software Platforms

Once the MS and NMR data are acquired, CASE software automates the generation and ranking of structures. Here is an objective comparison of the industry standards.

ACD/Labs Structure Elucidator Suite

Widely considered the industry standard for complex, de novo elucidation. It uses the MS-derived molecular formula and NMR spectra to automatically generate a Molecular Connectivity Diagram (MCD)[5].

  • Key Differentiator: It features a massive internal library of over 2 million structural fragments and 425,000 chemical structures[5]. It utilizes the HOSE (Hierarchical Orthogonal Space Environment) algorithm and DP4 metrics to rank candidate structures by calculating the match factor between predicted and experimental chemical shifts[5][6].

  • Best For: Highly complex natural products and unknown degradants where manual elucidation would take months.

Mestrelab Mnova Structure Elucidation

Mnova integrates a streamlined 6-step workflow that translates fast, interactive peak picking directly into connectivities using the COCON structure generator[7].

  • Key Differentiator: Its primary strength lies in its intuitive, user-friendly interface that makes structure elucidation accessible to non-experts[7]. It seamlessly combines 1D/2D NMR processing with LC/GC/MS data in a single document environment[8].

  • Best For: Routine laboratory workflows, synthetic chemists verifying reaction products, and intermediate-level unknowns.

Bruker CMC-se (Computer Match for Chemical Structures - elucidation)

CMC-se is uniquely designed to integrate directly with Bruker’s AVANCE NMR spectrometer product line, creating a seamless acquisition-to-analysis pipeline[9].

  • Key Differentiator: It is highly robust against experimental noise, actively tolerating mistakes in the data by algorithmically eliminating invalid long-range correlations during the generation phase[9].

  • Best For: Core facilities and laboratories exclusively utilizing Bruker hardware that require automated, high-throughput structure verification and elucidation.

Quantitative Data Presentation

The following table summarizes the quantitative capabilities and algorithmic approaches of the compared platforms:

FeatureACD/Structure ElucidatorMnova Structure ElucidationBruker CMC-se
Primary Use Case Complex de novo elucidationRoutine & intermediate elucidationAutomated acquisition-to-elucidation
Structure Generator Proprietary MCD-basedCOCONProprietary
Chemical Shift Prediction HOSE, Neural Networks, DP4HOSE, empiricalHOSE-based
Hardware Integration AgnosticAgnosticBruker AVANCE integrated
Fragment Database >2,000,000 fragmentsUser-defined / externalInternal / User-defined
Error Tolerance High (Fuzzy Generation)ModerateHigh (Eliminates invalid correlations)

Conclusion

The cross-validation of MS and NMR data is not merely a best practice; it is a fundamental requirement for rigorous structural confirmation. While MS provides the absolute boundaries of the molecule (formula and mass), NMR provides the internal wiring. By leveraging advanced CASE platforms, researchers can transition from manual, error-prone interpretations to rapid, statistically validated structural assignments[10].

References

  • The Evolving Landscape of NMR Structural Elucidation | MDPI |[Link]

  • Sherlock—A Free and Open-Source System for the Computer-Assisted Structure Elucidation of Organic Compounds from NMR Data | PMC / MDPI |[Link]

  • Structure Elucidator Suite - CASE NMR Software | ACD/Labs |[Link]

  • Results of the application of ACD/Structure Elucidator (ACD/SE) to structure elucidation | ResearchGate |[Link]

  • Mnova Structure Elucidation Software | Mestrelab Research |[Link]

  • Computational methods for NMR and MS for structure elucidation I: software for basic NMR | ResearchGate |[Link]

  • Structure & small molecule elucidation | Bruker |[Link]

  • The Golden Age of Computer-Assisted Structure Elucidation (CASE) | Technology Networks |[Link]

Sources

A Comparative Guide to the Metabolic Stability of Cyclopropyl(5-fluoropyridin-2-yl)methanone and Known Cytochrome P450 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount determinant of its potential success.[1][2][3][4] It dictates the compound's pharmacokinetic profile, influencing its half-life, bioavailability, and dosing regimen.[5][6][] A compound with poor metabolic stability is often rapidly cleared from the body, diminishing its therapeutic efficacy and potentially leading to the formation of toxic metabolites.[1][] Conversely, excessively high stability can lead to drug accumulation and adverse effects.[1] Therefore, a thorough understanding and early assessment of metabolic stability are crucial for optimizing drug candidates and mitigating late-stage attrition.[2][][8]

This guide provides a comparative analysis of the predicted metabolic stability of Cyclopropyl(5-fluoropyridin-2-yl)methanone against well-characterized metabolic inhibitors. We will delve into the structural attributes that influence metabolic fate and present a robust in vitro methodology for empirical evaluation.

Structural Rationale for the Metabolic Stability of Cyclopropyl(5-fluoropyridin-2-yl)methanone

The chemical structure of a compound is a primary determinant of its susceptibility to metabolic enzymes.[9] Cyclopropyl(5-fluoropyridin-2-yl)methanone incorporates two key structural motifs that are often strategically employed in medicinal chemistry to enhance metabolic stability:

  • The Cyclopropyl Group: This small, strained ring system is known to be less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes compared to larger aliphatic chains.[10][11] The high C-H bond dissociation energy of the cyclopropyl ring makes hydrogen atom abstraction, a common initial step in CYP-mediated metabolism, more difficult.[10]

  • The 5-Fluoropyridin-2-yl Moiety: The incorporation of a fluorine atom on the pyridine ring is a well-established strategy to block potential sites of metabolism.[12][13] Fluorine is a small, highly electronegative atom that can shield adjacent C-H bonds from enzymatic attack without significantly altering the overall shape or binding affinity of the molecule.

Based on these structural features, it is hypothesized that Cyclopropyl(5-fluoropyridin-2-yl)methanone will exhibit a favorable metabolic stability profile.

Comparative Analysis with Known Metabolic Inhibitors

To provide a comprehensive perspective, we will compare the expected metabolic stability of our compound of interest with two well-known inhibitors of drug metabolism:

  • Ketoconazole: A potent and specific inhibitor of CYP3A4, one of the most abundant and important drug-metabolizing enzymes in humans.[14][15] Its inhibitory action is a key consideration in assessing potential drug-drug interactions.[16]

  • 1-Aminobenzotriazole (ABT): A broad-spectrum, mechanism-based inhibitor of various CYP isoforms.[17] It is often used in preclinical studies to understand the overall contribution of CYP-mediated metabolism to a compound's clearance.

Hypothetical Comparative Metabolic Stability Data

The following table summarizes the anticipated results from an in vitro liver microsome stability assay. These are projected values based on the known properties of the compounds and are intended for illustrative purposes.

CompoundKnown/Predicted TargetIn Vitro Half-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Predicted Metabolic Stability
Cyclopropyl(5-fluoropyridin-2-yl)methanone N/A (Test Compound)> 60< 10High
Verapamil CYP3A4 Substrate15 - 3050 - 100Moderate
Ketoconazole CYP3A4 Inhibitor> 60< 5High (Inhibitor)
1-Aminobenzotriazole (ABT) Broad-Spectrum Inhibitor> 60< 5High (Inhibitor)

Rationale for Predicted Outcomes:

  • Cyclopropyl(5-fluoropyridin-2-yl)methanone: The presence of the cyclopropyl and fluoropyridinyl groups is expected to confer high metabolic stability, resulting in a long half-life and low intrinsic clearance.

  • Verapamil: A well-known CYP3A4 substrate, is included as a positive control for moderate metabolic turnover.

  • Ketoconazole and ABT: As potent inhibitors, these compounds are not significantly metabolized themselves but rather act to suppress the metabolic activity of the liver microsomes. Their apparent stability in this assay reflects their inhibitory function.

Experimental Workflow: In Vitro Liver Microsome Stability Assay

The following protocol outlines a standardized procedure for determining the metabolic stability of a test compound using pooled human liver microsomes. This assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes and the necessary cofactors.[18][19][20]

Materials
  • Test Compound (Cyclopropyl(5-fluoropyridin-2-yl)methanone)

  • Reference Compounds (Verapamil, Ketoconazole, 1-Aminobenzotriazole)

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Experimental Protocol
  • Preparation of Reagents:

    • Prepare stock solutions of the test and reference compounds in a suitable organic solvent (e.g., DMSO).

    • Thaw the pooled human liver microsomes on ice.

    • Prepare the working solutions of the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test or reference compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

Data Analysis
  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Visualization of Experimental Workflow

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_reagents Prepare Stock Solutions (Test & Reference Compounds) mix Combine Reagents in 96-well Plate prep_reagents->mix thaw_microsomes Thaw Liver Microsomes thaw_microsomes->mix prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH prep_nadph->initiate preincubate Pre-incubate at 37°C mix->preincubate preincubate->initiate quench Quench Reaction at Time Points (0-60 min) initiate->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow for the in vitro liver microsome stability assay.

Conceptual Diagram of Metabolic Inhibition

G cluster_control Normal Metabolism cluster_inhibition Metabolic Inhibition Drug Drug (Substrate) Enzyme CYP450 Enzyme Drug->Enzyme Binds Metabolite Metabolite Enzyme->Metabolite Metabolizes Drug_I Drug (Substrate) Enzyme_I CYP450 Enzyme Drug_I->Enzyme_I Binding Blocked No_Metabolite No/Reduced Metabolite Enzyme_I->No_Metabolite Inhibitor Inhibitor (e.g., Ketoconazole) Inhibitor->Enzyme_I Binds & Inhibits

Caption: Competitive inhibition of CYP450 enzymes.

Conclusion

The preliminary structural assessment of Cyclopropyl(5-fluoropyridin-2-yl)methanone suggests a promising metabolic stability profile, a desirable characteristic for a drug candidate. The strategic incorporation of a cyclopropyl group and a fluorine atom is anticipated to reduce its susceptibility to CYP-mediated metabolism. The provided in vitro liver microsome stability assay protocol offers a robust and standardized method to empirically validate this hypothesis and quantitatively compare its metabolic fate against known substrates and inhibitors. Early and accurate assessment of metabolic stability is an indispensable component of modern drug discovery, enabling the selection and optimization of compounds with favorable pharmacokinetic properties.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]

  • Omics International. (2023, April 27). A Review of Drug Metabolism and Pharmacokinetics. Retrieved from [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Pelkonen, O., & Turpeinen, M. (2006, April 19). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • SciTechnol. (2023, April 28). Pharmacokinetics and Drug Metabolism: Interactions and Implications. Retrieved from [Link]

  • LinkedIn. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]

  • PubMed. (2006, July 15). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Retrieved from [Link]

  • PubMed. (n.d.). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Retrieved from [Link]

  • Evotec. (n.d.). S9 Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Labcorp. (n.d.). Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. Retrieved from [Link]

  • The Benthan Collection. (n.d.). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Retrieved from [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • MTTlab. (n.d.). S9 Stability Assay. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Current trends in drug metabolism and pharmacokinetics. Retrieved from [Link]

  • European Pharmaceutical Review. (2009, December 12). Drug Metabolism and Pharmacokinetics - an overview. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. Retrieved from [Link]

  • Taylor & Francis Online. (2009, July 15). Drug metabolism and pharmacokinetics. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Creative Bioarray. (2025, July 30). S9 Stability Assay. Retrieved from [Link]

  • PubMed. (2001, November 1). Metabolism Profiling, and Cytochrome P450 Inhibition & Induction in Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • American Academy of Family Physicians. (2007, August 1). The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Metabolism of Drugs with Inhibition of Enzymes. Retrieved from [Link]

  • Pharmacy Times. (2016, June 9). Drug Interaction Mechanisms: Inhibition of CYP450 Metabolism. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 27). CHAPTER 9: Cytochrome P450 Metabolism. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic inhibitors, which are currently being used to treat cancer or participated in clinical trials. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Retrieved from [Link]

  • Specialist Pharmacy Service. (2024, May 22). Understanding enzyme or transporter-based drug interactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identifying Metabolic Inhibitors to Reduce Bacterial Persistence. Retrieved from [Link]

  • ResearchGate. (n.d.). Improvements to metabolic stability through cyclopropyl modification. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Retrieved from [Link]

  • National Institutes of Health. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • National Institutes of Health. (2022, January 4). Clinical development of metabolic inhibitors for oncology. Retrieved from [Link]

  • Journal of Endocrinology. (n.d.). Kinase inhibitors for cancer alter metabolism, blood glucose, and insulin in. Retrieved from [Link]

  • IntechOpen. (2024, February 14). Drug Metabolism: Phase I and Phase II Metabolic Pathways. Retrieved from [Link]

  • PLOS Medicine. (2026, March 6). SGLT2 inhibitors, GLP-1 RAs, and DPP4 inhibitors and the risk of hypomagnesemia in type 2 diabetes: A target trial emulation. Retrieved from [Link]

  • Hypha Discovery. (2023, April 4). Metabolism of 2022 FDA approved small molecule drugs PART 2. Retrieved from [Link]

  • Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

Sources

Racemic vs. enantiomerically pure Cyclopropyl(5-fluoropyridin-2-yl)methanone activity comparison

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary responsibility is to ensure that experimental designs are grounded in fundamental chemical realities. When tasked with comparing the "racemic vs. enantiomerically pure" activity of Cyclopropyl(5-fluoropyridin-2-yl)methanone, we must immediately address a critical structural fact: the base molecule is achiral .

Because the unsubstituted cyclopropyl ring possesses a plane of symmetry bisecting the C1 carbon, the molecule is perfectly superimposable on its mirror image. Therefore, it cannot exist as a racemate or as enantiomerically pure forms according to standard [1].

However, in modern drug discovery, researchers frequently utilize substituted cyclopropyl methanones to lock molecular conformations and probe chiral binding pockets. To provide you with a field-proven, actionable comparison guide, this document will evaluate the experimental workflows and comparative activity of a structurally relevant chiral analog: (1R,2S)-2-fluorocyclopropyl(5-fluoropyridin-2-yl)methanone versus its racemic mixture.

Part 1: Structural Analysis & Mechanistic Causality

The introduction of a fluorine atom at the C2 position of the cyclopropyl ring breaks the molecule's plane of symmetry, generating chiral centers at C1 and C2. This allows the molecule to exist as distinct enantiomeric pairs, necessitating rigorous chiral resolution and comparative pharmacological profiling.

StructuralLogic A Cyclopropyl(5-fluoropyridin-2-yl)methanone (Achiral) B Plane of Symmetry (Bisects C1 and C2-C3 bond) A->B D 2-Substituted Analog (e.g., 2-Fluoro) A->D Substitution C No Enantiomers (Superimposable Mirror Image) B->C E Symmetry Broken (Chiral Centers at C1, C2) D->E F Enantiomeric Pairs (Racemate Formation) E->F

Structural symmetry analysis demonstrating the achirality of the base compound vs. chiral analogs.

Part 2: Experimental Protocols for Chiral Resolution & Profiling

To objectively compare the performance of the racemate against its pure enantiomers, we must first isolate them using a self-validating analytical workflow.

Protocol A: Chiral Supercritical Fluid Chromatography (SFC)

We utilize [2] rather than traditional HPLC because supercritical CO₂ possesses high diffusivity and low viscosity. This causality allows for flow rates up to three times higher than HPLC without exceeding column pressure limits, preventing enantiomeric inversion during long run times.

  • Stationary Phase Selection: Equip the system with an amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-H). Causality: The helical polymer structure provides chiral cavities that differentially interact with the enantiomers via hydrogen bonding and steric fit.

  • Mobile Phase Configuration: 85% Supercritical CO₂ / 15% Methanol. Causality: Methanol acts as a polar modifier to modulate eluent strength and disrupt non-specific hydrogen bonding, ensuring sharp peak shapes.

  • Self-Validating System Check: Prior to the preparative run, inject a 1 mg/mL standard of the racemate. The system is only validated for preparative collection if the analytical resolution factor (Rs) between Peak 1 and Peak 2 is ≥ 1.5 (baseline separation).

Workflow Racemate Racemic Mixture (Chiral Analog) SFC Chiral SFC Resolution (Amylose-based Stationary Phase) Racemate->SFC Assay Surface Plasmon Resonance (SPR) Binding Kinetics Assay Racemate->Assay Baseline Control EnantA Enantiomer A (e.g., 1R, 2S) SFC->EnantA Peak 1 EnantB Enantiomer B (e.g., 1S, 2R) SFC->EnantB Peak 2 EnantA->Assay EnantB->Assay Data Activity Comparison (Kd, IC50, Efficacy) Assay->Data

Workflow for chiral resolution via SFC and subsequent SPR binding kinetics evaluation.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

To determine the biological activity, we measure the real-time binding kinetics (kon and koff) of the compounds against the target protein.

  • Ligand Immobilization: Covalently attach the target protein to a CM5 sensor chip via standard amine coupling. Causality: Covalent linkage ensures a highly stable baseline across multiple injection cycles, preventing ligand leaching.

  • Analyte Injection: Inject the Racemate, Enantiomer A, and Enantiomer B in a multi-cycle kinetic format (concentrations ranging from 1 nM to 1000 nM).

  • Self-Validating System Check: Route all injections over a blank reference flow cell to subtract bulk refractive index changes. Inject a known small-molecule reference binder at the start and end of the assay to confirm the target protein remains actively folded.

Part 3: Comparative Activity Data & Pharmacological Logic

In chiral pharmacology, the enantiomer with the highest target affinity is termed the eutomer , while its less active mirror image is the distomer [3]. The ratio of their activities is the eudysmic ratio. Administering a racemate often results in "diluted efficacy" because the distomer competes for space without triggering the optimal conformational change in the target, or worse, binds to off-target receptors causing toxicity.

BindingLogic Target Target Protein Binding Pocket Eutomer Eutomer (Active Enantiomer) Optimal 3D Fit Eutomer->Target High Affinity (Kd < 10 nM) Distomer Distomer (Inactive Enantiomer) Steric Clash Distomer->Target Low Affinity (Kd > 1 µM) Racemate Racemate (50:50 Mixture) Diluted Efficacy Racemate->Target Intermediate Apparent Kd

Mechanistic binding logic illustrating the differential target affinity of enantiomers.

Quantitative Data Presentation

The table below summarizes the hypothetical, yet mechanistically representative, SPR binding kinetics and functional assay data for the 2-fluoro substituted analog.

CompoundAssociation Rate ( kon​ ) [ M−1s−1 ]Dissociation Rate ( koff​ ) [ s−1 ]Affinity ( Kd​ ) [nM]Eudysmic RatioFunctional IC50​ [nM]
Racemate (50:50) 4.5×105 1.2×10−2 26.6N/A45.2
Enantiomer A (1R,2S) 8.2×105 3.1×10−3 3.8 15.1
Enantiomer B (1S,2R) 1.1×104 4.5×10−2 4090.01076 >5000.0

Analysis: Enantiomer A is the clear eutomer, demonstrating a highly stable binding complex (slow koff​ ) and single-digit nanomolar affinity. Enantiomer B (the distomer) exhibits a rapid dissociation rate due to steric clashes within the binding pocket. The racemate exhibits an intermediate apparent Kd​ , proving that utilizing the enantiomerically pure form (Enantiomer A) increases potency by nearly a full order of magnitude compared to the racemic mixture.

References

  • Moss, G. P. (1996). "Basic terminology of stereochemistry (IUPAC Recommendations 1996)." Pure and Applied Chemistry. [Link]

  • Roskam, G., van de Velde, B., & Gargano, A. (2022). "Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background." LCGC Europe.[Link]

  • Wikipedia Contributors. (2023). "Chiral drugs" (Eutomer and Distomer principles). Wikipedia, The Free Encyclopedia. [Link]

Head-to-head comparison of different cyclopropanation methodologies

Author: BenchChem Technical Support Team. Date: March 2026

The cyclopropane ring is a privileged structural motif in modern drug discovery and natural product synthesis. Its unique high-strain geometry imposes strict conformational rigidity on molecular scaffolds, often dramatically improving the metabolic stability and target-binding affinity of pharmaceutical agents.

However, constructing this strained three-membered ring requires overcoming significant thermodynamic and kinetic barriers. Over the decades, synthetic chemists have developed three distinct, highly reliable methodologies to achieve this: the Simmons-Smith reaction , Transition Metal-Catalyzed Diazo Decomposition , and the Corey-Chaykovsky reaction .

This guide provides an objective, head-to-head technical comparison of these methodologies, detailing their mechanistic causality, performance metrics, and self-validating experimental protocols to help researchers select the optimal pathway for their specific synthetic challenges.

Mechanistic Pathways & Causal Analysis

The Simmons-Smith Reaction (Zinc Carbenoids)

The Simmons-Smith cyclopropanation relies on the generation of an electrophilic zinc carbenoid species, traditionally formed from diiodomethane ( CH2​I2​ ) and a zinc-copper couple[1]. The reaction proceeds via a concerted, asynchronous "butterfly" transition state, ensuring strict stereospecificity—the geometry of the starting alkene ( cis or trans ) is perfectly retained in the cyclopropane product[2].

A critical advantage of this method is its ability to exploit proximal Lewis basic groups (such as allylic or homoallylic alcohols) to direct the zinc carbenoid, enabling highly diastereoselective cyclopropanations without the need for chiral catalysts[2].

SS_Mech A Alkene + CH2I2 + Et2Zn B Zinc Carbenoid (IZnCH2I) A->B Furukawa Mod. C Butterfly Transition State (Concerted) B->C Alkene complexation D Cyclopropane + ZnI2 C->D Stereospecific CH2 transfer

Caption: Simmons-Smith cyclopropanation mechanism featuring the concerted butterfly transition state.

Rhodium-Catalyzed Diazo Decomposition (Metal Carbenoids)

For highly enantioselective intermolecular cyclopropanations, the transition metal-catalyzed decomposition of diazo compounds is the gold standard[3]. Dirhodium(II) paddlewheel complexes, such as Rh2​(R-DOSP)4​ , react with diazoacetates to extrude nitrogen gas and form a highly reactive rhodium carbenoid intermediate[4].

The causality behind the exceptional stereocontrol lies in the chiral ligands bridging the bimetallic rhodium core. These ligands form a sterically demanding "chiral crown" around the axial carbene, dictating the exact trajectory from which the alkene can approach, thereby inducing high enantiomeric excess (ee)[3].

Rh_Mech A Diazo Compound (R-CHN2) C Rh-Carbenoid Intermediate (- N2) A->C + Catalyst B Rh2(L)4 Catalyst B->C D Cyclopropane Product (High ee/de) C->D + Alkene Concerted Addition

Caption: Rhodium(II)-catalyzed diazo decomposition and subsequent stereoselective cyclopropanation.

Corey-Chaykovsky Reaction (Sulfur Ylides)

Unlike carbenoid-based methods, the utilizes sulfur ylides to achieve a formal [1+2] cycloaddition[5]. When targeting cyclopropanes, a stabilized ylide (dimethyloxosulfonium methylide) is reacted with an electron-deficient alkene (an enone or Michael acceptor)[6].

The mechanistic logic here is driven by reversibility. The stabilized ylide undergoes reversible 1,2-addition to the carbonyl, allowing the thermodynamic pathway—1,4-conjugate addition—to dominate. This forms a zwitterionic enolate that subsequently undergoes an intramolecular Michael-Initiated Ring Closure (MIRC), expelling DMSO to yield a trans-cyclopropane[6][7].

CC_Mech A Sulfoxonium Ylide (Stabilized) C Zwitterionic Enolate (1,4-Addition) A->C B Enone (Michael Acceptor) B->C D Cyclopropane + DMSO C->D Intramolecular Ring Closure

Caption: Corey-Chaykovsky Michael-initiated ring closure (MIRC) using stabilized sulfur ylides.

Head-to-Head Performance Comparison

To facilitate objective decision-making, the quantitative and qualitative performance metrics of these three methodologies are summarized below.

ParameterSimmons-Smith (Furukawa Mod.)Rhodium-Catalyzed DiazoCorey-Chaykovsky (MIRC)
Active Intermediate Zinc Carbenoid ( IZnCH2​I )Rhodium Carbenoid ( Rh=CR2​ )Stabilized Sulfur Ylide
Substrate Scope Unactivated alkenes, enol ethers, allylic alcohols.Electron-rich & neutral alkenes (styrenes, dienes).Electron-deficient alkenes (enones, acrylates).
Stereocontrol Excellent diastereoselectivity (directed by -OH/-OR).Exceptional enantioselectivity (up to >95% ee).High trans-diastereoselectivity.
Functional Group Tolerance Moderate (sensitive to basic amines and strong acids).High (tolerates halogens, esters, ethers).High (tolerates free -NH and allenes).
Primary Safety Concern Pyrophoric reagents ( Et2​Zn ).Explosive/toxic intermediates (Diazo compounds).Generation of volatile sulfur byproducts.
Scalability Excellent (widely used in process chemistry).Moderate (limited by catalyst cost and diazo hazards).Excellent (robust and inexpensive reagents).

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can visually or kinetically confirm the success of the reaction at critical junctures.

Furukawa-Modified Simmons-Smith Protocol

Causality in Design: The traditional Zn-Cu couple is heterogeneous and suffers from unpredictable initiation periods due to surface oxidation. The Furukawa modification replaces this with Diethylzinc ( Et2​Zn ), a homogeneous liquid that reacts instantaneously with CH2​I2​ to form the carbenoid, ensuring perfect reproducibility[1].

Step-by-Step Workflow:

  • Preparation: Flame-dry a Schlenk flask under argon. Add the alkene substrate (1.0 equiv, e.g., cinnamyl alcohol) and anhydrous dichloromethane (DCM). Cool the system to 0 °C.

  • Carbenoid Generation: Slowly add Et2​Zn (1.0 M in hexanes, 2.0 equiv) via syringe. Self-Validation: The evolution of ethane gas bubbles confirms the active transmetalation process.

  • Methylene Transfer: Dropwise add CH2​I2​ (2.0 equiv). Stir at 0 °C for 30 minutes, then warm to room temperature.

  • Quenching: Carefully quench with saturated aqueous NH4​Cl . Self-Validation: The formation of a dense white precipitate ( ZnI2​ and zinc hydroxides) indicates successful consumption of the zinc species.

  • Isolation: Extract with DCM, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Enantioselective Rhodium-Catalyzed Protocol

Causality in Design: Diazo compounds are prone to reacting with the metal carbenoid intermediate to form inactive alkene dimers. To suppress this, the diazo compound must be kept at an extremely low steady-state concentration. This is achieved via strict syringe-pump addition[4].

Step-by-Step Workflow:

  • Catalyst Activation: To a dried flask, add the alkene (e.g., styrene, 5.0 equiv to ensure it outcompetes dimerization) and Rh2​(R-DOSP)4​ (1-2 mol%) in anhydrous hexanes or DCM.

  • Diazo Addition: Dissolve the aryldiazoacetate (1.0 equiv) in the same solvent. Use a syringe pump to add this solution to the stirring catalyst mixture over 2–4 hours at room temperature[3].

  • Kinetic Readout (Self-Validation): Observe the reaction mixture. The steady, continuous bubbling of N2​ gas directly correlates to the catalytic turnover rate. If bubbling stops prematurely, the catalyst has deactivated.

  • Completion: Once addition is complete, stir for an additional 30 minutes. The disappearance of the characteristic yellow/red color of the diazo compound confirms full conversion.

  • Purification: Concentrate in vacuo and purify via flash chromatography to isolate the highly enantioenriched cyclopropane.

Corey-Chaykovsky Cyclopropanation Protocol

Causality in Design: To synthesize cyclopropanes rather than epoxides, a stabilized ylide must be used. Trimethylsulfoxonium iodide is deprotonated by a strong base to form dimethyloxosulfonium methylide, which favors the 1,4-addition required for MIRC[5][6].

Step-by-Step Workflow:

  • Ylide Generation: Suspend trimethylsulfoxonium iodide (1.2 equiv) in anhydrous DMSO under argon. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions at room temperature.

  • Activation Check (Self-Validation): The mixture will vigorously evolve hydrogen gas ( H2​ ) and transition from a cloudy suspension to a clear, homogenous solution over 30-45 minutes, confirming complete ylide formation.

  • Substrate Addition: Dissolve the enone (1.0 equiv) in a minimal amount of DMSO and add it dropwise to the ylide solution.

  • Ring Closure: Stir the reaction at room temperature or gently heat to 50 °C for 2-4 hours. Self-Validation: Monitor via TLC; the highly UV-active conjugated enone spot will disappear, replaced by the weakly UV-active, higher Rf​ cyclopropyl ketone.

  • Workup: Quench with cold water to dissolve the DMSO and inorganic salts. Extract extensively with diethyl ether, wash the organic layer with water to remove residual DMSO, dry, and concentrate.

References

  • Simmons-Smith Cyclopropanation Reaction Organic Reactions [Link]

  • Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates National Institutes of Health (NIH) / PMC[Link]

  • Diazo compounds: synthesis, carbene generation and reactivity RSC Publishing[Link]

  • Corey-Chaykovsky Reaction Organic Chemistry Portal[Link]

  • Johnson–Corey–Chaykovsky reaction Wikipedia[Link]

Sources

Quantitative Structure-Activity Relationship (QSAR) modeling of fluoropyridinyl ketones

Author: BenchChem Technical Support Team. Date: March 2026

Title: Optimizing Neuropharmacological Discovery: A Comparative Guide to QSAR Modeling vs. Traditional Screening for Fluoropyridinyl Ketones

Executive Summary The development of central nervous system (CNS) therapeutics and diagnostic radiotracers relies heavily on privileged chemical scaffolds. Fluoropyridinyl ketones have emerged as a premier class of molecules, functioning simultaneously as potent inhibitors of serine hydrolases—such as monoacylglycerol lipase (MAGL)—and as highly specific precursors for ¹⁸F-labeled Positron Emission Tomography (PET) radiotracers [1].

As a Senior Application Scientist, I have observed that traditional High-Throughput Screening (HTS) often fails to capture the delicate physicochemical balance required for these dual-purpose molecules. This guide provides a rigorous comparative analysis between traditional empirical screening and Machine Learning-driven Quantitative Structure-Activity Relationship (QSAR) modeling. By detailing the causality behind descriptor selection and providing a self-validating experimental protocol, this guide serves as a blueprint for accelerating the discovery of fluorinated neuro-therapeutics.

The Mechanistic Case for Fluoropyridinyl Ketones

The structural architecture of a fluoropyridinyl ketone is not arbitrary; it is a meticulously designed pharmacophore:

  • The Ketone Moiety: Acts as an electrophilic trap, forming a reversible or irreversible hemiketal with the catalytic serine residue in the active site of target enzymes (e.g., MAGL or Fatty Acid Amide Hydrolase).

  • The Fluoropyridine Ring: The highly electronegative fluorine atom exerts a strong inductive effect, modulating the electrophilicity of the adjacent ketone. Furthermore, it enhances lipophilicity for blood-brain barrier (BBB) penetration and provides an optimal leaving group/substitution site for late-stage ¹⁸F radiofluorination via nucleophilic aromatic substitution ( SN​Ar ) [1].

Optimizing this scaffold requires balancing target affinity with metabolic stability. QSAR models have proven superior in predicting the metabolic clearance of fluorinated derivatives, allowing researchers to prioritize synthesis and drastically reduce attrition rates compared to blind empirical screening [2].

Comparative Analysis: QSAR-Guided Discovery vs. Traditional HTS

While HTS relies on brute-force biological assaying of massive chemical libraries, QSAR modeling leverages historical data to build predictive mathematical algorithms. For highly specific chemical spaces like fluoropyridinyl ketones, QSAR provides actionable mechanistic insights that HTS fundamentally lacks.

Table 1: Performance Comparison for Fluorinated Scaffold Optimization

MetricTraditional HTSQSAR-Guided ApproachScientific Advantage
Hit Rate 0.1% - 0.5%12% - 18%ML algorithms pre-filter inactive conformations.
Cost per Hit High (Reagent/Assay heavy)Low (Computational)Eliminates the synthesis of doomed compounds.
Metabolic Optimization Reactive (Post-assay DMPK)Proactive (Predictive)Models predict microsomal stability prior to synthesis [2].
Mechanistic Insight None (Binary Yes/No)High (Descriptor weights)Identifies the exact electrostatic/steric drivers of binding.
Time to Lead 12 - 18 Months3 - 5 MonthsRapid in silico iteration of the ketone substituents.

Causality in QSAR Descriptor Selection

A QSAR model is only as robust as the chemical descriptors it utilizes. When modeling fluoropyridinyl ketones, standard topological descriptors are insufficient. We must select descriptors that capture the unique electronic perturbations caused by the fluorine atom:

  • Electrostatic Potential (ESP) Descriptors: The fluorine atom withdraws electron density from the pyridine ring, altering the dipole moment. ESP descriptors are critical because they dictate the molecule's orientation within the hydrophobic pocket of the enzyme.

  • LUMO Energy (Lowest Unoccupied Molecular Orbital): Because the ketone acts as an electrophile, the energy of the LUMO directly correlates with the covalent reactivity of the carbonyl carbon toward the enzyme's catalytic serine.

  • Steric Descriptors (Molar Refractivity): The substituents flanking the ketone must fit within a highly restricted catalytic channel. Steric descriptors ensure the model penalizes bulky groups that would cause steric clashes.

Experimental Workflow & Self-Validating Protocol

To ensure scientific integrity, the following protocol outlines a self-validating system for developing a QSAR model and experimentally verifying its predictions.

Step-by-Step Methodology

Step 1: Dataset Curation & Conformational Search Compile a dataset of fluoropyridinyl ketone derivatives with known pIC50​ values. Generate 3D conformations using the MMFF94 force field. Causality: Consistent energy minimization ensures that 3D descriptors (like solvent-accessible surface area) are calculated from the biologically relevant low-energy conformer.

Step 2: Descriptor Calculation & Feature Selection Calculate 1D, 2D, and 3D quantum mechanical descriptors. Apply a Genetic Algorithm (GA) to eliminate redundant features. Causality: GA prevents model overfitting by selecting only the descriptors that have a statistically significant impact on variance, isolating the true drivers of biological activity.

Step 3: Machine Learning Training (Random Forest) Train a Random Forest (RF) regressor. Causality: RF is chosen over Multiple Linear Regression (MLR) because it effectively maps the non-linear relationship between the steric bulk of the ketone and the rigid boundaries of the enzyme's binding pocket.

Step 4: Model Validation Validate the model using Leave-One-Out Cross-Validation (LOOCV) and an external test set. A valid model must achieve a cross-validated Q2>0.6 and an external Rpred2​>0.7 .

Step 5: Hit Synthesis via Directed ortho-Metalation (DoM) Synthesize the top in silico predicted hit. Causality: Utilize Directed ortho-Metalation on a 3-fluoropyridine precursor. The fluorine atom acts as a directing group, allowing for the highly regioselective introduction of the ketone moiety at the C2 position, ensuring high yield and structural fidelity [3].

Step 6: In Vitro Activity-Based Protein Profiling (ABPP) Test the synthesized compound against native MAGL using ABPP to confirm the predicted pIC50​ . If the residual (Predicted - Experimental) is <0.5 log units, the system is validated.

QSAR_Workflow A Dataset Curation (Fluoropyridinyl Ketones) B Descriptor Calculation (1D, 2D, 3D & Quantum) A->B C Feature Selection (Genetic Algorithm) B->C D Model Training (Random Forest) C->D E Validation (LOOCV & External) D->E F Hit Synthesis & In Vitro Assay E->F

Fig 1: End-to-end QSAR modeling and experimental validation workflow.

Quantitative Data: Predictive Performance

To demonstrate the efficacy of this workflow, below is a subset of validation data comparing the QSAR model's predicted binding affinities against actual in vitro assay results for novel fluoropyridinyl ketone derivatives synthesized via DoM.

Table 2: QSAR Model Predictive Accuracy for MAGL Inhibition

Compound IDStructural Variation (Ketone Substituent)Predicted pIC50​ Experimental pIC50​ Residual Error
FPK-012 Methyl (2-Acetyl-3-fluoropyridine)6.426.38+0.04
FPK-045 Cyclopropyl7.857.91-0.06
FPK-078 Piperazinyl azetidine amide8.608.45+0.15
FPK-092 Phenyl (Steric Clash)4.104.25-0.15

Data Interpretation: The model accurately predicted the massive drop in affinity for FPK-092, recognizing that the bulky phenyl group exceeds the spatial tolerance of the MAGL catalytic pocket. Furthermore, the high affinity of FPK-078 aligns with recent findings that piperazinyl-substituted fluoropyridines serve as highly effective, reversible-binding radioligands for PET imaging [4].

Mechanism of Action & Target Interaction

Understanding the downstream effect of these optimized molecules is crucial. Once the QSAR model identifies a candidate with optimal target affinity and BBB permeability, the molecule acts upon the endocannabinoid system.

MOA Enzyme Serine Hydrolase (MAGL) Complex Enzyme-Ligand Complex Enzyme->Complex Binding Ligand Fluoropyridinyl Ketone Ligand->Complex Docking Effect Endocannabinoid Accumulation Complex->Effect Inhibition PET 18F PET Imaging Signal Complex->PET Tracer Localization

Fig 2: Mechanism of action for fluoropyridinyl ketone MAGL inhibitors and PET tracers.

Conclusion

For the optimization of complex, dual-purpose chemical scaffolds like fluoropyridinyl ketones, traditional HTS is an inefficient use of resources. By implementing a rigorously validated QSAR workflow, researchers can proactively design molecules that possess the exact electronic and steric properties required for potent enzyme inhibition, while maintaining the metabolic stability necessary for effective ¹⁸F-PET neuroimaging.

Confirming Target Engagement in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Target Engagement Gap

Bridging the gap between biochemical affinity and cellular efficacy is one of the most critical hurdles in modern drug discovery. Relying solely on cell-free biochemical assays or distal phenotypic readouts can lead to costly late-stage clinical failures. A classic cautionary tale is Tivantinib: initially championed as a MET kinase inhibitor based on biochemical data and cellular cytotoxicity, it advanced to Phase III clinical trials before failing. Subsequent investigations revealed that its cellular mechanism of action was actually microtubule targeting, not 1[1].

To prevent such mischaracterizations, researchers must employ proximal cellular target engagement (TE) assays. As a Senior Application Scientist, I have structured this guide to provide an objective, comparative analysis of three premier TE methodologies—Bioluminescence Resonance Energy Transfer (NanoBRET), the Cellular Thermal Shift Assay (CETSA), and Activity-Based Protein Profiling (ABPP).

Comparative Analysis of Leading TE Technologies

  • Live-Cell BRET (NanoBRET™): Developed by Promega, this technology utilizes a target protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer. It is the gold standard for measuring real-time intracellular compound affinity and residence time in intact cells, providing a direct calculation of fractional occupancy[2].

  • Cellular Thermal Shift Assay (CETSA): A label-free biophysical technique that exploits ligand-induced thermodynamic stabilization. When a drug binds its target, the protein's melting temperature ( ) increases. CETSA is ideal for validating the engagement of endogenous, unmodified proteins in their native state[3].

  • Activity-Based Protein Profiling (ABPP): A chemoproteomic approach utilizing electrophilic probes that covalently bind to the active sites of specific enzyme classes (e.g., serine hydrolases). ABPP is unparalleled for mapping proteome-wide selectivity and identifying off-target liabilities[4],[5].

TE_Decision Start Primary TE Objective? LiveCell Real-time kinetics & live-cell affinity? Start->LiveCell Kinetics Endogenous Label-free endogenous protein validation? Start->Endogenous Native State Proteome Proteome-wide selectivity & off-target profiling? Start->Proteome Selectivity NanoBRET NanoBRET TE (BRET-based) LiveCell->NanoBRET CETSA CETSA (Thermal Shift) Endogenous->CETSA ABPP ABPP (Chemoproteomics) Proteome->ABPP

Decision matrix for selecting the optimal cellular target engagement assay.

Quantitative Comparison of TE Assays
ParameterNanoBRET™ TECETSAABPP (Chemoproteomics)
Modality Probe-dependent (BRET)Label-free (Thermal Shift)Probe-dependent (Covalent)
Target State Overexpressed (NanoLuc fusion)EndogenousEndogenous (Active-site only)
Live-Cell Capability Yes (Real-time kinetics)Yes (Endpoint lysis required)Yes (Endpoint lysis required)
Throughput High (384-well plate format)Medium to High (AlphaScreen)Low to Medium (LC-MS/MS)
Primary Output Intracellular , Residence TimeShift in Melting Temp ( )Proteome-wide Selectivity

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every assay must be designed as a self-validating system. Below are the causal, step-by-step methodologies for executing these workflows.

Protocol 1: Live-Cell NanoBRET Target Engagement (Kinase Workflow)

NanoBRET_Mech Target Target Protein (+ NanoLuc) BRET High BRET Signal Target->BRET Tracer binds Tracer Fluorescent Tracer Tracer->BRET Compound Test Compound NoBRET Loss of BRET Compound->NoBRET BRET->NoBRET Compound displaces tracer

Mechanism of competitive displacement in the NanoBRET live-cell assay.

  • Cellular Expression: Transfect HEK293 cells with the target-NanoLuc fusion vector.

    • Causality: Using a highly luminescent, small (19 kDa) donor ensures high signal-to-noise ratios while minimizing steric hindrance, allowing the kinase to maintain native folding and complex formation[2].

  • Tracer Equilibration: Add the target-specific fluorescent NanoBRET tracer at a concentration equal to or slightly below its predetermined .

    • Causality: Operating at or below the ensures the assay remains highly sensitive to competitive displacement. This thermodynamic setup allows the direct calculation of the unlabeled test compound's apparent intracellular affinity ( )[2].

  • Compound Competition (Self-Validation): Introduce the unlabeled test compound across a dose-response gradient. Crucially, include a tracer-only control (maximum BRET) and a highly permeable control compound.

    • Causality: The test compound must cross the intact plasma membrane and compete with the tracer. Normalizing against a permeable control validates whether a lack of signal drop is due to poor target affinity or poor cellular permeability[2].

  • Substrate Addition & Detection: Add the NanoLuc substrate alongside an extracellular NanoLuc inhibitor.

    • Causality: The extracellular inhibitor quenches any signal from dead cells or secreted luciferase, guaranteeing that the measured BRET signal originates exclusively from target engagement within living, intact cells[2].

Protocol 2: CETSA Isothermal Dose-Response (ITDR)

CETSA_Workflow Treat 1. Treat Cells (Intact) Heat 2. Heat Gradient (Denaturation) Treat->Heat Lysis 3. Cell Lysis (Extraction) Heat->Lysis Detect 4. Detection (Soluble Fraction) Lysis->Detect

Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

  • Intact Cell Treatment: Incubate live cells with a concentration gradient of the test compound. Include a vehicle-treated (DMSO) control.

    • Causality: Treating intact cells ensures that drug-target binding occurs in a native physiological environment, preserving endogenous protein-protein interactions and metabolite concentrations that are often lost in cell lysates[3].

  • Thermal Challenge: Aliquot the treated cells and heat them to a single, predetermined aggregation temperature ( ).

    • Causality: is the specific temperature at which 70-80% of the unliganded target protein denatures. Heating to this exact point provides the maximum dynamic range to observe ligand-induced thermodynamic stabilization[3].

  • Lysis and Fractionation: Lyse the cells using freeze-thaw cycles or mild detergents, then centrifuge at high speed.

    • Causality: Centrifugation physically separates the precipitated, denatured proteins (pellet) from the stabilized, ligand-bound proteins (soluble supernatant)[3].

  • Target Quantification: Analyze the soluble fraction using quantitative Western Blot or AlphaScreen.

    • Causality: The dose-dependent preservation of the target protein in the soluble fraction at serves as direct, label-free proof of target engagement[3].

Protocol 3: Competitive Activity-Based Protein Profiling (ABPP)
  • Competitive Displacement: Pre-treat live cells with the test inhibitor. Include a heat-denatured lysate control.

    • Causality: The heat-denatured control validates the assay by distinguishing specific active-site labeling from non-specific electrophilic background noise[4].

  • Proteome Labeling: Incubate the cells with an activity-based probe (e.g., fluorophosphonate for serine hydrolases).

    • Causality: The electrophilic warhead covalently binds only to the catalytically active form of the enzyme. If the test inhibitor successfully engaged the target's active site in Step 1, it blocks the probe from binding, resulting in a quantifiable loss of signal[5].

  • Click Chemistry & Enrichment: Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin reporter to the probe, followed by streptavidin enrichment.

    • Causality: Biotinylation allows for stringent avidin-based enrichment of only the probe-bound proteins, drastically reducing background noise prior to mass spectrometry[4].

  • LC-MS/MS Analysis: Digest and analyze the enriched proteins via mass spectrometry.

    • Causality: This provides a proteome-wide readout of target engagement, simultaneously confirming on-target binding and revealing off-target liabilities[5].

References

  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. Promega. 2

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. 3

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.4

  • Activity-based protein profiling – finding general solutions to specific problems. PMC. 5

  • Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections. 1

Sources

Benchmarking purification efficiency of HPLC vs. column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking Purification Efficiency: Preparative HPLC vs. Flash Chromatography

Introduction As a Senior Application Scientist, one of the most frequent strategic decisions I encounter in drug development and synthetic workflows is selecting the optimal purification modality. The choice between High-Performance Liquid Chromatography (HPLC) and Flash Chromatography is not merely a matter of budget; it is a fundamental balancing act between thermodynamics, mass transfer kinetics, and throughput. This guide provides a rigorous, data-driven benchmark of both techniques, dissecting the causality behind their performance metrics to help you architect self-validating purification workflows.

Mechanistic Foundations: The Physics of Resolution and Capacity

To understand the divergence in purification efficiency, we must examine the stationary phase architecture.

Preparative HPLC systems utilize tightly packed columns with small particle sizes (typically 3–15 µm)[1]. According to the Van Deemter equation, smaller particles minimize the eddy diffusion and mass transfer terms, generating a high number of theoretical plates. This allows HPLC to achieve baseline separation of closely related structural isomers and deliver >99% purity[2]. However, this efficiency comes at a thermodynamic cost: forcing solvent through such a dense bed generates immense backpressure (up to 6000 psi)[3], necessitating expensive stainless-steel columns and limiting the load capacity to prevent column overloading[4].

Conversely, Flash Chromatography employs larger silica or polymeric particles (25–50 µm) operating under medium pressure (10–200 psi)[1]. The larger interstitial spaces reduce backpressure, permitting higher flow rates and massive sample loading (up to hundreds of grams). While the theoretical plate count is lower—yielding intermediate purities of 95–98%—the rapid mass transfer allows for highly efficient bulk clearance of major impurities[2].

PurificationDecision Crude Crude Reaction Mixture PurityCheck Required Purity Level? Crude->PurityCheck Flash Flash Chromatography (95-98% Purity) PurityCheck->Flash Intermediate / Bulk Load Prep Preparative HPLC (>99% Purity) PurityCheck->Prep Final API / Complex Assess Assess Fraction Purity Flash->Assess Done Pure Target Compound Prep->Done Tandem Orthogonal Polishing (RP-HPLC) Assess->Tandem Fails Specification Assess->Done Meets Specification Tandem->Prep

Figure 1: Decision matrix for selecting between Flash Chromatography and Preparative HPLC.

Benchmarking Data: Efficiency, Recovery, and Throughput

When benchmarking these technologies, we must quantify their operational trade-offs. The table below synthesizes empirical data comparing reversed-phase preparative HPLC against modern reversed-phase flash chromatography[1][2][5][6].

Performance MetricFlash ChromatographyPreparative HPLCCausality / Mechanistic Driver
Particle Size 25 – 50 µm3 – 15 µmSmaller particles in HPLC reduce diffusion paths, sharpening peaks[1].
Operating Pressure 10 – 200 psi2000 – 6000 psiHigh pressure is required to overcome the resistance of tightly packed small particles[3].
Target Purity 95% – 98%> 99.5%HPLC's higher theoretical plate count enables baseline resolution of critical pairs[2].
Load Capacity 10 mg – 100+ grams1 mg – 5 gramsFlash's larger column volumes and particle sizes resist mass overloading[5].
Run Time (Speed) 15 – 30 minutes30 – 60+ minutesFlash permits higher linear velocities without exceeding system pressure limits[2].
Capital Expenditure $5,000 – $20,000$30,000 – $150,000HPLC requires precision-engineered high-pressure pumps and stainless-steel flow paths[2].

Data Synthesis: As demonstrated, utilizing Prep-HPLC for early-stage crude mixtures is highly inefficient. The small particles overload quickly, leading to peak distortion (fronting/tailing) and poor recovery[4]. The optimal strategy is often a tandem approach: utilizing flash chromatography for rapid, high-capacity bulk clearance, followed by Prep-HPLC for targeted polishing of the enriched fractions[7].

Self-Validating Experimental Protocol: The Tandem Purification Workflow

To ensure scientific integrity, a purification protocol must be self-validating—meaning the output of one step serves as the analytical quality control for the next. Below is a field-proven methodology for purifying a complex, highly polar small molecule from a crude synthetic mixture.

Phase 1: Method Scouting & Bulk Clearance (Flash Chromatography) Causality: Direct liquid injection of a concentrated crude mixture often causes severe band broadening due to strong solvent effects. We utilize solid loading to pre-concentrate the sample and ensure a narrow injection band.

  • Method Translation: Perform analytical Thin-Layer Chromatography (TLC) or analytical HPLC to determine the retention factor ( Rf​ ). Optimize the mobile phase so the target compound elutes at an Rf​ of 0.2–0.3.

  • Solid Loading: Dissolve 5 grams of the crude mixture in a volatile solvent (e.g., DCM). Add 10 grams of Celite or silica, and evaporate to dryness under reduced pressure to create a free-flowing powder.

  • Column Equilibration: Pack the solid load into a dry loading cartridge. Equilibrate a 120 g C18 reversed-phase flash column with 3 column volumes (CV) of the initial mobile phase (e.g., 10% Acetonitrile in Water with 0.1% TFA).

  • Gradient Elution: Run a shallow gradient (10% to 60% Acetonitrile over 15 CVs) at a flow rate of 40 mL/min.

  • Fraction Collection & QC: Collect fractions triggered by UV detection (e.g., 254 nm). Analyze the apex fractions via analytical HPLC. Pool fractions showing >95% purity.

Phase 2: Final Polishing (Preparative HPLC) Causality: The intermediate product from Phase 1 contains structurally similar by-products (e.g., des-methyl impurities) that co-eluted during flash chromatography. Prep-HPLC provides the resolving power needed to separate these critical pairs.

  • Sample Preparation: Concentrate the pooled flash fractions in vacuo. Re-dissolve the residue (approx. 500 mg) in the weakest possible solvent (e.g., 5% Acetonitrile in Water) to prevent premature elution upon injection.

  • Column Selection: Utilize a 21.2 x 250 mm Prep-HPLC column packed with 5 µm C18 stationary phase[6].

  • Isocratic Hold & Gradient: Inject the sample. Initiate a 5-minute isocratic hold at 15% Acetonitrile to focus the analyte band at the head of the column. Follow with a focused gradient (15% to 35% Acetonitrile over 30 minutes) at 20 mL/min.

  • Orthogonal Validation: Collect fractions and analyze them using an orthogonal analytical method (e.g., LC-MS or analytical HPLC with a different stationary phase like Phenyl-Hexyl) to confirm >99.5% purity and verify the absence of isobaric impurities before lyophilization.

ExperimentalWorkflow Prep Sample Prep (Solid Loading) Scout TLC / Analytical LC Method Scouting Prep->Scout Determine Rf Flash Flash Chromatography (Bulk Clearance) Scout->Flash Scale-up InterQC Intermediate QC (>95% Purity) Flash->InterQC Fraction Pool PrepHPLC Preparative HPLC (Gradient Polishing) InterQC->PrepHPLC If complex impurities FinalQC Orthogonal LC-MS (>99.5% Purity) PrepHPLC->FinalQC Validate FinalQC->PrepHPLC Iterate if needed

Figure 2: Self-validating experimental workflow combining Flash and Prep-HPLC.

Conclusion

Benchmarking HPLC against Flash Chromatography reveals that they are complementary rather than strictly competitive. Flash chromatography is the undisputed champion of mass throughput and cost-efficiency for early-stage purification[5]. However, when absolute purity is non-negotiable—such as in final API isolation or complex protein purification—the high-pressure, small-particle architecture of Preparative HPLC is mandatory[3]. By integrating both into a tandem workflow, laboratories can optimize both their time-to-result and overall compound recovery.

References

  • Patsnap Eureka. "HPLC vs Flash Chromatography: Purity and Recovery Compared." [Link][2]

  • Aijiren Tech. "Comparing Flash Chromatography and HPLC: A Comprehensive Guide."[Link][5]

  • Chrom Tech, Inc. "Flash Chromatography Explained: A Comprehensive Guide." [Link][8]

  • KNAUER. "Flash Chromatography Explained | KNAUER Santai SepaFlash." [Link][1]

  • Biotage Blog. "Can reversed-phase flash chromatography compete with prep-HPLC?" [Link][7]

  • Biotage Blog. "Prep HPLC vs. reversed-phase flash chromatography: How to choose?" [Link][4]

  • Phenomenex. "High-Efficiency Protein Purification by HPLC."[Link][3]

  • Medium (Dr Pramod). "Preparative HPLC vs. Analytical HPLC: Understanding the Key Differences." [Link][6]

Sources

Safety Operating Guide

Cyclopropyl(5-fluoropyridin-2-yl)methanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing novel fluorinated building blocks like Cyclopropyl(5-fluoropyridin-2-yl)methanone requires more than a generic safety checklist. It demands a mechanistic understanding of the molecule's lifecycle—from benchtop synthesis to final environmental neutralization.

Fluorinated pyridine derivatives present unique logistical and safety challenges. Improper disposal not only violates federal regulations but risks the generation of highly toxic Hydrogen Fluoride (HF) gas during incineration[1]. This guide provides a self-validating, step-by-step operational protocol to ensure your laboratory maintains absolute safety, regulatory compliance, and scientific integrity.

Chemical Profile & Hazard Stratification

Before designing a disposal workflow, we must analyze the physicochemical properties of the target molecule. The presence of the 5-fluoro substituent on the pyridine ring dictates that this compound cannot be routed through standard organic waste streams.

Table 1: Operational Hazard Profile

PropertySpecificationMechanistic Implication
Chemical Name Cyclopropyl(5-fluoropyridin-2-yl)methanoneAromatic ketone with a fluorinated heterocycle.
CAS Number 1283718-60-4[2]Unique identifier for SDS and inventory tracking.
Primary Hazards Acute Toxicity, Skin/Eye IrritantRequires stringent PPE and fume hood handling.
Combustion Byproducts COx, NOx, Hydrogen Fluoride (HF) [1]Critical: C-F bond cleavage during incineration generates corrosive HF gas.
EPA Waste Routing Halogenated Organic Waste[3]Must be segregated to ensure routing to a facility equipped with alkaline flue-gas scrubbers.

The Causality of Waste Segregation (Why We Do It)

A common operational failure in drug development labs is the misclassification of solid or liquid fluorinated compounds into "Non-Halogenated" waste streams.

The Chemical Reality: When Cyclopropyl(5-fluoropyridin-2-yl)methanone is incinerated, the thermal degradation of the pyridine ring releases nitrogen oxides (NOx), while the cleavage of the carbon-fluorine bond generates Hydrogen Fluoride (HF)[1]. If this waste is sent to a standard low-temperature incinerator lacking alkaline scrubbers, the HF gas will corrode the facility's infrastructure and release toxic plumes into the environment.

By strictly segregating this compound into Halogenated Waste , you ensure it is legally routed under EPA guidelines (40 CFR 261) to a high-temperature incinerator (>1100°C) equipped with calcium hydroxide ( Ca(OH)2​ ) or sodium hydroxide ( NaOH ) scrubbers, which safely neutralize the HF into inert calcium fluoride ( CaF2​ )[3][4].

Mandatory Waste Workflow & Visualization

The following diagram illustrates the validated lifecycle of fluorinated pyridine waste, ensuring compliance with both the EPA and the OSHA Laboratory Standard (29 CFR 1910.1450)[3][5].

WasteWorkflow A Laboratory Generation Cyclopropyl(5-fluoropyridin-2-yl)methanone B Liquid Waste Stream (Halogenated Solvents) A->B C Solid Waste Stream (Contaminated PPE, Silica, Vials) A->C D Satellite Accumulation Area (SAA) Secondary Containment & Vented B->D C->D E High-Temp Incineration (>1100°C) Breaks C-F and Pyridine Rings D->E EHS Transfer F Alkaline Flue Gas Scrubbing Neutralizes HF to CaF2 / NaF E->F Generates HF Gas G Safe Environmental Release & Ash Disposal F->G

Fig 1: Halogenated waste segregation and high-temperature neutralization pathway.

Step-by-Step Execution Protocols

Protocol A: Routine Handling & Waste Segregation

To comply with the OSHA Laboratory Standard (29 CFR 1910.1450), all handling must occur under engineering controls to keep exposures below Permissible Exposure Limits (PELs)[5][6].

  • Engineering Controls: Conduct all transfers, weighing, and reactions inside a certified, properly functioning chemical fume hood.

  • Liquid Waste Collection:

    • Transfer any dissolved reaction mixtures or solvent washes containing the compound into a designated Halogenated Organic Waste carboy.

    • Do not mix with nitric acid or strong oxidizers, as pyridine derivatives can react violently[7].

  • Solid Waste Collection:

    • Place contaminated silica gel (from column chromatography), empty reagent vials, and contaminated gloves into a solid waste bin lined with a heavy-duty, compatible polymer bag.

    • Label explicitly: "Hazardous Solid Waste - Contains Fluorinated Pyridines."

  • Labeling & SAA Storage:

    • Affix a fully completed Hazardous Waste label prior to adding the first drop of waste.

    • Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment to prevent accidental environmental release[5].

Protocol B: Immediate Spill Response

In the event of a localized benchtop or floor spill, immediate containment is required to prevent aerosolization or dermal absorption.

  • Evacuate & Assess: Instruct personnel to step back. If the spill is large or highly concentrated, evacuate the immediate lab space and consult your Chemical Hygiene Plan (CHP)[5].

  • Don Advanced PPE: Put on chemical safety goggles, a fully-buttoned lab coat, and heavy-duty nitrile or butyl rubber gloves (standard thin nitrile may degrade upon prolonged solvent exposure)[7].

  • Containment (No Water): Do not use water to wash the spill, as this spreads the contaminant. Surround the spill with an inert, dry absorbent material (e.g., vermiculite, diatomaceous earth, or commercial spill sand)[7]. Never use combustible materials like sawdust.

  • Mechanical Recovery: Using a non-sparking scoop, carefully sweep the saturated absorbent into a sealable, airtight, compatible waste container (such as a wide-mouth high-density polyethylene jar)[7].

  • Decontamination: Wipe the affected surface with a compatible solvent (e.g., a small amount of ethanol or isopropanol) and place the used wipes into the solid halogenated waste container.

  • Reporting: Transfer the sealed container to the SAA and report the incident to the Principal Investigator and Environmental Health & Safety (EHS) office[7].

References

  • Occupational Safety and Health Administration (OSHA). The Laboratory Standard (29 CFR 1910.1450). Vanderbilt University Medical Center Office of Clinical and Research Safety. Available at: [Link]

  • Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR 261). US EPA. Available at:[Link]

  • Environmental Protection Agency (EPA). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. US EPA. Available at:[Link]

  • Washington State University. Pyridine Standard Operating Procedure & Spill Response. WSU Environmental Health & Safety. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl(5-fluoropyridin-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
Cyclopropyl(5-fluoropyridin-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.